molecular formula C14H12O2 B1367068 3-METHOXYBENZOPHENONE CAS No. 6136-67-0

3-METHOXYBENZOPHENONE

カタログ番号: B1367068
CAS番号: 6136-67-0
分子量: 212.24 g/mol
InChIキー: VMFJVWPCRCAWBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-METHOXYBENZOPHENONE is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJVWPCRCAWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498838
Record name (3-Methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-67-0
Record name 3-Methoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6136-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzophenone: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 3-methoxybenzophenone (CAS No. 6136-67-0), a significant aromatic ketone. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, three-dimensional structure, spectroscopic signature, synthesis, and reactivity. We will explore the subtle yet profound influence of the meta-positioned methoxy group on the compound's electronic character and behavior, providing field-proven insights into its application as a synthetic intermediate and a functional molecule in photochemistry.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₂O₂, is a diaryl ketone characterized by a central carbonyl group linking an unsubstituted phenyl ring and a 3-methoxyphenyl ring.[1][2] This substitution pattern breaks the symmetry seen in benzophenone, introducing unique electronic and steric effects that govern its properties.

Structural Analysis

The core of this compound consists of two phenyl rings attached to a central carbonyl carbon. The electronic repulsion between the ortho-hydrogens of the two rings, as well as the interaction with the carbonyl oxygen, forces the rings to adopt a non-coplanar conformation. This dihedral angle is a critical determinant of the molecule's electronic conjugation and, consequently, its photophysical behavior. The electron-donating methoxy group at the meta position of one ring influences the electron density of that ring and modulates the overall polarity and reactivity of the molecule.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6136-67-0[1][2]
Molecular Formula C₁₄H₁₂O₂[1][2]
Molecular Weight 212.24 g/mol [2]
Appearance White to pale yellow crystalline solid[1]
Melting Point 44 °C[4]
Boiling Point 343 °C (estimated)[4]
Solubility Moderately soluble in organic solvents (ethanol, acetone); limited solubility in water.[1]
Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The data presented below is sourced from the Spectral Database for Organic Compounds (SDBS), a trusted repository of spectral data.[5][6][7]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays distinct signals for each of the 14 carbon atoms, reflecting the molecule's asymmetry. Key resonances include the carbonyl carbon (C=O) at approximately 196 ppm, the methoxy carbon (-OCH₃) around 55 ppm, and a complex pattern of aromatic carbons between 114 and 160 ppm. The carbon attached to the methoxy group (C3) is significantly shielded compared to its unsubstituted counterpart.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the proton environments. The methoxy group's protons appear as a sharp singlet at approximately 3.8 ppm. The aromatic region, between 7.1 and 7.8 ppm, shows a complex multiplet pattern corresponding to the nine aromatic protons. Protons on the methoxy-substituted ring are distinguishable from those on the unsubstituted phenyl ring due to the electronic influence of the methoxy group.[8]

Table 2: Summary of Key Spectroscopic Data for this compound

TechniqueKey Features and Wavenumbers/Shifts
FT-IR ~3060 cm⁻¹ (Aromatic C-H Stretch), ~2940 cm⁻¹ (Aliphatic C-H Stretch of -OCH₃), ~1660 cm⁻¹ (Strong, C=O Stretch) , ~1595 & 1480 cm⁻¹ (Aromatic C=C Bending), ~1250 cm⁻¹ (Asymmetric C-O-C Stretch), ~1030 cm⁻¹ (Symmetric C-O-C Stretch)
¹H NMR ~7.8-7.1 ppm (m, 9H, Aromatic-H), ~3.8 ppm (s, 3H, -OCH₃)
¹³C NMR ~196 ppm (C=O), ~160 ppm (C-O), ~138-114 ppm (Aromatic Carbons), ~55 ppm (-OCH₃)
Mass Spec. (EI) m/z 212 (M⁺, Molecular Ion), 135 ([M-C₆H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)

Data interpreted from the Spectral Database for Organic Compounds (SDBS) and general spectroscopic principles.[9][10][11]

The IR spectrum is dominated by a strong, sharp absorption band around 1660 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone.[9][11] Other significant peaks include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl group (~2940 cm⁻¹), aromatic C=C bending vibrations (1600-1450 cm⁻¹), and prominent C-O stretching bands for the aryl ether linkage around 1250 cm⁻¹ and 1030 cm⁻¹.[10]

Under electron ionization (EI), this compound exhibits a clear molecular ion peak (M⁺) at m/z = 212, confirming its molecular weight. The fragmentation pattern is characteristic of benzophenones. The primary cleavage occurs alpha to the carbonyl group, leading to the formation of key fragment ions:

  • m/z 135: Loss of the unsubstituted phenyl radical ([M-C₆H₅]⁺), resulting in the 3-methoxybenzoyl cation. This is often the base peak.

  • m/z 105: Loss of the 3-methoxyphenyl radical, forming the benzoyl cation ([C₆H₅CO]⁺).

  • m/z 77: Represents the phenyl cation ([C₆H₅]⁺), arising from further fragmentation of the benzoyl cation.

MassSpec_Fragmentation M This compound (m/z = 212, M⁺) F1 3-Methoxybenzoyl cation (m/z = 135) M->F1 - •C₆H₅ F2 Benzoyl cation (m/z = 105) M->F2 - •C₆H₄OCH₃ F3 Phenyl cation (m/z = 77) F2->F3 - CO

Caption: Primary fragmentation pathway of this compound in EI-MS.

Synthesis and Reactivity

The synthesis and subsequent chemical transformations of this compound are central to its utility as a building block in organic chemistry.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation . This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide or anhydride.[12]

For this compound, two primary routes are viable:

  • Acylation of anisole (methoxybenzene) with 3-chlorobenzoyl chloride.

  • Acylation of benzene with 3-methoxybenzoyl chloride.

The second route is generally preferred for laboratory and industrial synthesis due to the higher reactivity of benzene and the clear directing effects in the subsequent functionalization of the product. The methoxy group of the acyl chloride does not interfere with the reaction.

Friedel_Crafts_Synthesis Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst R1 Benzene Prod This compound R1->Prod R2 3-Methoxybenzoyl Chloride R2->Prod Cat AlCl₃ (Lewis Acid) Cat->Prod Electrophilic Aromatic Substitution Workup Aqueous Workup (e.g., HCl/Ice) Prod->Workup

Caption: Friedel-Crafts acylation route to this compound.

Causality: This protocol utilizes anhydrous aluminum chloride (AlCl₃) as a Lewis acid to generate a highly electrophilic acylium ion from 3-methoxybenzoyl chloride. Benzene, acting as the nucleophile, then attacks this intermediate. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would quench the catalyst. The reaction is initially cooled to control the exothermic reaction and then warmed to ensure completion.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is charged with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The suspension is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: A solution of 3-methoxybenzoyl chloride (1.0 eq.) in anhydrous benzene (which also serves as the reagent, ~5-10 eq.) is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex. This step should be performed in a well-ventilated fume hood.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford pure this compound.

Reactivity and Directing Effects

The reactivity of this compound in further transformations, particularly electrophilic aromatic substitution, is governed by the interplay of the two substituents on the methoxy-substituted ring.

  • The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[13][14]

  • The Benzoyl Group (-COC₆H₅): This is a deactivating, meta-directing group because the carbonyl group is strongly electron-withdrawing through both induction and resonance.[15]

When considering electrophilic attack on the substituted ring:

  • The positions ortho (C2, C6) and para (C4) to the methoxy group are activated.

  • The positions meta (C2, C4, C6) to the benzoyl group are the least deactivated.

The directing effects converge, making the C2, C4, and C6 positions the most likely sites for electrophilic substitution. Steric hindrance from the adjacent benzoyl group may disfavor substitution at the C2 position, making the C4 and C6 positions the most probable targets. The unsubstituted phenyl ring is also susceptible to substitution but is generally less reactive than activated positions on the other ring.

Applications and Significance

This compound serves as a versatile intermediate and a functional molecule with specific applications driven by its chemical structure.

Intermediate in Organic Synthesis

Its primary role is as a precursor in the synthesis of more complex molecules. The ketone functionality can be reduced to an alcohol or a methylene group, or it can serve as a handle for introducing nucleophiles. The aromatic rings can be further functionalized via electrophilic substitution, as discussed above, to build scaffolds for pharmaceuticals, agrochemicals, and materials science.

Photochemistry and UV Applications

Like other benzophenones, this compound possesses UV-absorbing properties.[1] Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which then undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is a powerful diradical and is the key to its photochemical applications.

  • Photoinitiator: The triplet state can initiate polymerization reactions by abstracting a hydrogen atom from a suitable donor (like an amine or thiol), generating a radical that starts the polymerization chain reaction.[1]

  • UV Filter: Its ability to absorb UV radiation makes it and its derivatives useful in formulations to protect materials from UV degradation.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound, grounded in established chemical principles and supported by reliable data. It serves as a robust resource for scientists and researchers aiming to leverage the unique properties of this valuable chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-methoxybenzophenone (CAS No. 6136-67-0). As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, a thorough understanding of its properties is critical for its effective application. This document consolidates experimental data with established analytical protocols, offering field-proven insights into the causality behind experimental choices. It is designed to serve as an authoritative resource, detailing not only the intrinsic properties of the molecule but also the self-validating systems for their precise determination. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction and Chemical Identity

This compound, also known as (3-methoxyphenyl)(phenyl)methanone, is an aromatic ketone belonging to the benzophenone class of compounds. The presence of the methoxy group at the meta position of one phenyl ring and the diaryl ketone functionality imparts specific electronic and steric properties that are leveraged in various applications. These include its use as a photoinitiator in polymerization processes and as a UV-absorbing agent in cosmetics and plastics[1]. In drug development, the benzophenone scaffold is of significant interest, and understanding the impact of substituents like the methoxy group on properties such as lipophilicity and solubility is paramount for designing molecules with desired pharmacokinetic profiles.

This guide provides the foundational data and methodologies required for the confident use and manipulation of this compound in a research and development setting.

Table 1: Chemical Identifiers and Core Properties of this compound

IdentifierValueSource(s)
IUPAC Name (3-methoxyphenyl)(phenyl)methanone[2]
Synonyms m-Methoxybenzophenone[2]
CAS Number 6136-67-0[2]
Molecular Formula C₁₄H₁₂O₂[2]
Molecular Weight 212.25 g/mol [3]
Chemical Structure N/A
Physical State White to pale yellow crystalline solid[2]
InChI InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3[2]
SMILES C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC[2]

Core Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its physical properties. These values influence everything from reaction kinetics and purification strategies to bioavailability and material compatibility.

Table 2: Summary of Physicochemical Data for this compound

PropertyValueNotesSource(s)
Melting Point 36 - 38 °CA value of 54-56 °C has also been reported, which may reflect a different polymorphic form or higher purity sample.[4][5]
Boiling Point 348.25 °C (621.4 K) at 101.3 kPaDetermined from experimental vapor pressure measurements.[6][7]
Solubility Limited in water; Soluble in ethanol, acetone.Quantitative data is not readily available. Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and THF based on its structure.[2]
LogP (n-octanol/water) No experimental data available.The partition coefficient is a critical parameter for predicting a molecule's behavior in biological systems. Its determination is highly recommended (see Protocol 4.2).N/A
Significance of Properties in a Research Context
  • Melting Point: The melting point is a primary indicator of purity. A sharp melting range, as cited, suggests a relatively pure substance. This property is critical for handling and storage, and for processes like melt crystallization or formulating amorphous solid dispersions. The discrepancy in reported values highlights the importance of in-house verification.

  • Boiling Point: The high boiling point indicates low volatility under standard conditions, which is advantageous for open-flask reactions and reduces handling hazards associated with inhalation. This value is essential for designing high-temperature reactions or purification by vacuum distillation.

  • Solubility: The compound's poor aqueous solubility and good organic solvent solubility are characteristic of a lipophilic molecule. This dictates the choice of solvents for reactions, chromatography, and formulation. In drug development, this property directly influences dissolution rate and oral bioavailability.

  • LogP (Octanol-Water Partition Coefficient): LogP is a cornerstone of medicinal chemistry, providing a quantitative measure of a compound's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While an experimental value is not published, its determination via the Shake-Flask method (see Protocol 4.2) is a foundational step in any drug discovery cascade.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unassailable fingerprint of a molecule's structure. While public spectral databases for this compound are sparse, its structure allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR):

    • Expected Chemical Shifts (in CDCl₃):

      • ~3.8 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy (-OCH₃) group. It appears as a singlet because there are no adjacent protons to cause splitting.

      • ~6.9-7.8 ppm (multiplet, 9H): This complex region will contain the signals for all nine aromatic protons on the two phenyl rings. The protons on the methoxy-substituted ring are expected in the more upfield portion of this region (~6.9-7.4 ppm) due to the electron-donating effect of the methoxy group. The five protons on the unsubstituted phenyl ring will resonate in the more standard aromatic region (~7.4-7.8 ppm). The meta-coupling patterns will result in a complex, overlapping multiplet.

  • ¹³C NMR (Carbon-13 NMR):

    • Expected Chemical Shifts (in CDCl₃):

      • ~196 ppm: The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield.

      • ~160 ppm: The aromatic carbon directly attached to the methoxy group (C-OCH₃).

      • ~115-140 ppm: A series of signals for the remaining 11 aromatic carbons.

      • ~55 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, the KBr pellet method is standard (see Protocol 4.3).

  • Expected Characteristic Absorption Bands:

    • ~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

    • ~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl group in the methoxy functionality.

    • ~1660 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of a diaryl ketone. This is a key diagnostic peak.

    • ~1580-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

    • ~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching bands characteristic of the aryl ether linkage (Ar-O-CH₃).

Experimental Protocols for Physicochemical Characterization

The following protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals. They are designed to be self-validating and provide a framework for generating reliable, reproducible data.

Protocol for Melting Point Determination (Capillary Method)

This method is based on the principles outlined in OECD Test Guideline 102. It provides a precise melting range, which is indicative of sample purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-4 mm height) into the sealed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to approach the expected melting point (~37 °C).

    • Causality: A rapid initial heating rate saves time, but precision requires a slower rate near the phase transition.

    • Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

    • Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting point.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts.

    • The melting range is reported as T₁ - T₂.

  • System Validation: Periodically confirm the apparatus's calibration using certified reference standards with known melting points (e.g., benzophenone, caffeine).

Protocol for LogP Determination (OECD 107 Shake-Flask Method)

This protocol describes the gold-standard method for determining the n-octanol/water partition coefficient, a critical parameter in drug development.

Methodology:

  • Phase Preparation (Pre-saturation):

    • Prepare a sufficient volume of n-octanol and reagent-grade water.

    • In a large separatory funnel, vigorously shake n-octanol with water for 24 hours at the experimental temperature (e.g., 25 °C). Allow the phases to separate completely.

    • Causality: Pre-saturating each solvent with the other is the most critical step. It prevents volume changes during the experiment that would alter the concentration of the analyte and lead to inaccurate results.

  • Stock Solution Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol. The final concentration in the octanol phase should not exceed 0.01 mol/L.

  • Partitioning:

    • In several glass-stoppered centrifuge tubes, combine the stock solution with pre-saturated water at different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).

    • Shake the tubes gently for 5-10 minutes to allow for partitioning.

    • Causality: Gentle shaking prevents the formation of emulsions, which are difficult to break and interfere with phase separation.

  • Phase Separation: Centrifuge the tubes at a moderate speed until the two phases are completely clear and separated.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase (aqueous and octanol).

    • Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). A calibration curve must be prepared for each phase.

  • Calculation:

    • The partition coefficient (P_ow) is the ratio of the equilibrium concentrations: P_ow = C_octanol / C_water.

    • The result is expressed as its base-10 logarithm: LogP = log₁₀(P_ow).

    • The final value should be the average of the determinations from the different volume ratios.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation p1 Mix n-octanol and water p2 Shake for 24h to pre-saturate p1->p2 p3 Allow phases to separate p2->p3 e1 Prepare stock solution in pre-saturated n-octanol p3->e1 Use pre-saturated n-octanol e2 Combine with pre-saturated water in centrifuge tubes p3->e2 Use pre-saturated water e1->e2 e3 Gently shake to partition e2->e3 e4 Centrifuge to separate phases e3->e4 a1 Analyze concentration in each phase (UV-Vis or HPLC) e4->a1 Sample both phases a2 Calculate Pow = [Octanol]/[Water] a1->a2 a3 Calculate LogP = log10(Pow) a2->a3

Protocol for Solid-State IR Spectrum Acquisition (KBr Pellet Method)

This method is a classic and reliable way to obtain a high-quality infrared spectrum of a solid compound, minimizing scattering effects.

Methodology:

  • Material Preparation:

    • Gently grind ~1 mg of this compound into a fine powder using a clean, dry agate mortar and pestle.

    • Add ~100-200 mg of spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is hygroscopic; it must be kept desiccated prior to use.

    • Causality: The 1:100 ratio of sample to KBr ensures that the sample is finely dispersed in the IR-transparent matrix, which prevents absorption saturation and reduces light scattering[1].

  • Mixing: Gently but thoroughly mix the sample and KBr for 1-2 minutes until the mixture is homogenous.

  • Pellet Pressing:

    • Transfer a small amount of the powder mixture into a pellet die.

    • Place the die under a hydraulic press and apply 7-10 tons of pressure for 2-3 minutes. This will cause the KBr to fuse into a transparent or translucent disc.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

  • Quality Check: A high-quality pellet will be transparent and result in a flat baseline with sharp, well-defined absorption peaks. A sloping baseline or broad peaks can indicate poor grinding or moisture contamination.

Protocol for ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample of a solid organic compound for solution-state NMR analysis[1].

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Deuterated chloroform (CDCl₃) is the most common starting point for non-polar to moderately polar organic compounds[1]. Acetone-d₆ or DMSO-d₆ are suitable alternatives.

  • Sample Weighing: Weigh 5-10 mg of this compound directly into a small, clean, dry vial.

  • Dissolution:

    • Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[5].

    • Gently swirl or vortex the vial to completely dissolve the solid.

  • Filtration and Transfer:

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

    • Causality: Filtration is mandatory to remove any dust or particulate matter. Suspended solids drastically disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Final Check: The final solution in the NMR tube should be clear and free of any solids or air bubbles. The sample height should be approximately 4-5 cm[1]. Cap the tube securely before analysis.

G s1 Weigh 5-10 mg of solid into a clean vial s2 Add ~0.7 mL of deuterated solvent (e.g., CDCl3) s1->s2 s3 Vortex to dissolve completely s2->s3 s4 Filter through glass wool plug into NMR tube s3->s4 s5 Cap tube and submit for analysis s4->s5

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety:

    • Based on data for similar compounds, this compound should be handled with care. Assume it may cause skin and eye irritation.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling:

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.

    • A safety data sheet (SDS) for this compound indicates a melting point of 36-38°C, suggesting it should be stored in a temperature-controlled environment to prevent melting[4].

Conclusion

This guide has detailed the essential physicochemical properties of this compound, providing both established data and the authoritative protocols for their experimental verification. The compound's melting and boiling points, solubility profile, and predicted spectroscopic characteristics define its behavior in chemical and biological systems. By adhering to the standardized, self-validating protocols outlined herein for properties such as the n-octanol/water partition coefficient, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their projects with confidence and scientific integrity.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic pathways for 3-methoxybenzophenone, a key intermediate in the development of various pharmaceuticals and organic materials.[1] Intended for researchers, scientists, and professionals in drug development, this document details the core synthetic strategies, explains the mechanistic principles behind experimental choices, and provides actionable protocols for laboratory application.

Introduction: The Significance of this compound

This compound and its derivatives are crucial building blocks in medicinal chemistry and materials science. The benzophenone scaffold is a common motif in pharmacologically active molecules, and the strategic placement of a methoxy group can significantly influence a compound's biological activity and physicochemical properties.[2][3] For instance, benzophenone derivatives are utilized as sunscreens and in the synthesis of drugs for a range of conditions. Understanding the efficient and reliable synthesis of this compound is therefore of considerable importance.

This guide will focus on two primary and well-established synthetic routes: Friedel-Crafts Acylation and the Grignard Reaction. An alternative pathway via Suzuki-Miyaura Coupling will also be discussed as a modern approach to forming the diaryl ketone structure.

Part 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the synthesis of aryl ketones, involving the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5] For the synthesis of this compound, two main retrosynthetic approaches can be considered: the acylation of anisole with benzoyl chloride or the acylation of benzene with 3-methoxybenzoyl chloride.

Strategic Considerations: Regioselectivity

The methoxy group of anisole is a strong ortho-, para-directing activator.[6] Therefore, the Friedel-Crafts acylation of anisole with benzoyl chloride would lead to a mixture of 2-methoxybenzophenone and 4-methoxybenzophenone, with the desired 3-methoxy isomer not being formed. To achieve the target molecule, the acylation of benzene with 3-methoxybenzoyl chloride is the preferred and more direct strategy.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[7][8]

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of 3-methoxybenzoyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4] This highly electrophilic species is the key reactant.

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[7]

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and forming the final product, this compound.[5] The AlCl₃ catalyst is regenerated in this step. However, since the ketone product can form a complex with the Lewis acid, a stoichiometric amount of the catalyst is often required.[9]

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for similar benzophenone syntheses.[10][11]

Materials:

  • 3-Methoxybenzoyl chloride

  • Benzene (use of a less hazardous aromatic solvent like chlorobenzene can be considered)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Prepare a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

  • Cool the AlCl₃ suspension to 0°C using an ice bath.

  • Add the 3-methoxybenzoyl chloride solution dropwise to the stirred AlCl₃ suspension.

  • After the addition of the acyl chloride, add benzene (1.0-1.2 equivalents) dropwise.

  • After complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

ParameterValueReference
Catalyst Aluminum Chloride (AlCl₃)[10]
Solvent Dichloromethane (CH₂Cl₂)[10]
Reaction Temperature 0°C to Room Temperature[10]
Typical Reaction Time 2-6 hours[10]
Yield Quantitative (expected)[10]

Part 2: Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and offers a versatile alternative for the synthesis of this compound.[12][13] This pathway involves the reaction of a Grignard reagent with a suitable electrophile.

Synthetic Strategies

Two primary routes are viable for the synthesis of this compound using a Grignard reaction:

  • Route A: Reaction of phenylmagnesium bromide with 3-methoxybenzoyl chloride.

  • Route B: Reaction of 3-methoxyphenylmagnesium bromide with benzoyl chloride.

Both routes are chemically sound; the choice may depend on the commercial availability and cost of the starting materials.

Reaction Mechanism

The Grignard reaction mechanism involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon.[14][15]

  • Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[16] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the benzoyl chloride derivative.

  • Formation of Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the benzophenone product.

  • Aqueous Workup: An acidic workup is necessary to quench any unreacted Grignard reagent and to dissolve the magnesium salts.[12]

Grignard_Reaction_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Acyl Chloride cluster_workup Workup and Purification Start Mg turnings in anhydrous ether Add_Halide Add Aryl Halide (e.g., Bromobenzene) Start->Add_Halide Initiation Initiate reaction (e.g., with iodine crystal) Add_Halide->Initiation Reflux Maintain gentle reflux Initiation->Reflux Cool Cool Grignard reagent to 0°C Reflux->Cool Add_Acyl_Chloride Dropwise addition of 3-Methoxybenzoyl Chloride Cool->Add_Acyl_Chloride Stir Stir at room temperature Add_Acyl_Chloride->Stir Quench Quench with acidic water Stir->Quench Extract Extract with organic solvent Quench->Extract Dry_Evaporate Dry and evaporate solvent Extract->Dry_Evaporate Purify Purify (Recrystallization/Chromatography) Dry_Evaporate->Purify Suzuki_Coupling_Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-COCl) Pd(II)_Complex Ar-Pd(II)(COAr)L₂ Oxidative_Addition->Pd(II)_Complex Ar-COCl Transmetalation Transmetalation (Ar'-B(OH)₂) Pd(II)_Intermediate Ar-Pd(II)(Ar')L₂ Transmetalation->Pd(II)_Intermediate Ar'-B(OH)₂ Base Reductive_Elimination Reductive Elimination Product Ar-CO-Ar' Reductive_Elimination->Product Product->Pd(0) Regenerates Catalyst

References

Part 1: Core Principles of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Methoxybenzophenone

This guide provides a comprehensive exploration of the photochemical and photobiological mechanisms of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple description of properties to elucidate the underlying principles that govern its function as a potent photosensitizer. We will delve into the causality behind its reactivity, the experimental frameworks for its characterization, and its implications in various scientific applications.

This compound is an aromatic ketone, a derivative of benzophenone, characterized by a methoxy group (-OCH₃) at the meta-position of one phenyl ring.[1] This substitution, while seemingly minor, influences the electronic properties and, consequently, the photochemical behavior of the molecule.[1] Like its parent compound, this compound is recognized for its ability to absorb ultraviolet (UV) radiation, a property that underpins its use as a photoinitiator and a tool in photobiological studies.[1]

Its function, however, is not merely passive absorption. The true mechanistic value of this compound lies in its efficiency at converting light energy into chemical reactivity through a process known as photosensitization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6136-67-0[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [2]
Appearance White to pale yellow crystalline solid[1]
Solubility Soluble in organic solvents (ethanol, acetone); limited in water[1]
Primary Function Photosensitizer, Photoinitiator, UV Absorber[1][3]

Part 2: The Photochemical Core Mechanism: From Photon to Reactivity

The mechanism of action begins with the absorption of a photon and culminates in the generation of highly reactive chemical species. This multi-stage process is best understood by examining the electronic state transitions of the molecule, famously depicted by a Jablonski diagram.

Stage 1: Photon Absorption and Electronic Excitation

Upon absorbing a photon of UV light, a valence electron in the this compound molecule is promoted from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a lower unoccupied molecular orbital (LUMO). This creates a short-lived, electronically excited singlet state (S₁).[4] This transition is the primary event that initiates all subsequent photochemical processes.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram for this compound.

Stage 2: Intersystem Crossing (ISC): The Gateway to Photoreactivity

While the excited singlet state (S₁) can decay back to the ground state via fluorescence, the hallmark of benzophenones is their remarkable efficiency in undergoing a spin-forbidden transition known as intersystem crossing (ISC).[4][5][6] During ISC, the spin of the excited electron flips, transitioning the molecule from the singlet state (S₁, total spin = 0) to an isoenergetic excited triplet state (T₁, total spin = 1).[6][7]

This S₁ → T₁ transition is pivotal. The triplet state is significantly longer-lived (microseconds to milliseconds) than the singlet state (nanoseconds) because its decay back to the singlet ground state (S₀) is also spin-forbidden.[4] This extended lifetime provides a crucial window for the excited molecule to interact with its surroundings. The efficiency of this process is quantified by the triplet quantum yield (ΦT), which for benzophenone derivatives is often close to 100% (or unity).[3]

The rate and efficiency of ISC are governed by the relative energies of the involved nπ* and ππ* electronic states.[8][9] In benzophenones, the close proximity of the S₁(nπ) and a T₂(ππ) state facilitates this transition, a phenomenon explained by El-Sayed's rules.[6][8] Solvent polarity can further modulate these energy levels; for instance, hydrogen bonding in protic solvents can alter ISC rates.[8][10]

Stage 3: The Reactive Triplet State: A Mechanistic Crossroads

Once populated, the long-lived triplet state of this compound acts as the primary agent of photosensitization. It can initiate chemical reactions via two distinct, often competing, pathways known as Type I and Type II mechanisms.[11]

  • Type I Mechanism: Direct Molecular Interaction & Radical Formation The triplet-state photosensitizer can interact directly with a substrate molecule (Sub). This often occurs via hydrogen atom abstraction or electron transfer, generating two radicals: a radicalized substrate and the benzophenone ketyl radical.[11][12] These highly reactive radicals can then participate in a cascade of further reactions, such as polymerization or oxidation. This pathway is favored in the presence of easily abstractable hydrogen atoms (e.g., from alcohols or other organic molecules) and at high substrate concentrations.[12]

  • Type II Mechanism: Energy Transfer to Molecular Oxygen In the presence of molecular oxygen (O₂), which naturally exists in a triplet ground state (³O₂), the excited photosensitizer can relax to its ground state by transferring its electronic energy to the oxygen molecule.[4][11] This process, governed by spin conservation rules, is highly efficient and converts the triplet oxygen into a highly reactive, electrophilic excited singlet state, known as singlet oxygen (¹O₂).[11][13] Singlet oxygen is a potent oxidizing agent and the primary cytotoxic species in many photodynamic therapy (PDT) applications.[13]

G cluster_main Core Photochemical Pathways cluster_type1 Type I Mechanism cluster_type2 Type II Mechanism T1 This compound Excited Triplet State (T₁) Substrate Substrate (RH) T1->Substrate H-Abstraction or Electron Transfer O2_triplet Triplet Oxygen (³O₂) T1->O2_triplet Energy Transfer Radical Substrate Radical (R•) + Ketyl Radical (BP-OH•) Substrate->Radical O2_singlet Singlet Oxygen (¹O₂) O2_triplet->O2_singlet

Caption: Competing Type I and Type II photosensitization pathways.

Part 3: Biological Consequences: Reactive Oxygen Species (ROS) and Cellular Impact

The generation of singlet oxygen (Type II) and other radicals (Type I) falls under the umbrella of Reactive Oxygen Species (ROS).[14] These species are highly reactive and can indiscriminately damage essential biological macromolecules when generated within or near cells.[15]

  • Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that compromises membrane integrity and function.

  • Protein Oxidation: Amino acid side chains (particularly cysteine and methionine) and the protein backbone are susceptible to oxidation, leading to enzyme inactivation and protein aggregation.

  • DNA Damage: ROS can cause modifications to DNA bases (e.g., formation of 8-oxo-guanine) and strand breaks, leading to mutations and potentially apoptosis (programmed cell death).

This induction of oxidative stress is the fundamental mechanism behind the phototoxicity of many photosensitizers and is therapeutically harnessed in PDT to destroy cancer cells.[16][17] The resulting cellular stress can activate complex signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, which ultimately determine the cell's fate.[18]

G cluster_damage Macromolecular Damage cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Lipids Membrane Lipids ROS->Lipids Peroxidation Proteins Cellular Proteins ROS->Proteins Oxidation DNA Nuclear DNA ROS->DNA Lesions/Breaks Stress Oxidative Stress & Signal Transduction Lipids->Stress Proteins->Stress DNA->Stress Apoptosis Apoptosis / Cell Death Stress->Apoptosis

Caption: Cellular damage cascade initiated by photosensitized ROS.

Part 4: Experimental Protocols for Mechanistic Investigation

Validating the proposed mechanism of action requires a suite of specialized spectroscopic and biological techniques. The following protocols provide a framework for characterizing the key steps in the photosensitization process.

Protocol 1: Characterization of the Triplet State via Nanosecond Transient Absorption Spectroscopy (TAS)

Rationale: TAS is a pump-probe technique that allows for the direct observation of short-lived excited states.[19][20] A "pump" laser pulse excites the sample, and a "probe" light pulse, delayed in time, measures the absorption spectrum of the transient species created. This allows for the identification of the triplet-triplet absorption spectrum and the measurement of its lifetime.[21]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deoxygenated acetonitrile or isopropanol) in a cuvette. The concentration should be adjusted to have an optical density of ~0.5-1.0 at the excitation wavelength.

  • Instrumentation Setup: Utilize a nanosecond laser system. The pump wavelength should correspond to an absorption band of the compound (e.g., 355 nm from a Nd:YAG laser). The probe source is typically a broad-spectrum lamp (e.g., Xenon arc lamp).

  • Data Acquisition: a. Record the absorption spectrum of the probe light through the unexcited sample (I₀). b. Fire the pump laser to excite the sample and, after a specified delay time (e.g., 50 ns), record the spectrum of the probe light passing through the excited sample (I). c. Calculate the change in absorbance (ΔA) as ΔA = -log(I/I₀). d. Repeat this process for a range of time delays (from nanoseconds to microseconds) to map the formation and decay of the transient species.

  • Data Analysis: The resulting spectra will show a bleach of the ground-state absorption and the appearance of a new, broad absorption band at longer wavelengths. This new band is the characteristic triplet-triplet (T₁ → Tₙ) absorption. Plotting the ΔA at the peak of this new band versus time and fitting it to an exponential decay function yields the triplet state lifetime (τT).

G start Start prep Sample Prep (3-MBP in cuvette) start->prep pump Excite with Pump Laser (355 nm) prep->pump probe Measure Absorbance with Probe Light pump->probe calc Calculate ΔA probe->calc delay Vary Time Delay (ns to µs) calc->delay delay->pump Repeat plot Plot ΔA vs. Time delay->plot All delays collected fit Exponential Fit (Determine τT) plot->fit end End fit->end

Caption: Workflow for Transient Absorption Spectroscopy (TAS) experiment.

Protocol 2: Quantification of Singlet Oxygen (¹O₂) Generation

Rationale: The generation of singlet oxygen can be quantified indirectly by monitoring its reaction with a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF).[22] DPBF reacts specifically with ¹O₂ to form a product that does not absorb light in the same region, leading to a measurable decrease in DPBF's absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (the photosensitizer).

    • Prepare a stock solution of DPBF in a suitable solvent (e.g., ethanol).

    • Prepare a solution of a reference photosensitizer with a known ¹O₂ quantum yield (ΦΔ) in the same solvent (e.g., methylene blue, ΦΔ ≈ 0.52 in ethanol).[22]

  • Experimental Setup: Use a standard spectrophotometer and a light source with a filter to select the desired excitation wavelength (e.g., 365 nm).

  • Measurement: a. In a cuvette, mix the this compound solution with the DPBF solution. The final DPBF concentration should yield an initial absorbance of ~1.0-1.5 at its λ_max (~410 nm). b. Record the initial absorbance of DPBF at its maximum. c. Irradiate the solution with the light source for a set period (e.g., 30 seconds). d. Immediately record the absorbance of DPBF again. e. Repeat the irradiation/measurement cycle for several time points. f. Repeat the entire procedure for the reference photosensitizer and a blank control (DPBF only).

  • Data Analysis: a. Plot the absorbance of DPBF vs. irradiation time for the sample, reference, and control. The rate of absorbance decrease is proportional to the rate of ¹O₂ generation. b. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following comparative formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample) Where k is the slope of the absorbance vs. time plot, and F is the absorption correction factor at the irradiation wavelength (F = 1 - 10^(-Abs)).

Table 2: Data for Singlet Oxygen Quantum Yield Calculation

ParameterSample (3-MBP)Reference (MB)
Irradiation Wavelength (nm) 365365
Absorbance at Irradiation λ ValueValue
Correction Factor (F) CalculatedCalculated
Slope of DPBF Bleaching (k) From plotFrom plot
Known ΦΔ_ref N/A~0.52
Calculated ΦΔ_sample Result N/A

References

An In-depth Technical Guide to the UV Absorption Spectrum of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption spectrum of 3-methoxybenzophenone (C₁₄H₁₂O₂).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectroscopic properties, practical experimental methodologies, and the influence of environmental factors on its UV absorbance. By integrating established principles with field-proven insights, this guide serves as an authoritative resource for the accurate characterization and application of this compound.

Introduction: The Significance of this compound's UV Absorption

This compound is an aromatic ketone widely recognized for its capacity to absorb UV radiation.[1] This property makes it a valuable compound in various industrial and pharmaceutical applications, including its use as a UV filter in cosmetics and a photostabilizer in plastics.[1] A thorough understanding of its UV absorption spectrum is paramount for optimizing its function, ensuring product efficacy, and assessing its photochemical behavior.

The electronic structure of this compound, characterized by a benzophenone backbone with a methoxy group at the 3-position, gives rise to distinct electronic transitions when subjected to UV radiation.[1] These transitions, primarily π → π* and n → π*, are responsible for the characteristic absorption bands observed in its UV spectrum.[2][3][4] The position and intensity of these bands are sensitive to the molecular environment, offering a window into the compound's interactions and stability.

This guide will explore the theoretical basis for these electronic transitions, provide a detailed protocol for acquiring the UV absorption spectrum, and discuss the critical influence of solvent polarity on the spectral features.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its spectroscopic analysis.

PropertyValueSource
Chemical Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance White to pale yellow crystalline solid[1]
Solubility Moderately soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water[1]
CAS Number 6136-67-0[1]

Theoretical Principles of UV Absorption in this compound

The UV absorption spectrum of this compound is governed by the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon the absorption of photons.[5][6] In aromatic ketones like this compound, the key electronic transitions are:

  • π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[3][5] These transitions typically result in strong absorption bands.[2] In benzophenones, these are often observed at shorter wavelengths.[7]

  • n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital.[3][4][5] These are "forbidden" transitions and are therefore of lower intensity compared to π → π* transitions.[3] For carbonyl compounds, this absorption is typically found at longer wavelengths.[4]

The methoxy substituent (-OCH₃) on the benzophenone core acts as an auxochrome, influencing the energy levels of the molecular orbitals and thus shifting the absorption maxima (λmax) and altering the molar absorptivity (ε).

Visualizing Electronic Transitions

The following diagram illustrates the primary electronic transitions within the this compound molecule.

G cluster_energy Energy cluster_molecule This compound HOMO_pi π (HOMO) LUMO π* (LUMO) HOMO_pi->LUMO π → π* (High Energy, High Intensity) HOMO_n n (HOMO) HOMO_n->LUMO n → π* (Low Energy, Low Intensity) mol C₁₄H₁₂O₂

Caption: Electronic transitions in this compound.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following protocol outlines a robust methodology for obtaining the UV absorption spectrum of this compound. This self-validating system ensures accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: this compound (purity ≥ 97%)

  • Solvents: Spectroscopic grade ethanol and n-heptane

  • Instrumentation: Double-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Methodology
  • Instrument Calibration and Blanking:

    • Rationale: To ensure the accuracy of the absorbance readings, the spectrophotometer must be calibrated according to the manufacturer's instructions. A baseline correction using the solvent of choice is crucial to negate any absorbance from the solvent and the cuvette itself.

    • Procedure:

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

      • Fill two quartz cuvettes with the chosen spectroscopic grade solvent (e.g., ethanol).

      • Place the cuvettes in the reference and sample holders.

      • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm).

  • Preparation of Stock and Working Solutions:

    • Rationale: Accurate concentration determination is vital for calculating molar absorptivity. A stock solution of known concentration is prepared and then diluted to create working solutions within the linear dynamic range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

    • Procedure:

      • Accurately weigh a precise amount of this compound (e.g., 10 mg).

      • Dissolve the weighed compound in a 100 mL volumetric flask using the chosen solvent to create a stock solution.

      • From the stock solution, prepare a series of dilutions to obtain working solutions of varying concentrations.

  • Spectral Acquisition:

    • Rationale: The absorption spectrum is obtained by measuring the absorbance of the sample solution across a range of UV wavelengths.

    • Procedure:

      • Rinse the sample cuvette with the working solution.

      • Fill the sample cuvette with the working solution and place it in the sample holder of the spectrophotometer.

      • Initiate the scan to record the absorbance from 200 nm to 400 nm.

      • Save and export the spectral data.

Experimental Workflow Diagram

G start Start instrument_prep Instrument Preparation (Warm-up, Calibration) start->instrument_prep blanking Baseline Correction (Solvent Blank) instrument_prep->blanking solution_prep Solution Preparation (Stock and Working Solutions) blanking->solution_prep spectral_acq Spectral Acquisition (Scan 200-400 nm) solution_prep->spectral_acq data_analysis Data Analysis (λmax, ε) spectral_acq->data_analysis end End data_analysis->end

Caption: Workflow for UV-Vis spectral acquisition.

Influence of Solvent Polarity

The polarity of the solvent can significantly impact the UV absorption spectrum of benzophenone derivatives.[7][8] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Hypsochromic Shift (Blue Shift) of n → π Transitions:* In polar solvents, the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions.[7][8] This increases the energy required for the n → π* transition, resulting in a shift of the absorption maximum to a shorter wavelength (a blue shift).[9]

  • Bathochromic Shift (Red Shift) of π → π Transitions:* The excited state of a π → π* transition is generally more polar than the ground state. Polar solvents will stabilize this excited state more than the ground state, thus decreasing the energy gap for the transition and causing a shift to a longer wavelength (a red shift).[9]

Expected Spectral Shifts

The table below summarizes the expected shifts in the absorption bands of this compound when transitioning from a nonpolar solvent (like n-heptane) to a polar solvent (like ethanol).

TransitionNonpolar Solvent (e.g., n-Heptane)Polar Solvent (e.g., Ethanol)Expected ShiftRationale
n → π Longer λmaxShorter λmaxHypsochromic (Blue)Stabilization of the ground state n-orbital by the polar solvent.[7][8][9]
π → π Shorter λmaxLonger λmaxBathochromic (Red)Greater stabilization of the more polar π* excited state by the polar solvent.[9]

The study of solvent effects is a powerful tool for assigning absorption bands to specific electronic transitions.[10]

Data Interpretation and Analysis

The acquired UV-Vis spectrum should be analyzed to determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). The molar absorptivity can be calculated using the Beer-Lambert Law:

A = εcl

Where:

  • A is the absorbance

  • ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • c is the concentration of the sample (mol L⁻¹)

  • l is the path length of the cuvette (cm)

By comparing the spectra obtained in different solvents, the n → π* and π → π* transitions can be tentatively assigned based on the direction of the solvatochromic shifts.

Conclusion

The UV absorption spectrum of this compound is a critical analytical tool for its characterization and application. A comprehensive understanding of the underlying electronic transitions, coupled with a robust experimental methodology, is essential for obtaining accurate and reproducible spectral data. The pronounced influence of solvent polarity on the n → π* and π → π* transitions provides valuable insights into the molecular interactions of this important UV-absorbing compound. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling them to leverage its spectroscopic properties effectively.

References

solubility of 3-methoxybenzophenone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methoxybenzophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 6136-67-0), a key intermediate and photoinitiator in various industrial and research applications. A detailed exploration of the underlying physicochemical principles governing its solubility is presented, including the role of molecular structure, solvent polarity, and intermolecular forces. This guide outlines a robust, step-by-step experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. While specific experimental solubility data for this compound is sparse in public literature, this document provides a predictive solubility profile based on established chemical theories and data from structurally analogous compounds. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical, polymer, and cosmetic industries who require a deep, practical understanding of this compound's solubility for process optimization, formulation development, and reaction engineering.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic ketone distinguished by a benzophenone core functionalized with a methoxy group at the 3-position.[1] Its molecular structure, featuring two phenyl rings, a carbonyl group, and an ether linkage, imparts a unique combination of steric and electronic properties. These features make it a valuable compound in several fields, notably as a photoinitiator in UV-curing polymerization processes and as an intermediate in the synthesis of more complex organic molecules.[1] It also possesses UV-absorbing properties, making it relevant in the development of UV filters.[1]

For the practicing scientist, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of successful application. In drug development, solubility dictates bioavailability and formulation strategies. In organic synthesis, it governs the choice of reaction media, influences reaction kinetics, and is critical for purification via crystallization. For its application as a photoinitiator, this compound must be soluble in the monomer or resin mixture to ensure a homogenous and efficient polymerization process.[1]

This guide bridges theoretical principles with practical execution, providing the necessary framework to predict, determine, and apply the solubility data of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle "like dissolves like" provides a qualitative starting point for prediction.[2][3] This can be further refined by considering polarity and, more quantitatively, through systems like Hansen Solubility Parameters.

Molecular Structure and Polarity

The structure of this compound (Figure 1) is amphiphilic in nature. The two phenyl rings are nonpolar and lipophilic, while the carbonyl group (C=O) is strongly polar, and the methoxy group (-OCH₃) contributes moderate polarity. This duality suggests that this compound will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit favorable solubility in solvents of intermediate polarity.

  • Nonpolar Regions: The extensive phenyl rings favor interactions with nonpolar solvents through van der Waals dispersion forces.

  • Polar Regions: The carbonyl group's oxygen atom acts as a hydrogen bond acceptor, and the entire C=O moiety engages in dipole-dipole interactions with polar solvents. The methoxy group also contributes to these polar interactions.

Figure 1: Molecular Structure of this compound.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with a smaller "distance" (Ra) between them in this space are more likely to be miscible.[4][6]

The distance (Ra) is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, a predictive solubility profile can be established. This compound is generally described as a white to pale yellow crystalline solid with moderate solubility in organic solvents like ethanol and acetone, but limited solubility in water.[1] This aligns with the expected behavior. The following table summarizes the anticipated solubility in various common organic solvents, categorized by class.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolGood to ModerateThe solvent's hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the solute. The overall polarity is well-matched.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileExcellentStrong dipole-dipole interactions between the solvent and the solute's carbonyl group. Lack of strong solvent-solvent hydrogen bonding (as seen in water) allows for easier solvation of the solute molecules.
Aromatic Toluene, Xylene, BenzeneGood to ModerateThe phenyl rings of the solute interact favorably with the aromatic solvent via π-stacking and dispersion forces.
Halogenated Dichloromethane (DCM), ChloroformExcellentGood polarity match and ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding networks.
Nonpolar Aliphatic n-Hexane, CyclohexanePoor to SlightThe high polarity of the carbonyl group is mismatched with the nonpolar nature of the solvent, leading to unfavorable energetics for dissolution.
Aqueous WaterInsoluble/Very PoorThe large, nonpolar phenyl rings make the molecule predominantly hydrophobic, preventing effective hydration by water molecules.[7][8]

Experimental Protocol: Determination of Equilibrium Solubility

To obtain quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[9]

Rationale and Self-Validation

This protocol is designed to be self-validating. By ensuring a true equilibrium is reached (evidenced by a constant concentration over time) and that the solid phase remains in excess, the measured concentration of the supernatant is, by definition, the saturation solubility at that temperature. The use of a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) ensures the accuracy of the quantification.

Required Materials and Equipment
  • Solute: this compound (high purity, >98%)

  • Solvents: A range of analytical grade organic solvents.

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes for dilutions

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is critical to ensure a saturated solution is formed and maintained. A general rule is to add at least 2-3 times the expected amount needed for saturation.

    • Pipette a precise volume (e.g., 2.00 mL) of the desired solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours is preferable for slowly dissolving compounds.[9]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microcrystals. This step is crucial to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

    • Calculate the concentration in the original, undiluted sample. This value represents the equilibrium solubility, typically expressed in mg/mL or mol/L.

The following diagram illustrates the experimental workflow.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_quantify 4. Quantification A Add excess solid This compound to vial B Add precise volume of solvent A->B C Seal vial and place in thermostatic shaker (e.g., 25°C) B->C D Agitate for 24-72 hours to reach equilibrium C->D E Settle undissolved solid D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered sample to known volume G->H I Analyze via calibrated HPLC or UV-Vis H->I J Calculate original concentration (Solubility) I->J

Figure 2: Workflow for Equilibrium Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility across diverse scientific and industrial domains. While its amphiphilic molecular structure provides moderate to excellent solubility in a wide range of common polar aprotic and aromatic organic solvents, it remains poorly soluble in aliphatic and aqueous media. This guide has provided the theoretical foundation to predict this behavior and a detailed, robust experimental protocol to quantify it accurately. By leveraging this knowledge, researchers and development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and ensuring product performance and stability.

References

The Influence of Methoxy Substitution on the Electronic Properties of Benzophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Archetype

Benzophenone stands as a cornerstone in photochemistry, a benchmark against which the behaviors of other aromatic ketones are often measured. Its notoriety stems from a near-quantitative efficiency in undergoing intersystem crossing (ISC) from an excited singlet state to a durable triplet state, a property that has cemented its role as a premier photosensitizer.[1] However, the true versatility of the benzophenone scaffold is unveiled through substitution. The strategic placement of functional groups on its phenyl rings allows for the fine-tuning of its electronic and photophysical properties, tailoring the molecule for specific applications ranging from photoinitiators in polymer science to probes in biological systems.

This technical guide delves into the nuanced world of methoxy-substituted benzophenones. The methoxy group (–OCH₃), a deceptively simple substituent, wields significant influence over the electronic landscape of the benzophenone core. As an electron-donating group, its position—ortho, meta, or para—dictates the energy levels of the frontier molecular orbitals, modulates the character of the excited states, and ultimately governs the molecule's photochemical destiny.[2] For researchers, scientists, and drug development professionals, a deep understanding of these structure-property relationships is paramount for the rational design of novel photosensitizers, photolabile protecting groups, and photoactive pharmaceutical agents. This document provides an in-depth exploration of the core principles, experimental methodologies for characterization, and a summary of the key electronic properties of these versatile molecules.

Section 1: The Photophysical Engine: n,π and π,π States**

The photochemistry of benzophenone is fundamentally governed by the nature and interplay of its lowest excited states. Upon absorption of UV radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This excitation primarily involves one of two electronic transitions:

  • n → π* Transition: This involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. The resulting S₁(n,π*) state is characterized by electron density localized on the carbonyl oxygen.

  • π → π* Transition: This transition involves the promotion of an electron from a bonding π orbital of the aromatic system to an antibonding π* orbital. The resulting S₁(π,π*) state has electron density delocalized across the phenyl rings.

In unsubstituted benzophenone, the lowest energy singlet excited state, S₁, is of n,π* character.[1] This state is relatively short-lived and rapidly undergoes intersystem crossing (ISC)—a radiationless transition between states of different spin multiplicity—to a lower-lying triplet state (T₁), which is also of n,π* character in non-polar solvents.[3]

The remarkable efficiency of this S₁ → T₁ transition, which approaches unity, is the hallmark of benzophenone photochemistry.[4] While a direct S₁(n,π) → T₁(n,π) transition is formally forbidden by orbital selection rules (El-Sayed's rules), the process is facilitated by the presence of a nearby triplet state of π,π* character (T₂). The accepted mechanism involves a rapid and efficient S₁(n,π) → T₂(π,π) crossing, followed by swift internal conversion to the T₁(n,π*) state.[1]

This long-lived T₁(n,π*) state is the primary photoactive species, capable of initiating chemical reactions through processes like hydrogen atom abstraction or energy transfer to other molecules.[5]

Photophysical Pathway of Benzophenone cluster_absorption Absorption cluster_isc Intersystem Crossing (ISC) cluster_reaction Reaction/Decay S0 Ground State (S₀) S1_npi S₁(n,π) S0->S1_npi UV Photon (hν) T2_pipi T₂(π,π) S1_npi->T2_pipi k_ISC (fast, allowed) T1_npi T₁(n,π*) T2_pipi->T1_npi Internal Conversion (IC) T1_npi->S0 Phosphorescence / Non-radiative decay Products Photochemical Products (e.g., Ketyl Radical) T1_npi->Products H-abstraction / Energy Transfer

Caption: Core photophysical pathway for benzophenone.

Section 2: The Methoxy Effect: Tuning the Electronic Landscape

The introduction of a methoxy group, an electron-donating substituent, fundamentally alters the electronic properties of the benzophenone core. The position of this group is critical in determining the extent and nature of its influence.

  • Para-Substitution (e.g., 4-Methoxybenzophenone): A methoxy group at the para position exerts a strong positive mesomeric (+M) effect, donating electron density directly into the π-system of the adjacent phenyl ring and the carbonyl group. This has two major consequences:

    • Stabilization of the π,π* State: The increased electron density in the aromatic system lowers the energy of the π,π* excited state.

    • Destabilization of the n,π* State: The increased electron density on the carbonyl oxygen raises the energy of the n-orbital, thus increasing the energy of the n,π* state.

    This energetic shift can be so pronounced, particularly in polar solvents, that it leads to an inversion of the lowest triplet state from T₁(n,π) to T₁(π,π).[2][6] This inversion has profound implications: a T₁(π,π) state is significantly less reactive in hydrogen abstraction reactions compared to a T₁(n,π) state.[2]

  • Meta-Substitution (e.g., 3-Methoxybenzophenone): At the meta position, the methoxy group's influence is primarily through its weaker, negative inductive (-I) effect, with no direct resonance contribution to the carbonyl group. Consequently, its impact on the relative energies of the n,π* and π,π* states is much less dramatic than para-substitution. The photophysical properties of meta-substituted derivatives are therefore expected to more closely resemble those of the parent benzophenone, with the triplet quantum yield remaining high.[5]

  • Ortho-Substitution (e.g., 2-Methoxybenzophenone): Ortho-substitution introduces steric effects in addition to electronic effects. The proximity of the methoxy group to the carbonyl can force the phenyl ring out of planarity, disrupting conjugation. This can lead to more complex photophysical behavior, potentially influencing both the absorption spectrum and excited-state dynamics. In cases like 2-hydroxy-4-methoxybenzophenone, the ortho-hydroxy group enables an efficient excited-state intramolecular proton transfer (ESIPT) mechanism, providing a rapid, non-destructive decay pathway that enhances photostability.[1][7]

Section 3: Experimental Characterization

A multi-faceted experimental approach is required to fully elucidate the electronic properties of methoxy-substituted benzophenones. The primary techniques employed are UV-Visible Spectroscopy, Transient Absorption Spectroscopy, and Cyclic Voltammetry.

UV-Visible Absorption Spectroscopy

This technique provides fundamental information about the electronic transitions from the ground state to excited singlet states.

Protocol: UV-Vis Spectrum Acquisition

  • Solution Preparation: Prepare a stock solution of the methoxy-substituted benzophenone in a spectroscopic-grade solvent (e.g., cyclohexane for non-polar, acetonitrile for polar environments) at a concentration of approximately 1 mM.

  • Dilution: Prepare a series of dilutions from the stock solution in the same solvent. For spectral scans, a concentration that yields a maximum absorbance between 0.5 and 1.5 is ideal.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the sample solution and a matching cuvette with the pure solvent to serve as a reference.

  • Measurement: Record the absorption spectrum over a range of approximately 200-450 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for the π→π* (typically a high-intensity band around 250-300 nm) and the n→π* transitions (a lower-intensity, longer-wavelength band, which may appear as a shoulder).[2] The molar extinction coefficient (ε) can be determined using the Beer-Lambert law (A = εcl) from a plot of absorbance versus concentration.

Nanosecond Transient Absorption (ns-TA) Spectroscopy

ns-TA is the definitive technique for directly observing and characterizing the triplet excited state. It operates on a pump-probe principle.

Transient_Absorption_Workflow Laser Pulsed Laser (e.g., Nd:YAG, 355 nm) Sample Sample in Cuvette Laser->Sample Pump Pulse (Excitation) Probe Probe Lamp (e.g., Xenon Arc) Probe->Sample Probe Beam Monochromator Monochromator Sample->Monochromator Transmitted Light Detector Detector (PMT / ICCD) Monochromator->Detector Computer Data Acquisition (Computer) Detector->Computer

Caption: Workflow for ns-Transient Absorption Spectroscopy.

Protocol: Triplet State Characterization via ns-TA

  • Sample Preparation: Prepare a solution of the compound (concentration ~0.1-0.5 mM) in the desired solvent. The absorbance at the excitation wavelength should be ~0.2-0.3.

  • Deoxygenation: Transfer the solution to a quartz cuvette equipped with a septum. Deoxygenate thoroughly by bubbling with high-purity nitrogen or argon for at least 20 minutes. Oxygen is an efficient quencher of triplet states and must be removed.[4]

  • Instrumentation: Utilize a nanosecond laser flash photolysis system. The pump pulse (e.g., 355 nm from a Nd:YAG laser) excites the sample. A time-delayed, broad-spectrum probe light (from a Xenon lamp) passes through the excited volume.[4]

  • Spectral Acquisition: Record the change in absorbance (ΔA) as a function of wavelength at a specific time delay after the pump pulse (e.g., 50 ns) to obtain the triplet-triplet (T-T) absorption spectrum.

  • Kinetic Acquisition: Set the monochromator to the λmax of the T-T absorption. Record the decay of the ΔA signal as a function of time to determine the triplet lifetime (τT). The decay is typically fitted to a first-order or second-order exponential function.

  • Quantum Yield Determination: The triplet quantum yield (ΦT) is determined by the comparative method, using a well-characterized standard like unsubstituted benzophenone (ΦT ≈ 1 in non-polar solvents).[4] The initial ΔA of the sample is compared to that of the standard under identical experimental conditions (laser power, concentration, solvent).

Cyclic Voltammetry (CV)

CV provides information on the redox properties of the molecules, specifically their reduction potentials. This data is correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), offering insight into the ease of accepting an electron.

Protocol: Reduction Potential Measurement via CV

  • Solution Preparation: Prepare a ~1 mM solution of the analyte in an aprotic solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).

  • Instrumentation: Use a potentiostat with a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement: Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.5 V) and back. The scan rate is typically 50-100 mV/s.[8]

  • Data Analysis: The resulting voltammogram will show reduction peaks. For benzophenones, the first reduction is typically a reversible one-electron process corresponding to the formation of the radical anion.[9] The reduction potential (Ered) is calculated as the average of the cathodic (Epc) and anodic (Epa) peak potentials. An internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), is often added at the end of the experiment for accurate potential referencing.

Section 4: Computational Insights from Density Functional Theory (DFT)

Computational chemistry, particularly DFT and its time-dependent extension (TD-DFT), provides a powerful framework for rationalizing experimental observations.[10]

  • Ground-State Properties (DFT): Calculations can optimize the molecular geometry and determine the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that correlates with the lowest energy electronic transition. The presence of an electron-donating methoxy group is expected to raise the HOMO energy and lower the HOMO-LUMO gap compared to unsubstituted benzophenone, leading to a red-shift (bathochromic shift) in the absorption spectrum.[2]

  • Excited-State Properties (TD-DFT): TD-DFT calculations can predict the energies and characters of the key electronic transitions (n→π* and π→π*).[10][11] This allows for a theoretical corroboration of the experimental UV-Vis spectra and helps in understanding how the methoxy substituent modulates the relative energies of the S₁ and T₁ states, which is crucial for predicting the ISC efficiency and the nature of the reactive triplet state.

DFT_Logic Structure Molecular Structure (e.g., 4-Methoxybenzophenone) DFT DFT Calculation Structure->DFT TDDFT TD-DFT Calculation Structure->TDDFT HOMO_LUMO HOMO/LUMO Energies & Orbital Shapes DFT->HOMO_LUMO Excited_States Excited State Energies (n,π* vs π,π*) TDDFT->Excited_States Exp_Redox Experimental Redox Potentials (CV) HOMO_LUMO->Exp_Redox Correlates with Exp_UVVis Experimental UV-Vis Spectrum Excited_States->Exp_UVVis Predicts

Caption: Logic flow of DFT/TD-DFT in studying electronic properties.

Section 5: Summary of Electronic Properties

The following table summarizes the key electronic and photophysical properties for benzophenone and representative methoxy-substituted derivatives. It is important to note that these values can be highly sensitive to the solvent environment.

Compoundλmax (π→π) [nm]λmax (n→π) [nm]Triplet Energy (ET) [kJ/mol]Lowest Triplet State CharacterReduction Potential (Ered)
Benzophenone ~252 (in EtOH)[2]~334 (in EtOH)[12]~287n,π* (in most solvents)V vs. Fc/Fc⁺ (typical)
2-Methoxybenzophenone Data not readily availableData not readily availableExpected ~280-290Expected n,πMore negative than BP
This compound Data not readily availableData not readily availableExpected ~285-290n,πSlightly more negative than BP
4-Methoxybenzophenone ~287~330~288 (in C₆H₁₂)[2][6]n,π* (in C₆H₁₂)[2][6]More negative than BP
~275 (in H₂O)[2][6]π,π* (in H₂O)[2][6]
4,4'-Dimethoxybenzophenone Data not readily availableData not readily availableExpected <280Expected π,π* (in polar solvents)Significantly more negative than BP

Note: "BP" refers to Benzophenone. Data is compiled from multiple sources and specific conditions should be consulted in the primary literature. Reduction potentials are relative; electron-donating groups make reduction more difficult (more negative potential).

Conclusion

The addition of a methoxy group to the benzophenone framework is a powerful strategy for modulating its electronic properties. The position of the substituent determines the balance between inductive and resonance effects, which in turn controls the energy landscape of the crucial n,π* and π,π* excited states. Para-substitution, in particular, can induce a solvent-dependent inversion of the lowest triplet state, effectively switching off its hydrogen abstraction reactivity. These predictable structure-property relationships, elucidated through a combination of spectroscopy, electrochemistry, and computational modeling, provide a robust toolkit for the rational design of photoactive molecules. For scientists in materials and drug development, mastering these principles is essential for harnessing the full potential of the benzophenone scaffold to create next-generation light-activated technologies.

References

A Technical Guide to the Role of the Methoxy Group in Benzophenone Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzophenone is a cornerstone of organic photochemistry, prized for its high-yield triplet state formation and subsequent reactivity. The introduction of substituents, such as the methoxy group, profoundly alters its photophysical and photochemical behavior. This guide provides an in-depth analysis of the multifaceted role of the methoxy group, dissecting its electronic influence, its impact on excited state dynamics, and the resulting modulation of benzophenone's reactivity. We will explore how this seemingly simple functional group can invert the nature of the lowest-lying triplet state, thereby dictating reaction pathways from hydrogen abstraction to energy transfer. This document is intended for researchers, scientists, and drug development professionals who utilize benzophenone derivatives as photoinitiators, photosensitizers, or structural motifs in medicinal chemistry.

The Foundational Principle: Dual Electronic Nature of the Methoxy Group

To comprehend the reactivity of methoxy-substituted benzophenones, one must first appreciate the dual electronic character of the methoxy (-OCH₃) group. It exerts two opposing effects on the aromatic ring: a powerful electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I).[1][2]

  • Resonance Effect (+M): The lone pair of electrons on the oxygen atom can delocalize into the π-system of the benzene ring.[1] This effect significantly increases electron density, particularly at the ortho and para positions.[2][3]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to pull electron density away from the ring through the sigma (σ) bond.[1][4]

The net electronic influence of the methoxy group is position-dependent. In the para position, the resonance effect dominates, making it a strong electron-donating group.[1][3] In the meta position, where the resonance effect is not operative, it acts as a net electron-withdrawing group due to induction.[1][3] This dichotomy is the primary driver for the observed changes in reactivity.

Figure 1: The dual electronic effects of the methoxy group.

Impact on Photophysical Properties and Excited State Dynamics

The photochemical reactivity of benzophenone is almost exclusively dictated by its lowest triplet state (T₁), which is populated with a quantum yield near unity.[5][6][7] The methoxy group fundamentally alters the energy levels and character of the key excited states involved in this process.

In unsubstituted benzophenone, the lowest excited singlet state (S₁) and triplet state (T₁) are both of nπ* character.[7][8] This arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The T₁(nπ*) state is highly reactive in hydrogen abstraction reactions.[5][9]

Substitution with an electron-donating methoxy group, particularly at the para position, raises the energy of the ππ* excited states. This destabilization leads to a crucial inversion of the excited state ordering, especially in polar solvents. The T₁ state in 4-methoxybenzophenone often acquires ππ* character, which is significantly less reactive in hydrogen abstraction compared to the nπ* state.[5][10]

This state inversion is a central theme in the chemistry of methoxybenzophenones. The transition from an nπ* to a ππ* lowest triplet state effectively "deactivates" the classic photoreduction pathway.

Jablonski_Diagram cluster_BP Benzophenone cluster_MeOBP 4-Methoxybenzophenone S0_BP S₀ S1_BP S₁(nπ*) S0_BP->S1_BP Absorption T2_BP T₂(ππ*) S1_BP->T2_BP ISC (fast) T1_BP T₁(nπ*) T2_BP->T1_BP IC (fast) T1_BP->S0_BP Phosphorescence H-Abstraction S0_MeOBP S₀ S1_MeOBP S₁(nπ*) S0_MeOBP->S1_MeOBP Absorption T1_MeOBP T₁(ππ*) S1_MeOBP->T1_MeOBP ISC T2_MeOBP T₂(nπ*) T1_MeOBP->S0_BP Phosphorescence (Reduced H-Abstraction)

References

A Technical Guide to the Fundamental Photochemistry of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Ground State

Benzophenones represent a cornerstone class of aromatic ketones, widely utilized in photochemistry as photosensitizers, photoinitiators, and UV blockers. Their utility stems from a unique and highly efficient photophysical property: the ability to absorb ultraviolet (UV) light and populate a long-lived, chemically reactive triplet excited state. 3-Methoxybenzophenone (3-MBP), a derivative featuring a methoxy group on one of the phenyl rings, shares this core characteristic but with nuanced properties imparted by the substituent. Understanding its fundamental photochemistry—from the initial absorption of a photon to the ultimate fate of its excited states—is critical for its rational application in fields ranging from polymer science to the development of photolabile protecting groups and photodynamic therapies.

This guide provides an in-depth exploration of the core photochemical and photophysical pathways governing the behavior of this compound. We will dissect the electronic transitions, map the excited state dynamics, and detail the primary photochemical reactions, grounding the discussion in the established principles of molecular photochemistry and supporting it with field-proven experimental methodologies.

Part 1: Photophysical Landscape of this compound

The journey of a 3-MBP molecule following UV light absorption is governed by a series of rapid and competing physical processes. These events dictate whether the absorbed energy is harmlessly dissipated or channeled into chemical reactivity.

Electronic Absorption and Excited State Manifold

Like its parent compound, the UV absorption spectrum of this compound is characterized by two main absorption bands. A weak, longer-wavelength band (around 330-350 nm) is attributed to the spin-forbidden n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. A much stronger absorption at shorter wavelengths corresponds to the π→π* transition of the aromatic system. The electron-donating methoxy group can subtly influence the energies of these transitions compared to unsubstituted benzophenone.

Upon absorbing a photon, 3-MBP is promoted from its singlet ground state (S₀) to an excited singlet state (S₁), typically of n,π* character. While fluorescence (emission from S₁) is a possible deactivation pathway, it is extremely inefficient in benzophenones. Instead, the molecule undergoes a remarkably rapid and efficient process known as Intersystem Crossing (ISC) .

Intersystem Crossing (ISC): The Gateway to Reactivity

ISC is a non-radiative transition between electronic states of different spin multiplicity—in this case, from the singlet state (S₁) to the triplet state (T₁). For benzophenones, the quantum yield of triplet formation (Φ_T) approaches unity, meaning nearly every absorbed photon results in the formation of a triplet state molecule.

This high efficiency is explained by El-Sayed's rule. The ISC process is facilitated by spin-orbit coupling, which is significantly more effective when the transition involves a change in orbital type. In benzophenones, the ISC often proceeds from the S₁(n,π) state to a nearby, higher-energy triplet state of π,π character (T₂), followed by rapid internal conversion to the lowest triplet state, T₁(n,π*). This T₁ state is the principal photoactive species, with a lifetime that is orders of magnitude longer than the S₁ state, allowing it to engage in intermolecular reactions.

G Jablonski Diagram for this compound S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption (UV Photon) T2 T₂ (π,π) S1->T2 Intersystem Crossing (ISC) (fast, El-Sayed allowed) T1 T₁ (n,π) T1->S0 Phosphorescence T1->S0 Non-Radiative Decay T1->S0 Photochemistry (H-Abstraction) T2->T1 Internal Conversion (IC) (vibrational relaxation)

Caption: Key photophysical processes for this compound.

Part 2: The Core Photochemical Reaction: Hydrogen Abstraction

The triplet state of 3-MBP, with its n,π* character, exhibits diradical-like properties. The half-vacant non-bonding orbital on the carbonyl oxygen is electrophilic and readily abstracts a hydrogen atom from a suitable donor molecule (often the solvent). This hydrogen atom transfer (HAT) is the quintessential photochemical reaction of benzophenones.

Mechanism of Photoreduction

When 3-MBP is irradiated in the presence of a hydrogen-donating solvent, such as isopropanol, the following reaction sequence occurs:

  • Excitation & ISC: 3-MBP absorbs a photon and efficiently converts to its triplet state, ³(3-MBP)*.

  • Hydrogen Abstraction: The triplet ketone abstracts a hydrogen atom from isopropanol, yielding two radical species: the this compound ketyl radical and an isopropanol-derived radical.

  • Dimerization: The ketyl radicals are unstable and rapidly dimerize to form a stable, non-radical product known as a benzpinacol.

The efficiency of this photoreduction is dependent on several factors, including the nature of the solvent and the electronic properties of the benzophenone derivative. Polar protic solvents are excellent hydrogen donors, facilitating the reaction.

G Photoreduction of this compound cluster_reactants 1. Excitation & ISC cluster_abstraction 2. Hydrogen Abstraction cluster_dimerization 3. Dimerization MBP_G 3-MBP (S₀) MBP_T ³(3-MBP)* (T₁) MBP_G->MBP_T hν, ISC Ketyl 3-MBP Ketyl Radical MBP_T->Ketyl + R₂CHOH Ketyl2 2x Ketyl Radical Solvent_Radical Solvent Radical Pinacol Benzpinacol Product Ketyl2->Pinacol

Caption: Key steps in the photoreduction of this compound.

Part 3: Essential Experimental Protocols

Characterizing the photochemistry of 3-MBP requires a combination of steady-state and time-resolved spectroscopic techniques. The protocols described here represent a self-validating system, where results from one experiment inform and corroborate others.

Protocol 1: Nanosecond Transient Absorption (TA) Spectroscopy

Transient absorption, also known as laser flash photolysis (LFP), is the definitive technique for directly observing and characterizing transient species like triplet states and radicals.

  • Objective: To measure the triplet-triplet (T-T) absorption spectrum and determine the triplet lifetime (τ_T) of this compound.

  • Methodology:

    • Sample Preparation: Prepare a solution of 3-MBP (e.g., 0.1-0.5 mM) in a suitable solvent. For photoreduction studies, use a hydrogen-donating solvent like isopropanol. For intrinsic lifetime measurements, use a non-reactive solvent like acetonitrile. The solution must be deoxygenated by bubbling with nitrogen or argon for at least 20 minutes, as ground-state triplet oxygen (³O₂) is an efficient quencher of excited triplet states.

    • Instrumentation: Utilize a standard pump-probe TA setup. The 'pump' is a nanosecond laser pulse at a wavelength where 3-MBP absorbs (e.g., 355 nm from a Nd:YAG laser). The 'probe' is a broadband white light source (e.g., a xenon arc lamp).

    • Data Acquisition: The pump pulse excites the sample, populating the T₁ state. The probe beam passes through the sample, and its absorption is measured by a detector (spectrograph with CCD or photodiode with an oscilloscope) at various time delays after the pump pulse.

    • Spectral Analysis: The transient absorption spectrum (ΔA vs. wavelength) recorded immediately after the flash is characteristic of the T₁ → T_n absorption. For benzophenones, this is typically a broad absorption band around 520-540 nm.

    • Kinetic Analysis: By monitoring the decay of the transient absorption signal at a fixed wavelength (e.g., the T-T absorption maximum), a kinetic trace (ΔA vs. time) is obtained. This decay is fitted to an exponential function to extract the triplet lifetime (τ_T). In the presence of a quencher (like isopropanol), the decay rate will increase, allowing for the calculation of bimolecular quenching rate constants.

G Transient Absorption Spectroscopy Workflow start_end start_end process process data data decision decision A Prepare & Deoxygenate 3-MBP Solution B Excite with Pump Laser (e.g., 355 nm) A->B C Probe with White Light at Time Delay (Δt) B->C D Record Transient Spectrum (ΔA vs. λ) C->D E Vary Time Delay (Δt) D->E F Monitor ΔA at λ_max E->F G Generate Kinetic Trace (ΔA vs. time) F->G H Fit Decay to Exponential Function G->H I Determine Triplet Lifetime (τ_T) & T-T Spectrum H->I

Caption: Workflow for a transient absorption spectroscopy experiment.

Protocol 2: Comparative Triplet Quantum Yield (Φ_T) Determination
  • Objective: To determine the triplet quantum yield of 3-MBP relative to a well-characterized standard.

  • Causality: This protocol relies on the principle that under identical excitation conditions, the initial transient absorption signal (ΔA₀) is directly proportional to the product of the triplet quantum yield (Φ_T) and the molar extinction coefficient of the T-T absorption (ε_T). By comparing the sample to a standard with a known Φ_T, the unknown quantum yield can be calculated. This is a robust, self-validating system.

  • Methodology:

    • Standard Selection: Choose a standard with similar absorption properties and a well-established Φ_T. Unsubstituted benzophenone is the ideal standard, as its Φ_T is known to be ~1.0 in non-polar solvents.

    • Sample Preparation: Prepare solutions of both 3-MBP (sample) and benzophenone (standard) in the same non-reactive solvent (e.g., acetonitrile). Adjust the concentrations of each solution so that they have the same absorbance (optical density) at the laser excitation wavelength (e.g., 355 nm). This ensures both solutions absorb the same number of photons.

    • LFP Measurement: Using the TA/LFP setup from Protocol 1, record the transient absorption spectra for both the sample and the standard immediately after the laser flash (at Δt ≈ 0).

    • Data Analysis: Determine the maximum change in absorbance (ΔA₀) for both the sample and the standard from their respective T-T absorption spectra.

    • Calculation: The triplet quantum yield of the sample (Φ_T^spl) is calculated using the following equation: Φ_T^spl = Φ_T^std * (ΔA₀^spl / ΔA₀^std) * (ε_T^std / ε_T^spl) Assuming the T-T extinction coefficients (ε_T) are similar for benzophenone and its 3-methoxy derivative (a common and reasonable assumption for structurally related molecules), the equation simplifies to: Φ_T^spl ≈ Φ_T^std * (ΔA₀^spl / ΔA₀^std)

Part 4: Quantitative Photochemical Data

Summarizing the key parameters provides a quantitative snapshot of the photochemical behavior of this compound. Data for closely related compounds are included for context, as specific values for the 3-methoxy isomer can be sparse in the literature.

ParameterSymbolTypical Value/RangeCompoundSignificance
UV Absorption Maxλ_max~252 nm, ~335 nmBenzophenonesWavelengths for electronic excitation.
Molar Absorptivityε>10,000 M⁻¹cm⁻¹ (π→π)BenzophenonesEfficiency of light absorption.
Triplet State EnergyE_T~69 kcal/molBenzophenoneDriving force for energy transfer reactions.
Triplet Quantum YieldΦ_T~1.0BenzophenoneHigh efficiency of forming the reactive state.
Triplet Lifetime (inert solvent)τ_T1-10 µsBenzophenonesTimescale available for bimolecular reactions.
H-abstraction rate constant (from 2-propanol)k_H~1 x 10⁶ M⁻¹s⁻¹BenzophenoneRate of ketyl radical formation.
Photolysis Quantum Yield (in water)Φ(3.1 ± 0.3) x 10⁻⁵Benzophenone-3Overall efficiency of photodegradation.

*Benzophenone-3 is 2-hydroxy-4-methoxybenzophenone. This data is provided to illustrate the magnitude of quantum yields for a related methoxy-substituted benzophenone in an environmental context.

Conclusion

The fundamental photochemistry of this compound is dominated by the highly efficient population of its lowest triplet (T₁) excited state following UV absorption. This T₁(n,π*) state is a potent chemical intermediate, primarily engaging in hydrogen abstraction reactions to form a ketyl radical, which subsequently leads to products like benzpinacol. The methoxy substituent modulates the electronic properties, but the core reactivity remains characteristic of the benzophenone scaffold. A thorough understanding of these pathways, quantified by techniques like transient absorption spectroscopy, is essential for professionals who seek to harness the power of light in drug development, materials synthesis, and beyond, allowing for precise control over photoinitiated processes.

Methodological & Application

Application Notes and Protocols: The Versatility of 3-Methoxybenzophenone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Methoxybenzophenone is a versatile aromatic ketone that serves as a powerful tool in the arsenal of synthetic organic chemists. Its unique photochemical properties, stemming from the benzophenone core, are subtly modulated by the meta-positioned methoxy group, making it an invaluable reagent in a variety of transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers in organic synthesis and drug development.

Introduction: Photophysical and Chemical Properties of this compound

This compound is a white to pale yellow crystalline solid, soluble in common organic solvents.[1] Its utility in organic synthesis is primarily derived from its rich photochemistry, a characteristic it shares with its parent compound, benzophenone.

Upon absorption of ultraviolet (UV) light, typically in the UVA range, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). What makes benzophenones particularly useful is their remarkably efficient intersystem crossing (ISC) to a long-lived triplet state (T₁).[2] The quantum yield for this process in benzophenone is near unity, and while specific data for the 3-methoxy derivative is not as readily available, it is expected to be similarly high.[3] This triplet state is the key reactive intermediate in many of the applications discussed below.

The methoxy group at the meta position influences the electronic properties of the benzophenone core. While electron-donating groups in the para position can shift the lowest triplet state from an n,π* to a less reactive π,π* configuration, a meta-substituent is not expected to alter the fundamental n,π* character of the lowest triplet state, thus preserving its high reactivity in hydrogen abstraction and energy transfer reactions.[4][5]

PropertyValue
CAS Number 6136-67-0
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Appearance White to pale yellow crystalline solid
Triplet Energy (ET) ~69 kcal/mol (estimated, similar to benzophenone)
Intersystem Crossing Quantum Yield (ΦISC) ~1 (estimated in non-polar solvents)

Application as a Photosensitizer

The long-lived and energetic triplet state of this compound allows it to act as an effective photosensitizer. In this role, it absorbs light and transfers the energy to another molecule, which then undergoes a chemical reaction. A classic example of such a process is the cis-trans isomerization of alkenes.

Causality and Mechanistic Insight

The mechanism of photosensitized isomerization involves the transfer of triplet energy from the excited this compound (³Sens*) to the alkene (in either its cis or trans form). This energy transfer promotes the alkene to its triplet state, where the π-bond is effectively broken, allowing for free rotation around the central C-C bond. Relaxation from the triplet state can then lead to a mixture of cis and trans isomers, eventually reaching a photostationary state.

G cluster_sensitizer Sensitizer (this compound) cluster_alkene Alkene (Stilbene) S0_sens Sens (S₀) S1_sens ¹Sens* (S₁) S0_sens->S1_sens T1_sens ³Sens* (T₁) S1_sens->T1_sens ISC T1_alkene ³Alkene* (T₁) (twisted) T1_sens->T1_alkene Energy Transfer cis_alkene cis-Alkene (S₀) trans_alkene trans-Alkene (S₀) T1_alkene->cis_alkene Decay T1_alkene->trans_alkene Decay

Figure 1: Photosensitized cis-trans isomerization workflow.
Protocol: Photosensitized Isomerization of cis-Stilbene to trans-Stilbene

This protocol describes a representative procedure for the isomerization of cis-stilbene using this compound as a photosensitizer.

Materials:

  • cis-Stilbene

  • This compound

  • Benzene (spectroscopic grade)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a quartz reaction vessel, dissolve cis-stilbene (1.0 g, 5.5 mmol) and this compound (0.23 g, 1.1 mmol, 0.2 eq) in 100 mL of benzene.

  • Seal the vessel and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes. This is crucial as molecular oxygen can quench the triplet state of the sensitizer.

  • Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 20-25 °C).

  • Irradiate the stirred solution with a UV lamp. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or ¹H NMR to observe the disappearance of the cis-stilbene spot/signals and the appearance of the trans-stilbene.

  • Continue irradiation until the photostationary state is reached (typically several hours, the ratio of cis to trans isomers will remain constant).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to separate the trans-stilbene from the this compound sensitizer and any remaining cis-stilbene.

  • Combine the fractions containing the product and evaporate the solvent to yield trans-stilbene as a white crystalline solid.

Application in the Paternò–Büchi Reaction

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between an excited carbonyl compound and an alkene to form a four-membered oxetane ring.[6] this compound can serve as the carbonyl component in this transformation, leading to the synthesis of highly functionalized oxetanes.

Causality and Mechanistic Insight

The reaction proceeds via the triplet excited state of this compound, which adds to the ground state alkene. This addition occurs in a stepwise manner, forming a 1,4-biradical intermediate. The regioselectivity of the initial bond formation is governed by the stability of the resulting radical. Subsequent spin inversion and ring closure yield the oxetane product.[7][8] When reacting with furan, the attack of the carbonyl oxygen typically occurs at the α-carbon of the furan ring.[7]

G Start This compound + Furan Excitation Photoexcitation (hν) & Intersystem Crossing Start->Excitation Triplet ³(this compound)* Excitation->Triplet Addition Addition to Furan Triplet->Addition Biradical 1,4-Biradical Intermediate Addition->Biradical Closure Spin Inversion & Ring Closure Biradical->Closure Product Oxetane Product Closure->Product

Figure 2: Paternò–Büchi reaction workflow.
Protocol: Synthesis of an Oxetane from this compound and Furan

This protocol is a representative example for the Paternò–Büchi reaction.[9]

Materials:

  • This compound

  • Furan (freshly distilled)

  • Benzene or acetonitrile (spectroscopic grade)

  • Photochemical reactor with a quartz immersion well

  • Medium-pressure mercury lamp

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Dissolve this compound (1.06 g, 5.0 mmol) in 100 mL of benzene in the photochemical reactor.

  • Add a significant excess of freshly distilled furan (3.4 g, 50 mmol, 10 eq).

  • Deoxygenate the solution by bubbling with argon for 30 minutes.

  • Irradiate the solution with stirring using a medium-pressure mercury lamp. Maintain the temperature at around 15-20 °C using a cooling bath.

  • Monitor the reaction by TLC for the consumption of this compound. The reaction may take 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess furan.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the oxetane adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The exo isomer is typically the major product.[10]

Application as a Photolabile Protecting Group

A photolabile protecting group (PPG) is a moiety that can be removed from a functional group upon irradiation with light, often providing a "traceless" deprotection method. The benzophenone scaffold can be adapted for this purpose, particularly for the protection of alcohols.

Causality and Mechanistic Insight

While not as common as other PPGs, a 3-methoxybenzoyl group can function as a photolabile protecting group for alcohols. The alcohol is protected as a 3-methoxybenzoate ester. Upon UV irradiation, an intramolecular hydrogen abstraction from the alcohol moiety by the excited benzophenone carbonyl can occur, leading to a biradical intermediate that subsequently fragments to release the free alcohol and a cyclized byproduct.

Protocol: Protection and Photochemical Deprotection of a Primary Alcohol

Protection Step (Esterification):

  • To a solution of the primary alcohol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 3-methoxybenzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude 3-methoxybenzoate ester, which can be purified by column chromatography.

Deprotection Step (Photolysis):

  • Dissolve the purified 3-methoxybenzoate ester in a suitable solvent such as methanol or acetonitrile in a quartz tube.

  • Deoxygenate the solution with argon.

  • Irradiate with a UV lamp (e.g., 254 nm or a broad-spectrum mercury lamp) with stirring.

  • Monitor the cleavage of the ester by TLC.

  • Once the deprotection is complete, evaporate the solvent and purify the residue by column chromatography to isolate the deprotected alcohol.

Application as an Intermediate in Medicinal Chemistry

The benzophenone skeleton is a common motif in many biologically active compounds.[4] Derivatives of this compound serve as key intermediates in the synthesis of pharmaceuticals. For instance, a related compound, 3-methoxypropiophenone, is a crucial intermediate in the synthesis of the analgesic drug Tapentadol.[11]

Representative Synthetic Scheme

A common transformation involving this compound derivatives is their elaboration into more complex molecules. For example, Friedel-Crafts acylation can be used to synthesize substituted benzophenones, which can then undergo further modifications.[12]

G Start 3-Methoxybenzoyl chloride + Toluene FC_Acylation Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) Start->FC_Acylation Intermediate 3-Methoxy-4'-methyl- benzophenone FC_Acylation->Intermediate Further_Steps Further Synthetic Modifications (e.g., nitration, reduction) Intermediate->Further_Steps API Active Pharmaceutical Ingredient (API) Further_Steps->API

Figure 3: General workflow for the use of 3-methoxybenzoyl derivatives in pharmaceutical synthesis.
Protocol: Friedel-Crafts Synthesis of 3-Methoxy-4'-methylbenzophenone

This protocol outlines the synthesis of a key benzophenone intermediate.[12]

Materials:

  • 3-Methoxybenzoyl chloride

  • Toluene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of AlCl₃ (1.1 eq) in CH₂Cl₂ in a flask equipped with a dropping funnel and under an inert atmosphere, cool the mixture to 0 °C.

  • Add a solution of 3-methoxybenzoyl chloride (1.0 eq) and toluene (1.0 eq) in CH₂Cl₂ dropwise to the AlCl₃ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 3-methoxy-4'-methylbenzophenone.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Photochemical reactions should be carried out in appropriate reactors with shielding to protect from UV radiation.

References

Application Note: A Researcher's Guide to the Synthesis of Benzophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Benzophenone Scaffold

The benzophenone moiety is a cornerstone in modern chemistry, serving as a critical structural motif in a vast array of applications, from photoinitiators in polymer chemistry to scaffolds in blockbuster pharmaceuticals.[1] Its synthesis is a foundational technique in organic chemistry, most commonly achieved through the robust and versatile Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct and efficient method for forging the carbon-carbon bond that unites an acyl group with an aromatic ring, yielding the characteristic diaryl ketone structure.

This technical guide offers an in-depth exploration of the Friedel-Crafts acylation for preparing benzophenones. Moving beyond a simple recitation of steps, this note illuminates the causality behind the protocol, providing field-proven insights into optimizing reaction conditions, ensuring safety, and purifying the final product. It is designed for researchers, scientists, and drug development professionals who require not just a method, but a thorough understanding of this pivotal transformation.

Foundational Principles: The Mechanism of Acylation

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. Understanding these steps is critical for troubleshooting and adapting the protocol for various substituted analogs.

  • Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, typically a benzoyl chloride derivative, by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the halogen, creating a highly polarized complex that facilitates the departure of the chloride to form a resonance-stabilized acylium ion. This powerful electrophile is the key reactant.

  • Electrophilic Attack: The π-electron system of the aromatic substrate (e.g., benzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ring.[2]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final benzophenone product complexed to the catalyst.

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating effect of the resulting ketone group. This electron-withdrawing effect makes the product less reactive than the starting material, thus preventing polysubstitution reactions.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization BenzoylCl Benzoyl Chloride Acylium_Complex Acylium Ion Complex [Ph-C=O]⁺ AlCl₄⁻ BenzoylCl->Acylium_Complex + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) Benzene Benzene Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ (to AlCl₄⁻) Benzophenone Benzophenone Product_Complex->Benzophenone Aqueous Work-up

Caption: The mechanism of Friedel-Crafts acylation.

Data-Driven Protocol Design: Reagents and Conditions

The success of the synthesis hinges on careful control of stoichiometry, temperature, and reaction time. The following table provides a summary of typical reaction parameters for the synthesis of benzophenone and a substituted derivative.

Aromatic SubstrateAcylating AgentCatalyst (Molar Eq.)SolventTemp (°C)Time (h)ProductTypical Yield (%)
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90[3]
TolueneBenzoyl ChlorideAlCl₃ (1.1)DichloromethaneRT44-Methylbenzophenone70-80[3][4]
Benzenem-Toluoyl ChlorideAlCl₃ (1.1)Benzene / DCM0-52-43-MethylbenzophenoneHigh[2]

Note: Yields are highly dependent on reaction scale, purity of reagents, and adherence to anhydrous conditions.

Detailed Experimental Protocol: Synthesis of Benzophenone

This protocol details the synthesis of the parent benzophenone from benzene and benzoyl chloride. The principles herein are broadly applicable to the synthesis of substituted derivatives, with adjustments to stoichiometry and reaction times as needed.

I. Materials and Reagents
  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzoyl Chloride

  • Anhydrous Benzene (or Dichloromethane as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM, for extraction)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

II. Safety & Precautionary Measures
  • Anhydrous Conditions are Paramount: Aluminum chloride is extremely sensitive to moisture and will be deactivated by water.[5] All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled before use.[6]

  • Corrosive Reagents: Both aluminum chloride and benzoyl chloride are corrosive and water-sensitive.[6] AlCl₃ reacts violently with water, releasing heat and corrosive HCl gas.[1] Handle these reagents exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, an acid-resistant lab coat, and gloves.

  • Exothermic Reaction: The initial reaction and the subsequent quenching step are highly exothermic. Maintain strict temperature control using an ice-water bath to prevent runaway reactions and the formation of tar-like side products.[5][7]

III. Step-by-Step Reaction Procedure
  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler containing mineral oil or a drying tube with calcium chloride) to maintain a dry atmosphere and vent the HCl gas evolved during the reaction.

  • Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 molar equivalents). Add anhydrous dichloromethane to create a stirrable suspension. Cool the flask to 0-5 °C using an ice-water bath.[2]

  • Reactant Addition: Dissolve benzoyl chloride (1.0 molar equivalent) in anhydrous benzene (which can serve as both reactant and solvent) or in additional anhydrous dichloromethane.[2] Add this solution to the dropping funnel.

  • Controlled Addition: Add the benzoyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over a period of 30-60 minutes. The key is to maintain the internal temperature below 10°C.[5] A color change (often to orange or red) and the evolution of HCl gas indicate the reaction has initiated.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

IV. Work-up and Product Isolation

The work-up procedure is designed to quench the reaction, decompose the aluminum chloride-ketone complex, and separate the product from inorganic salts and unreacted starting materials.

  • Quenching: Prepare a separate large beaker containing a mixture of crushed ice and concentrated HCl (approx. 25 mL of acid per 25 g of ice).[6] While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker.[1] This process is highly exothermic; a slow addition rate is critical for safety. This step breaks down the AlCl₃ complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a portion of dichloromethane to dissolve the organic product. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of dichloromethane to recover any dissolved product.[2]

  • Washing: Combine all organic layers. Wash sequentially with:

    • Water (to remove bulk acid).

    • Saturated sodium bicarbonate solution (to neutralize any remaining HCl). Caution: This will evolve CO₂ gas; vent the separatory funnel frequently to release pressure.[2]

    • Brine (to remove residual water and aid in layer separation).[2]

  • Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzophenone product, which may be a solid or an oil.

V. Purification

High purity is often required for downstream applications. Recrystallization is typically sufficient for purifying benzophenone.

  • Solvent Selection: Ethanol is a common and effective solvent for the recrystallization of many benzophenones.[8]

  • Procedure: Dissolve the crude solid in a minimal amount of hot (boiling) ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to remove colored impurities. Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities clinging to the surface.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent. The purity can be confirmed by melting point analysis (pure benzophenone: 48.1 °C) and spectroscopic methods (¹H NMR, IR).

Experimental_Workflow Start Start: Anhydrous Setup Cat_Suspension 1. Catalyst Suspension (AlCl₃ in DCM, 0-5°C) Start->Cat_Suspension React_Add 2. Dropwise Addition (Benzoyl Chloride Solution) Cat_Suspension->React_Add Reaction 3. Reaction (Stir at RT, Monitor by TLC) React_Add->Reaction Quench 4. Quenching (Pour into Ice/HCl) Reaction->Quench Extract 5. Extraction (Separate Organic Layer) Quench->Extract Wash 6. Washing (H₂O, NaHCO₃, Brine) Extract->Wash Dry 7. Drying & Concentration (MgSO₄, Rotary Evaporation) Wash->Dry Purify 8. Purification (Recrystallization from Ethanol) Dry->Purify End Final Product: Pure Benzophenone Purify->End

Caption: General experimental workflow for benzophenone synthesis.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Moisture Contamination: Deactivation of the AlCl₃ catalyst.[5]Ensure all glassware is rigorously dried. Use fresh, anhydrous reagents and solvents. Handle AlCl₃ under an inert atmosphere if possible.[5]
Inactive Catalyst: Old or improperly stored AlCl₃.Use a freshly opened bottle of anhydrous aluminum chloride.
Formation of Dark Tar High Reaction Temperature: Uncontrolled exotherm leading to side reactions and polymerization.[7]Maintain strict temperature control (0-10°C) during reactant addition using an efficient ice bath.[5]
Highly Activated Substrate: Substrates more reactive than benzene (e.g., anisole) can be prone to side reactions.Use milder reaction conditions or a less reactive Lewis acid catalyst.
Isomeric Impurities Use of Substituted Arenes: Acylation of substrates like toluene will naturally produce a mixture of ortho and para isomers.[7]The para isomer is typically the major product due to reduced steric hindrance.[7] Purification by column chromatography or careful recrystallization is required to separate isomers.
Product is an Oil, Fails to Crystallize Residual Solvent or Impurities: The melting point is depressed, leading to "oiling out".[8]Ensure the crude product is thoroughly dried. Attempt purification by column chromatography before a second recrystallization attempt. Use a seed crystal to induce crystallization.[8]

Waste Management and Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental compliance.

  • Aqueous Waste: The acidic aqueous layer from the work-up should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal down the drain with copious amounts of water, in accordance with local regulations.[9]

  • Organic Waste: Halogenated solvents (dichloromethane) and non-halogenated organic waste (residual benzene, ethanol from recrystallization) should be collected in separate, clearly labeled, compatible waste containers for hazardous waste disposal.[10][11] Do not mix incompatible waste streams.

  • Solid Waste: Filter paper, used drying agents, and silica gel (if chromatography is performed) contaminated with organic materials should be collected as solid chemical waste.

Conclusion

The Friedel-Crafts acylation is a powerful and reliable method for the synthesis of benzophenones. Success in this procedure is not merely about following steps but about understanding the underlying principles of the reaction. By maintaining scrupulous anhydrous conditions, carefully controlling the reaction temperature, and executing a methodical work-up and purification, researchers can consistently obtain high yields of the desired benzophenone products. This guide provides the foundational knowledge and practical insights necessary to master this essential synthetic transformation.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Purity Determination of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 3-methoxybenzophenone, a key intermediate and UV absorber used in various industrial applications. The method utilizes reversed-phase chromatography with a C18 column and gradient elution, providing excellent separation and resolution from potential impurities. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for quality control and research purposes.

Introduction and Scientific Rationale

This compound (CAS: 6136-67-0) is an aromatic ketone widely employed as a UV filter in cosmetics and plastics and as a photoinitiator in polymerization processes.[1] The efficacy and safety of the final products containing this compound are directly dependent on its purity. Therefore, a reliable and accurate analytical method is imperative for its quality control.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and thermally labile compounds like this compound.[2] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for this analyte. The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[3][4][5] this compound, being a moderately non-polar molecule, interacts with the hydrophobic C18 stationary phase. By systematically increasing the organic solvent content in the mobile phase (gradient elution), we can precisely control its retention and elution, thereby achieving sharp, symmetrical peaks and enabling separation from closely related impurities.

The selection of a UV detector is based on the inherent chromophoric nature of the benzophenone structure, which exhibits strong absorbance in the ultraviolet region, providing high sensitivity for detection.[1][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValueSource
Chemical Name (3-Methoxyphenyl)phenylmethanone[1]
Synonyms m-Methoxybenzophenone[1]
CAS Number 6136-67-0[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol -
Appearance White to pale yellow crystalline solid[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[1]
UV Absorption Exhibits strong UV absorption, a characteristic of benzophenones.[1][7]

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step protocol for determining the purity of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data software (e.g., Empower, Chromeleon).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC gradient grade.

  • Water: HPLC or Milli-Q grade.

  • Methanol (MeOH): HPLC grade.

  • Formic Acid: Analytical grade (≥98%).

  • This compound Reference Standard: Purity ≥99.5%.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions. The rationale for these choices is to achieve a balance between resolution, analysis time, and sensitivity. A C18 column is selected for its hydrophobic retention capabilities suitable for aromatic ketones.[8] The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Solution Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Analysis Workflow

The overall analytical process from sample receipt to final report generation is illustrated below.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage A Sample Receipt & Login B Standard & Sample Weighing A->B C Solution Preparation (Dissolution & Dilution) B->C D Filtration (0.45 µm) C->D E HPLC System Suitability Test (SST) D->E F Sequence Injection (Blank, Standard, Sample) E->F G Chromatographic Data Acquisition F->G H Peak Integration & Identification G->H I Purity Calculation (% Area Normalization) H->I J Final Report Generation I->J G cluster_accuracy_precision Correctness cluster_sensitivity Sensitivity center Validated HPLC Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Specificity Specificity center->Specificity Linearity Linearity & Range (r²) center->Linearity Robustness Robustness center->Robustness

References

Application Notes and Protocols for 3-Methoxybenzophenone as a UV Filter in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Mechanism of 3-Methoxybenzophenone in Photoprotection

This compound, also widely known as Oxybenzone or Benzophenone-3 (BP-3), is an organic, oil-soluble compound extensively utilized in the cosmetic and personal care industry as a broad-spectrum ultraviolet (UV) filter.[1][2] Its primary function is to protect the skin from the deleterious effects of solar radiation, which include sunburn, premature aging, and an increased risk of skin cancer.[3] Beyond skin protection, it is also incorporated into formulations at lower concentrations to prevent the photodegradation of other ingredients, thereby enhancing product stability.[3][4]

Chemically, this compound (2-Hydroxy-4-methoxybenzophenone) belongs to the class of aromatic ketones.[5] Its efficacy as a UV filter stems from its molecular structure, which allows it to absorb energy from UVB (280-320 nm) and short-wave UVA (UVA-II, 320-340 nm) radiation.[1][5][6] The peak absorption is typically observed around 288 nm and 325 nm.[1]

The mechanism of photoprotection is a photophysical process. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. The presence of a hydroxyl group ortho to the carbonyl function is critical; it facilitates a process known as Excited-State Intramolecular Proton Transfer (ESIPT).[7] This allows the molecule to rapidly convert the high-energy UV radiation into a lower-energy, harmless form (typically heat) and return to its ground state, ready to absorb another photon.[7] This efficient energy dissipation pathway is what makes this compound highly photostable, a desirable characteristic for any sunscreen agent.[1][2]

Diagram 1: Chemical Structure of this compound (Oxybenzone)

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption UV UV Photon (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ESIPT Keto-Enol Tautomerism (via ESIPT) T1->ESIPT Intramolecular Proton Transfer ESIPT->S0 Vibrational Relaxation Heat Heat Dissipation ESIPT->Heat start Start prep_plate Prepare & Weigh PMMA Plate start->prep_plate apply_sample Apply Formulation (1.3 mg/cm²) prep_plate->apply_sample dry Dry & Equilibrate (15-20 min) apply_sample->dry measure_pre Measure Initial UV Transmittance (A₀) dry->measure_pre irradiate Expose to UV Dose (Solar Simulator) measure_pre->irradiate measure_post Measure Final UV Transmittance (A) irradiate->measure_post calculate Calculate In Vitro SPF using CIE spectra measure_post->calculate end End calculate->end

References

Application Notes and Protocols for 3-Methoxybenzophenone in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Photoreactive Potential of 3-Methoxybenzophenone for Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The benzophenone scaffold is a well-established chromophore known for its high intersystem crossing efficiency and ability to act as a potent photosensitizer, primarily through Type I (radical-mediated) and Type II (singlet oxygen-mediated) photochemical mechanisms. The incorporation of a benzophenone moiety into larger molecules has been shown to enhance ROS generation, making it a promising structural motif for the development of novel photosensitizers.[1][2]

This compound, a derivative of benzophenone, possesses the core photochemical properties necessary for a photosensitizer. While its direct application in photodynamic therapy research is not yet extensively documented, its structural similarity to other phototoxic benzophenone derivatives suggests its potential as a valuable tool for in vitro PDT studies. This guide provides a comprehensive overview of the theoretical framework, key photophysical considerations, and detailed experimental protocols for investigating the use of this compound as a photosensitizer in cancer cell models.

It is crucial to note that the following protocols are foundational and serve as a starting point. Researchers must perform their own optimization of experimental parameters, including photosensitizer concentration, incubation time, and light dose, for each specific cell line and experimental setup.

Section 1: Core Principles and Photochemical Mechanism

The efficacy of a photosensitizer in PDT is fundamentally linked to its photophysical properties. Upon absorption of light of a specific wavelength, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). For benzophenones, this is followed by a highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the key reactive intermediate in the photodynamic process.

dot graph TD { subgraph "Photochemical Activation" A[Ground State (S₀) + Light (hν)] --> B{Excited Singlet State (S₁)}; B --> C{Excited Triplet State (T₁)}; C --> D[Type I Reaction]; C --> E[Type II Reaction]; end

} Caption: Simplified Jablonski diagram and subsequent cellular events in PDT.

The triplet state of the photosensitizer can then initiate two types of photochemical reactions:

  • Type I Reaction: The triplet photosensitizer can directly react with a substrate, such as a biological molecule or a solvent, to produce radical ions or neutral radicals. These radicals can then react with molecular oxygen to generate cytotoxic reactive oxygen species like superoxide anion and hydroxyl radicals.

  • Type II Reaction: The triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a major cytotoxic agent in PDT and can rapidly oxidize various biomolecules, leading to cellular damage and death.

The incorporation of benzophenone into photosensitizer design has been shown to promote both Type I and Type II pathways, leading to enhanced ROS generation.[1]

Photophysical Properties of this compound
PropertyExpected Value/CharacteristicRationale and Significance
UV-Vis Absorption Expected λmax in the UVA range (approx. 330-350 nm)The benzophenone chromophore dictates the primary absorption region. The methoxy group may cause a slight bathochromic (red) shift. This absorption profile is crucial for selecting an appropriate light source for photoactivation.
Molar Extinction Coefficient (ε) HighBenzophenones typically have high molar absorptivity, allowing for efficient light absorption. A higher ε means that a lower concentration of the photosensitizer is required.
Triplet Quantum Yield (ΦT) High (approaching 1)Benzophenone and its derivatives are known for their highly efficient intersystem crossing. A high triplet quantum yield is a primary indicator of a good photosensitizer.
Singlet Oxygen Quantum Yield (ΦΔ) Moderate to HighThe efficiency of energy transfer from the triplet state to molecular oxygen will determine the yield of singlet oxygen. This is a critical parameter for predicting the efficacy of a Type II photosensitizer.

Section 2: Experimental Protocols for In Vitro Photodynamic Therapy

The following protocols provide a framework for evaluating the photodynamic efficacy of this compound in a cancer cell line of choice. It is imperative to include appropriate controls in all experiments, including cells treated with this compound but not irradiated (dark toxicity) and cells irradiated without the photosensitizer (light toxicity).

Cell Culture and Photosensitizer Preparation
  • Cell Line Selection: Choose a cancer cell line relevant to your research interests (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

  • Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Photosensitizer Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution protected from light at -20°C.

    • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol for Determining Optimal Photosensitizer Concentration and Incubation Time

This protocol aims to identify the concentration range of this compound that allows for sufficient cellular uptake without causing significant dark toxicity.

dot graph TD { subgraph "Optimization Workflow" A[Seed cells in 96-well plates] --> B{Incubate with varying concentrations of this compound}; B --> C{Incubate for different time periods (e.g., 4, 12, 24 hours)}; C --> D[Wash cells and add fresh medium]; D --> E{Perform MTT assay to assess cell viability}; E --> F[Analyze data to determine IC50 for dark toxicity]; end

} Caption: Workflow for optimizing photosensitizer concentration and incubation time.

  • Cell Seeding: Seed your chosen cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Photosensitizer Incubation: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubation Time: Incubate the cells for different time periods (e.g., 4, 12, and 24 hours) in the dark.

  • MTT Assay for Cell Viability:

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

    • Add fresh medium to each well.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and incubation time relative to the untreated control. Determine the highest concentration and longest incubation time that does not cause significant (e.g., >10-20%) dark toxicity. This will be your starting point for PDT experiments.

Protocol for In Vitro Photodynamic Therapy and Viability Assessment
  • Cell Seeding and Photosensitizer Incubation: Seed cells in a 96-well plate as described above. Incubate the cells with the optimized concentration of this compound for the optimized duration in the dark.

  • Irradiation:

    • After incubation, wash the cells with PBS and replace the medium with fresh, phenol red-free medium.

    • Irradiate the cells with a light source that emits at a wavelength corresponding to the absorption maximum of this compound (e.g., a UVA lamp or a specific wavelength LED array).

    • The light dose (fluence, measured in J/cm²) can be varied by changing the irradiation time or the power density of the light source (irradiance, measured in mW/cm²). A typical starting light dose could be in the range of 1-10 J/cm².

  • Post-Irradiation Incubation: After irradiation, return the cells to the incubator for a further 24-48 hours.

  • MTT Assay: Perform an MTT assay as described above to determine the cell viability after PDT.

  • Data Analysis: Compare the viability of cells subjected to PDT with the dark toxicity and light toxicity controls. A significant decrease in viability in the PDT group compared to the controls indicates a photodynamic effect.

Protocol for Detection of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is the hallmark of PDT. The following protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Cell Seeding and Photosensitizer Incubation: Seed cells in a 96-well plate or on coverslips in a multi-well plate. Incubate with this compound as optimized.

  • DCFH-DA Loading:

    • After incubation with the photosensitizer, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Irradiation:

    • Wash the cells with PBS and add fresh, phenol red-free medium.

    • Irradiate the cells with the desired light dose.

  • Fluorescence Measurement:

    • Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of the PDT-treated cells with that of the control groups. A significant increase in fluorescence indicates ROS generation.

Protocol for Apoptosis Detection using Annexin V/Propidium Iodide Staining

PDT can induce cell death through apoptosis or necrosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Cell Seeding and PDT Treatment: Seed cells in a 6-well plate and perform PDT as described previously.

  • Cell Harvesting: At a desired time point post-PDT (e.g., 6, 12, or 24 hours), harvest the cells by trypsinization. Collect both the adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Section 3: Analysis of PDT-Induced Signaling Pathways

PDT-induced oxidative stress triggers a complex network of intracellular signaling pathways that ultimately determine the fate of the cell. Key pathways implicated in the cellular response to PDT include the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK, p38, and ERK) and the NF-κB pathway.[3][4][5]

MAPK Signaling in PDT

The JNK and p38 MAPK pathways are generally considered pro-apoptotic, while the ERK pathway is often associated with cell survival. The balance of activation of these pathways can influence the outcome of PDT.[3][4]

dot graph TD { subgraph "PDT-Induced MAPK Signaling" A[this compound + Light] --> B{ROS Generation}; B --> C[JNK Activation]; B --> D[p38 Activation]; B --> E[ERK Activation]; C --> F{Apoptosis}; D --> F; E --> G[Cell Survival]; end

} Caption: Overview of MAPK signaling pathways in response to PDT.

NF-κB Signaling in PDT

The transcription factor NF-κB plays a dual role in the response to PDT. It can promote inflammation and an anti-tumor immune response, but it can also upregulate anti-apoptotic genes, contributing to treatment resistance.[6][7]

dot graph TD { subgraph "PDT-Induced NF-κB Signaling" A[this compound + Light] --> B{ROS Generation}; B --> C[IKK Activation]; C --> D[IκBα Degradation]; D --> E[NF-κB Nuclear Translocation]; E --> F[Pro-inflammatory Gene Expression]; E --> G[Anti-apoptotic Gene Expression]; end

} Caption: Simplified NF-κB signaling cascade activated by PDT-induced ROS.

Protocol for Western Blot Analysis of Signaling Pathways

Western blotting can be used to assess the activation (phosphorylation) and expression levels of key proteins in these signaling pathways.

  • PDT Treatment and Cell Lysis: Treat cells with this compound-mediated PDT as described previously. At various time points post-irradiation (e.g., 0, 15, 30, 60, 120 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-JNK, JNK, phospho-p38, p38, phospho-ERK, ERK, phospho-IκBα, IκBα, and cleaved caspase-3).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound presents an intriguing, yet underexplored, candidate for photodynamic therapy research. Its benzophenone core strongly suggests a high potential for photosensitization and ROS generation. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically investigate its efficacy and mechanism of action in vitro. Through careful optimization and rigorous experimentation, the potential of this compound and other novel benzophenone derivatives in the field of photodynamic therapy can be fully elucidated.

References

Application Notes & Protocols: A Guide to Monitoring Reaction Completion with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic chemistry, prized for its simplicity, speed, and cost-effectiveness.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively monitoring the progress of chemical reactions using TLC. We will delve into the theoretical underpinnings of TLC, provide detailed step-by-step protocols for practical execution, and offer expert insights into solvent system optimization, visualization techniques, and troubleshooting common issues. The goal is to equip the reader with the necessary knowledge to confidently employ TLC as a reliable tool for making critical decisions during a chemical synthesis.

Introduction: The Rationale for TLC in Reaction Monitoring

In the realm of chemical synthesis, particularly in drug discovery and development, the ability to rapidly assess the status of a reaction is paramount. TLC serves as an invaluable qualitative tool for this purpose.[2][4][5] By separating the components of a reaction mixture based on their differential affinities for a stationary phase and a mobile phase, TLC provides a visual snapshot of the reaction's progress.[6] At its core, the principle of TLC relies on the partitioning of analytes between a solid adsorbent (the stationary phase, typically silica gel or alumina) and a liquid solvent (the mobile phase) that moves up the plate via capillary action.[2][6]

The key metric in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[7][8]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7]

The Rf value is a characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature) and is inversely related to the polarity of the compound when using a polar stationary phase like silica gel.[6][9] More polar compounds interact more strongly with the stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.[6][9]

Monitoring a reaction with TLC involves spotting the starting material, the reaction mixture, and often a co-spot (a mixture of the starting material and the reaction mixture) on the same plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.[3][10] The reaction is generally considered complete when the starting material spot is no longer visible.

The Workflow of Reaction Monitoring by TLC

The process of monitoring a reaction using TLC can be broken down into a series of logical steps, from preparation to interpretation.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot the Plate prep_plate->spotting prep_chamber Prepare Developing Chamber development Develop the Plate prep_chamber->development prep_sample Prepare Samples prep_sample->spotting spotting->development drying Dry the Plate development->drying visualization Visualize the Spots drying->visualization analysis Analyze & Interpret Results visualization->analysis

Caption: A generalized workflow for monitoring a chemical reaction using TLC.

Detailed Protocols

Materials and Equipment
  • TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)

  • Developing chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • Pencil

  • Ruler

  • Forceps

  • Solvents for the mobile phase

  • Sample vials

  • Visualization equipment (UV lamp, iodine chamber, staining solutions)

  • Heat gun

Protocol 1: Preparing the TLC Plate and Developing Chamber
  • Plate Preparation:

    • Handle the TLC plate carefully, holding it by the edges to avoid contaminating the surface with oils from your skin.

    • Using a pencil and a ruler, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[10] Be careful not to scratch the silica layer.

    • Mark the lanes for each sample with small tick marks on the origin line. Ensure there is adequate space between lanes (at least 3-5 mm) to prevent spots from merging.[10]

  • Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[11][12]

    • To ensure the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms, you can line the inside of the chamber with a piece of filter paper.[12]

    • Close the chamber with the lid and allow it to stand for 5-10 minutes to become saturated.

Protocol 2: Sample Preparation and Spotting
  • Sample Preparation:

    • Prepare dilute solutions of your starting material and reaction mixture. A concentration of approximately 1% in a volatile solvent (e.g., dichloromethane, ethyl acetate) is generally sufficient.[11]

    • If the reaction is in a high-boiling solvent like DMF or DMSO, which can cause streaking, it may be necessary to perform a work-up or dilute the sample significantly.[13]

  • Spotting the Plate:

    • Dip a capillary tube into the solution of the starting material.

    • Gently and briefly touch the end of the capillary tube to the designated lane on the origin line of the TLC plate.[10] The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.

    • Allow the solvent to evaporate completely. You can re-spot in the same location to increase the concentration if needed, ensuring the spot remains small.[14]

    • Repeat this process for the reaction mixture in a separate lane.

    • It is highly recommended to also have a "co-spot" lane where you spot both the starting material and the reaction mixture on top of each other. This helps to confirm the identity of the starting material spot in the reaction mixture lane.

Protocol 3: Development and Visualization
  • Development:

    • Using forceps, carefully place the spotted TLC plate into the prepared developing chamber. Ensure the plate is standing upright and not touching the filter paper lining.

    • Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.

    • Immediately mark the position of the solvent front with a pencil.[9]

  • Drying:

    • Allow the plate to air dry in a fume hood until all the solvent has evaporated.

  • Visualization:

    • Non-destructive Methods:

      • UV Light: If the TLC plate contains a fluorescent indicator (often designated as F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background under a short-wave (254 nm) UV lamp.[15][16] This is the most common initial visualization technique as it is non-destructive.[16][17]

      • Iodine: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[16][18] These spots will fade over time, so it is important to circle them with a pencil.[18]

    • Destructive Methods (Stains):

      • If compounds are not visible under UV light or with iodine, chemical stains can be used.[16][19] This involves dipping the plate in a staining solution followed by gentle heating with a heat gun to develop the spots.[17][18] Common stains include potassium permanganate, p-anisaldehyde, and phosphomolybdic acid, each having selectivity for different functional groups.[15][17]

Solvent System Selection: The Key to Good Separation

The choice of the mobile phase is the most critical factor in achieving good separation in TLC.[1][12] The goal is to find a solvent system where the Rf values of the key components (starting material and product) are ideally between 0.2 and 0.8.[1]

Observation on TLC Plate Interpretation Action to Take
All spots remain at the origin (Rf ≈ 0)The mobile phase is not polar enough.[20][21]Increase the polarity of the mobile phase.
All spots are near the solvent front (Rf ≈ 1)The mobile phase is too polar.[9][20]Decrease the polarity of the mobile phase.
Poor separation between spotsThe polarity of the mobile phase is not optimized.Try a different solvent system or adjust the ratio of the current one.

A common starting point for developing a solvent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).[22] The polarity of the mobile phase can then be fine-tuned by adjusting the ratio of these solvents.[1] For very polar compounds, more polar solvents like methanol or dichloromethane may be necessary.[22]

Solvent_Selection start Start with a common solvent system (e.g., 20% EtOAc in Hexane) run_tlc Run a test TLC start->run_tlc observe_rf Observe Rf values run_tlc->observe_rf rf_low Rf values are too low (< 0.2) observe_rf->rf_low Low rf_high Rf values are too high (> 0.8) observe_rf->rf_high High rf_good Rf values are optimal (0.2-0.8) observe_rf->rf_good Good increase_polarity Increase mobile phase polarity (e.g., add more EtOAc) rf_low->increase_polarity decrease_polarity Decrease mobile phase polarity (e.g., add more Hexane) rf_high->decrease_polarity increase_polarity->run_tlc decrease_polarity->run_tlc

Caption: A decision-making workflow for optimizing the TLC mobile phase.

Troubleshooting Common TLC Problems

Problem Possible Cause(s) Solution(s)
Streaking or elongated spots - Sample is too concentrated.[11][20]- The compound is highly acidic or basic.- Dilute the sample.[20]- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[20]
Spots are not visible - Sample is too dilute.[14][20]- The compound is not UV-active.[11][20]- The solvent level in the chamber was above the origin.[11][14]- Concentrate the sample or spot multiple times in the same location.[14][20]- Use a different visualization method (iodine or a chemical stain).[20]- Ensure the solvent level is below the spotting line.[11][14]
Uneven or crooked solvent front - The TLC plate was touching the side of the chamber or the filter paper.[14]- The adsorbent is unevenly packed.- Reposition the plate in the chamber.- Use a different batch of plates.
Reactant and product have very similar Rf values - The chosen solvent system does not provide adequate separation.- Try a different solvent system with different selectivity.[13]- Run the plate multiple times in the same solvent system to amplify small differences in Rf.[21]

Beyond Qualitative Analysis: An Introduction to Quantitative TLC

While primarily a qualitative technique, TLC can be adapted for quantitative analysis.[4][23] This typically involves spotting known concentrations of a standard alongside the unknown sample. After development and visualization, the intensity of the spots can be compared. Modern approaches utilize flatbed scanners and image analysis software to create densitograms, which can be used to generate calibration curves and quantify the amount of a compound in a sample.[23][24][25] Although not as precise as techniques like HPLC or GC, quantitative TLC can be a valuable tool for rapid estimations.[26]

Conclusion

Thin-Layer Chromatography is an indispensable technique for the modern synthetic chemist. Its simplicity, speed, and versatility make it the go-to method for monitoring the progress of chemical reactions. By understanding the fundamental principles, adhering to proper protocols, and employing systematic approaches to solvent selection and troubleshooting, researchers can leverage the full power of TLC to make informed decisions, optimize reaction conditions, and ultimately accelerate the process of discovery and development.

References

Troubleshooting & Optimization

improving the yield of 3-methoxybenzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing 3-methoxybenzophenone. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested advice to enhance your experimental success and improve yields.

Core Synthesis Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. The preferred regioselective strategy involves the acylation of benzene with 3-methoxybenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This approach circumvents the formation of isomeric byproducts that would arise from acylating anisole.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses the most common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix them?

Low yields in Friedel-Crafts acylation are a frequent problem, often stemming from a few critical parameters.[2]

A1: Key Factors Impacting Yield:

  • Catalyst Quality and Stoichiometry: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[2][3] Exposure to atmospheric humidity will deactivate it, rendering it ineffective. Furthermore, the ketone product forms a stable complex with AlCl₃, which means a stoichiometric amount (at least 1.1 equivalents) is required, not a catalytic one.[1][2]

    • Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or one that has been stored meticulously in a desiccator. Ensure you are using at least a 1.1 molar equivalent relative to the limiting reagent (3-methoxybenzoyl chloride).

  • Strict Anhydrous Conditions: Water in your solvent, on your glassware, or within your reagents will quench the Lewis acid catalyst and hydrolyze the acyl chloride.[3]

    • Solution: Rigorously dry all glassware in an oven overnight and cool it under an inert atmosphere (like nitrogen or argon) just before use. Use anhydrous grade solvents.

  • Reaction Temperature: While many Friedel-Crafts reactions proceed at room temperature, temperature control is crucial. Excessive heat can promote side reactions and decomposition.[2]

    • Solution: The addition of reagents should be done at a low temperature (0-5 °C) to control the initial exothermic reaction.[1] Afterward, allowing the reaction to proceed at room temperature for several hours (e.g., 4 hours) is typical.[4][5] Monitor the reaction's progress via Thin Layer Chromatography (TLC).[6]

  • Potential for Demethylation: A strong Lewis acid like AlCl₃ can sometimes cleave the methyl group from the anisole moiety, leading to phenolic byproducts.[7]

    • Solution: If demethylation is suspected, consider using a milder Lewis acid catalyst. Alternatives include zinc chloride (ZnCl₂), bismuth (III) chloride, or various rare-earth metal triflates, which are less aggressive and can prevent this side reaction.[7][8]

Troubleshooting Summary Table
IssueProbable CauseRecommended Solution
Low or No Conversion Inactive AlCl₃ catalyst due to moisture exposure.[2][3]Use a fresh, anhydrous bottle of AlCl₃ stored in a desiccator.
Insufficient amount of catalyst.[2]Use a stoichiometric amount (≥ 1.1 equivalents) of AlCl₃.
Wet solvent or glassware.Oven-dry all glassware and use anhydrous grade solvents.
Formation of Byproducts Reaction temperature is too high.[2]Control the initial exotherm by adding reagents at 0-5 °C.
Demethylation of the methoxy group.[7]Consider a milder Lewis acid catalyst like ZnCl₂ or Yb(OTf)₃.[7][8]
Incomplete Reaction Insufficient reaction time.[6]Monitor the reaction by TLC until the starting material is consumed.

Troubleshooting Workflow for Low Yield

G start Low Yield Obtained check_catalyst Check AlCl₃ Quality & Stoichiometry start->check_catalyst check_conditions Verify Anhydrous Conditions check_catalyst->check_conditions Catalyst OK? optimize Optimize & Rerun Experiment check_catalyst->optimize Issue Found (Use fresh/more AlCl₃) check_temp Review Temperature Control check_conditions->check_temp Conditions Dry? check_conditions->optimize Issue Found (Dry all components) check_time Monitor Reaction Time (TLC) check_temp->check_time Temp Controlled? check_temp->optimize Issue Found (Add reagents at 0°C) check_time->optimize Time Sufficient? check_time->optimize Issue Found (Increase reaction time) consider_alt Consider Milder Lewis Acid Catalyst optimize->consider_alt Yield Still Low (Suspect Demethylation) end Successful Synthesis optimize->end Yield Improved consider_alt->optimize

Caption: A decision tree for troubleshooting low yield.

Q2: My crude product shows multiple spots on a TLC plate. What are the likely impurities?

A2: The most probable impurities depend on the synthetic route chosen. If you (incorrectly) used anisole and benzoyl chloride, you would have a mixture of isomers. However, using the preferred route (benzene and 3-methoxybenzoyl chloride), impurities are less common but can include:

  • Unreacted Starting Material: Incomplete reaction will leave behind 3-methoxybenzoyl chloride.

  • Diacylated Product: While the acyl group deactivates the ring to further substitution, a small amount of diacylation of the benzene ring can occur under harsh conditions.[2]

  • 3-Hydroxybenzophenone: This results from the demethylation of the methoxy group by the strong Lewis acid catalyst.[7]

Purification Strategy: The most effective methods for purifying the crude product are recrystallization and column chromatography.[6][9]

  • Recrystallization: This is the preferred method if the impurities have significantly different solubilities from the desired product. Common solvents include ethanol, methanol, or mixed solvent systems like ethanol/water.[9]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a solvent system like heptane/ethyl acetate is a reliable alternative for separating closely related impurities.[6]

Q3: I am struggling with the aqueous work-up. How can I quench the reaction and separate the product efficiently?

A3: The work-up for a Friedel-Crafts reaction is critical for both safety and yield.

  • Quenching: The reaction must be quenched to decompose the aluminum chloride-ketone complex and remove the catalyst. The standard and most effective procedure is to pour the reaction mixture slowly and cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.[4][5] This highly exothermic process must be done in a well-ventilated fume hood with vigorous stirring.

  • Preventing Emulsions: During the subsequent extraction with an organic solvent (like dichloromethane or ethyl acetate), emulsions can form, making layer separation difficult.[3][10]

    • Solution: To break up an emulsion, add a saturated solution of sodium chloride (brine).[3] This increases the ionic strength of the aqueous layer, forcing the organic components out and sharpening the layer separation.

Frequently Asked Questions (FAQs)

Q1: What is the best and most reliable method for preparing this compound with high purity?

A1: The most reliable method is the Friedel-Crafts acylation of benzene with 3-methoxybenzoyl chloride . This "retrosynthetic" approach places the directing group (methoxy) on the acyl chloride rather than the aromatic ring being acylated. This ensures that the substitution on the unsubstituted benzene ring occurs without ambiguity, yielding this compound as the sole regioisomeric product and simplifying purification.[1]

Q2: Can I synthesize this compound by reacting anisole with benzoyl chloride?

A2: While chemically possible, this is a poor synthetic strategy for obtaining the 3-methoxy isomer. The methoxy group (-OCH₃) on anisole is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution.[10][11] Therefore, reacting anisole with benzoyl chloride will produce a mixture of 2-methoxybenzophenone and 4-methoxybenzophenone , with virtually no formation of the desired this compound. Separating these isomers from each other is challenging.

Q3: Are there safer or milder alternatives to aluminum chloride (AlCl₃)?

A3: Yes. Due to the aggressive nature of AlCl₃, which can cause side reactions like demethylation, several milder Lewis acid catalysts have been proven effective for Friedel-Crafts reactions.[12] These are particularly useful for sensitive substrates. Viable alternatives include:

  • Rare-earth metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃)[7][8]

  • Bismuth (III) chloride (BiCl₃)[8]

  • Zinc oxide (ZnO)[8]

  • Zeolites (reusable, environmentally benign catalysts)[13]

Q4: What are the main alternative synthetic routes if Friedel-Crafts acylation is not viable for my setup?

A4: Two powerful alternative methods for forming the diaryl ketone structure are the Grignard reaction and the Suzuki coupling.

  • Grignard Reaction: This involves the reaction of an organomagnesium halide with an acyl chloride or a nitrile.[14] For this compound, one could react 3-methoxyphenylmagnesium bromide with benzoyl chloride .[15] A critical requirement for this reaction is the strict exclusion of water and other protic sources, as the Grignard reagent is a very strong base.[14]

  • Suzuki Coupling: This modern palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[16][17][18] The synthesis could be achieved by coupling 3-methoxyphenylboronic acid with benzoyl chloride in the presence of a palladium catalyst and a base.[18][19]

Experimental Protocols & Data

Protocol 1: Preferred Synthesis via Friedel-Crafts Acylation

This protocol details the regioselective synthesis of this compound from benzene and 3-methoxybenzoyl chloride.[1][5]

Reagent Data Table
ReagentFormulaMolar Mass ( g/mol )Molar Equiv.Key Role
BenzeneC₆H₆78.11Solvent/ReagentAromatic Substrate
3-Methoxybenzoyl chlorideC₈H₇ClO₂170.591.0Acylating Agent
Aluminum Chloride (anhydrous)AlCl₃133.341.1 - 1.3Lewis Acid Catalyst

Procedure:

  • Setup: Assemble an oven-dried, two-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a drying tube or bubbler). Maintain a dry, inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equiv.). Cool the flask in an ice-water bath to 0-5 °C. Add anhydrous benzene (enough to serve as the solvent).

  • Reagent Addition: Prepare a solution of 3-methoxybenzoyl chloride (1.0 equiv.) in anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains between 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor progress by TLC.

  • Work-up (Quenching): Cautiously and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with an appropriate solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware under N₂ catalyst 2. Add AlCl₃ & Benzene Cool to 0°C setup->catalyst addition 3. Add 3-Methoxybenzoyl Chloride Dropwise catalyst->addition react 4. Stir at Room Temp (Monitor by TLC) addition->react quench 5. Quench into Ice/HCl react->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash with H₂O, NaHCO₃, Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify via Recrystallization dry->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Alternative Synthesis via Grignard Reaction

This protocol provides a general outline for an alternative synthesis route.[14][15]

Procedure Outline:

  • Grignard Reagent Formation: React 3-bromoanisole (1.0 equiv.) with magnesium turnings (1.1 equiv.) in anhydrous diethyl ether or THF to form 3-methoxyphenylmagnesium bromide. A crystal of iodine can be used to initiate the reaction.[15]

  • Acylation: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of benzoyl chloride (1.0 equiv.) in anhydrous ether dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Work-up: Quench the reaction by slowly adding 1M hydrochloric acid to dissolve the magnesium salts.[15]

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Friedel-Crafts Reaction Mechanism

G acyl_chloride 3-Methoxybenzoyl Chloride complex1 [Acyl Chloride-AlCl₃ Complex] acyl_chloride->complex1 + AlCl₃ alcl3 AlCl₃ benzene Benzene sigma_complex Arenium Ion (Sigma Complex) benzene->sigma_complex acylium Acylium Ion (Electrophile) complex1->acylium Forms Electrophile acylium->sigma_complex + Benzene (Electrophilic Attack) product_complex [Product-AlCl₃ Complex] sigma_complex->product_complex - H⁺ (Restores Aromaticity) product This compound product_complex->product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

References

Technical Support Center: Purification of Crude 3-Methoxybenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 3-methoxybenzophenone via recrystallization. This document moves beyond a simple protocol, offering a troubleshooting framework and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1][2] For this compound, a moderately polar compound, alcohols like methanol or ethanol are often excellent choices.[3][4] A patent for the production of a related compound, 2-hydroxy-4-methoxybenzophenone, specifies methanol as the solvent for refinement, involving dissolving the crude product at 55-60°C and cooling to 0-10°C to induce crystallization.[5] The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[6]

Q2: How do I experimentally determine the best solvent if literature data is unavailable?

A2: A systematic, small-scale approach is recommended. Place approximately 10-20 mg of your crude this compound into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature.[1]

  • Good Candidate: The solid is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.[2][6]

  • Poor Candidate: The solid dissolves immediately at room temperature (compound is too soluble), or it does not dissolve at all even when heated to the solvent's boiling point (compound is not soluble enough).[6]

This process allows you to efficiently screen multiple solvents to find one with the optimal solubility profile for recrystallization.

Q3: What are the likely impurities in my crude this compound?

A3: Impurities depend heavily on the synthetic route. For instance, if prepared via a Friedel-Crafts acylation of anisole with benzoyl chloride, common impurities could include unreacted starting materials, polysubstituted byproducts, or residual catalyst (e.g., AlCl₃) and solvents.[7] Colored impurities often arise from side reactions that produce highly conjugated systems.[2]

Q4: How can I assess the purity of my recrystallized product?

A4: The most common and immediate assessment is melting point analysis . A pure compound will have a sharp, narrow melting point range (typically < 2°C) that corresponds to the literature value. An impure compound will exhibit a depressed and broad melting point range.[8] For this compound's isomer, 4-methoxybenzophenone, the literature melting point is 60-63°C. While the exact melting point for the 3-methoxy isomer can vary slightly, a sharp range is the key indicator of purity. Further analysis by techniques like NMR, HPLC, or GC can provide quantitative purity data.

Q5: What is a realistic yield to expect from this recrystallization?

A5: A successful recrystallization balances purity and yield. It is a purification technique, so some loss of product is inevitable as it remains in the cold solvent (the "mother liquor"). A yield between 70-85% is generally considered good. An extremely high yield (>95%) may suggest that impurities have co-crystallized with your product. Conversely, a very low yield indicates that too much solvent was used or the compound has significant solubility in the cold solvent.[9]

Troubleshooting Guide

Q1: My compound "oiled out" of the solution instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the boiling point of the solvent is much higher than the melting point of the solute or when the sample is significantly impure.[10]

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the one the compound is soluble in) to lower the saturation point.[9][10]

  • Promote Crystallization: Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature decrease. This gives the molecules time to arrange into a crystal lattice rather than crashing out as a liquid.[8]

  • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Consider using a lower-boiling point solvent or a mixed solvent system.

Q2: The solution has cooled to room temperature and even been in an ice bath, but no crystals have formed. What should I do?

A2: This is a common issue, usually caused by either using too much solvent or the solution being super-saturated.[10]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][11]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a template for other molecules to crystallize upon.[9]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9][10] Gently heat the solution to boil off a portion of the solvent, making the solution more concentrated. Then, allow it to cool again.

  • Consider a Miscible "Poor" Solvent: If your compound is highly soluble, you can sometimes induce precipitation by adding a "poor" solvent (one in which the compound is insoluble) dropwise to the cold solution until it becomes cloudy, then adding a drop of the "good" solvent to clarify before cooling again.

Q3: My final crystals are still yellow, but the pure compound is described as a white to pale yellow solid. How can I remove the color?

A3: Colored impurities can often be removed with activated charcoal.

  • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Important: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Action: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Q4: My final yield after filtration is extremely low (<50%). What are the most likely causes?

A4: A very low yield can stem from several procedural errors.[9]

  • Excess Solvent: This is the most common reason. Using too much solvent means a significant amount of your product remains dissolved in the mother liquor even when cold.[10]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel, leading to significant loss.[8] Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.

  • Washing with Warm Solvent: Washing the collected crystals on the filter with warm or room-temperature solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[11]

Quantitative Data Summary

While precise numerical solubility data for this compound is not widely published, a qualitative assessment based on the properties of benzophenone derivatives can be made.[3][12][13]

SolventBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
Water100Insoluble[3]InsolublePoor (Good for washing if product is non-polar)
Ethanol78Sparingly Soluble[3]SolubleExcellent
Methanol65Sparingly SolubleSolubleExcellent
Acetone56Soluble[3]Very SolublePoor (Often too soluble at room temp)
Toluene111SolubleVery SolublePoor (May oil out due to high boiling point)
Hexane69InsolubleSparingly SolubleGood (Can be used, especially in a mixed-solvent system)

Detailed Experimental Protocol: Recrystallization of this compound

This protocol assumes the use of ethanol as the recrystallization solvent.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate to a gentle boil.

  • Minimum Solvent Addition: Carefully add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions (1-2 mL at a time).[11] Swirl the flask after each addition and keep it on the hot plate. Continue adding hot ethanol until the solid just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, swirl for 2 minutes, and proceed to the next step.

  • Hot Gravity Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer.

  • Slow Cooling and Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[4] Slow cooling is crucial for the formation of large, pure crystals.[1][8] Once at room temperature, you can place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and let them air dry completely. Determine the final mass and melting point.

Experimental Workflow Diagram

Recrystallization_Workflow Crude Crude 3-Methoxy- benzophenone Dissolve Dissolve in Minimum Hot Solvent (Ethanol) Crude->Dissolve HotFilt Hot Gravity Filtration (Optional) Dissolve->HotFilt Insoluble impurities present Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath Maximize Yield VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Troubleshooting Side Reactions in Friedel-Crafts Synthesis of Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of benzophenone and its derivatives via the Friedel-Crafts acylation reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this cornerstone of organic synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing a clear path from problem to resolution.

Issue 1: Low Yield of the Target Benzophenone

Question: My Friedel-Crafts acylation reaction is consistently resulting in a low yield. What are the potential causes, and how can I optimize the reaction for better conversion?

Answer: Low yields are a frequent challenge in Friedel-Crafts acylation and can stem from several factors. A systematic troubleshooting approach is key to identifying and resolving the issue.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Catalyst Inactivity Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly hygroscopic.[1] Moisture in the reaction setup will hydrolyze the catalyst, rendering it inactive and halting the reaction.1. Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. 2. Catalyst Quality: Use a fresh, unopened container of anhydrous Lewis acid. Handle the catalyst in a glove box or under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[2]
Incorrect Stoichiometry The molar ratio of reactants and catalyst is critical. An insufficient amount of catalyst will lead to incomplete conversion, while an excess can promote side reactions. The product ketone can form a complex with the Lewis acid, consuming it.[3][4]1. Molar Ratio Calculation: Carefully calculate and precisely measure the molar ratios. A common starting point is a 1:1.1:1.2 ratio of the aromatic substrate to the acylating agent to the Lewis acid catalyst.[2] 2. Incremental Addition: Consider adding the catalyst in portions to maintain its activity throughout the reaction.
Substrate Deactivation The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction and is therefore highly sensitive to the electronic nature of the aromatic substrate.[5] Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -NR₃⁺) on the aromatic ring deactivate it towards electrophilic attack, leading to poor or no reaction.1. Substrate Assessment: Evaluate the electronic properties of your aromatic substrate. If it is strongly deactivated, the Friedel-Crafts acylation may not be the most suitable synthetic route. 2. Alternative Methods: For deactivated substrates, consider alternative synthetic strategies such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Inadequate Reaction Time or Temperature Insufficient reaction time will result in incomplete conversion.[2] Conversely, excessively high temperatures can lead to the degradation of starting materials and products, as well as the formation of tarry byproducts.[2][6]1. Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. 2. Temperature Control: Maintain the recommended reaction temperature. For many benzophenone syntheses, this involves an initial cooling phase (e.g., 0-5 °C) during the addition of reactants to control the initial exotherm, followed by a period at room temperature or gentle heating to drive the reaction to completion.[2][7]
Issue 2: Formation of Multiple Products and Isomers

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several products. What are the likely side products and how can I improve the selectivity of my reaction?

Answer: The formation of multiple products often points to a lack of regioselectivity or the occurrence of side reactions. Understanding the directing effects of substituents on your aromatic ring is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Isomer Formation When using a substituted benzene as the aromatic substrate, the incoming acyl group will be directed to the ortho, meta, or para positions, depending on the electronic nature of the substituent. For example, an activating group like a methyl group will primarily direct the acylation to the ortho and para positions.[6]1. Predict Isomers: Based on the directing effects of the substituent(s) on your aromatic ring, anticipate the likely isomeric products. 2. Steric Hindrance: The para isomer is often the major product due to reduced steric hindrance compared to the ortho position.[6] 3. Purification: Employ chromatographic techniques such as column chromatography or recrystallization to separate the desired isomer from the others.[8]
Polyacylation While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic substrates. However, the acyl group introduced is deactivating, which generally prevents further substitution.[9]1. Control Stoichiometry: Use a molar ratio where the aromatic substrate is in slight excess relative to the acylating agent. 2. Reverse Addition: Consider adding the activated aromatic substrate to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the more reactive species.
Dealkylation/Rearrangement Although acylium ions are resonance-stabilized and generally do not rearrange, side reactions involving alkyl groups already present on the aromatic substrate can occur under the harsh Lewis acidic conditions.1. Milder Catalyst: Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may reduce the incidence of these side reactions.[10] 2. Temperature Control: Lowering the reaction temperature can help to suppress these undesired transformations.
Issue 3: Formation of Tarry, Intractable Mixtures

Question: My reaction has resulted in a dark, tar-like substance that is difficult to work up and purify. What is the cause of this, and how can it be prevented?

Answer: Tar formation is a common and frustrating issue in Friedel-Crafts reactions, often indicative of polymerization or degradation pathways.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Excessive Heat High reaction temperatures are a primary contributor to tar formation by promoting polymerization and other decomposition pathways.[2][6]1. Strict Temperature Control: Maintain a low and consistent temperature, especially during the initial exothermic phase of the reaction. The use of an ice bath or a cryocooler is highly recommended.[2]
Highly Reactive Substrates Aromatic compounds that are highly activated (e.g., phenols, anilines, or multi-alkylated benzenes) are prone to polymerization under the strongly acidic conditions of the reaction.1. Substrate Protection: Protect highly activating groups before performing the Friedel-Crafts acylation. For example, a hydroxyl group can be protected as an ether. 2. Milder Conditions: Use a less reactive acylating agent or a milder Lewis acid catalyst.
Excess Catalyst An overabundance of the Lewis acid catalyst can lead to an increase in undesired side reactions and polymerization.[2]1. Optimize Catalyst Loading: Use the minimum effective amount of catalyst necessary to drive the reaction to completion. This can be determined through small-scale optimization experiments.
Impurities Impurities in the starting materials or solvent can act as initiators for polymerization or other side reactions.[11]1. Use High-Purity Reagents: Ensure that all reactants and solvents are of high purity and are thoroughly dried.[2]

Visualizing the Process

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-CO⁺---Cl-AlCl₃⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Arenium Ion Intermediate Acylium_Ion_Complex->Sigma_Complex + Benzene Benzene Benzene Ring Product_Complex Benzophenone-AlCl₃ Complex Sigma_Complex->Product_Complex - HCl, -AlCl₃ Final_Product Benzophenone Product_Complex->Final_Product Aqueous Workup G Start Low Yield Observed Check_Catalyst Is the Lewis Acid Catalyst Anhydrous and Active? Start->Check_Catalyst Check_Stoichiometry Are the Molar Ratios of Reactants and Catalyst Correct? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Use Fresh, Anhydrous Catalyst and Dry Glassware Check_Catalyst->Solution_Catalyst No Check_Substrate Is the Aromatic Substrate Sufficiently Activated? Check_Stoichiometry->Check_Substrate Yes Solution_Stoichiometry Recalculate and Precisely Measure Molar Ratios Check_Stoichiometry->Solution_Stoichiometry No Check_Conditions Are the Reaction Time and Temperature Optimized? Check_Substrate->Check_Conditions Yes Solution_Substrate Consider Alternative Synthetic Routes for Deactivated Substrates Check_Substrate->Solution_Substrate No Solution_Conditions Monitor Reaction Progress (TLC/HPLC) and Control Temperature Check_Conditions->Solution_Conditions No End Improved Yield Solution_Catalyst->End Solution_Stoichiometry->End Solution_Substrate->End Solution_Conditions->End

References

optimizing temperature and reaction time for 3-methoxybenzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this valuable chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, all grounded in established chemical principles to ensure the success and reproducibility of your experiments.

Introduction: Strategic Synthesis of this compound

This compound is a key structural motif found in various pharmacologically active molecules and serves as a crucial building block in organic synthesis. Its preparation is most effectively and regioselectively achieved via the Friedel-Crafts acylation of benzene with 3-methoxybenzoyl chloride.

A common initial thought might be to acylate anisole with benzoyl chloride. However, this route is inefficient for obtaining the desired meta-substituted product. The methoxy group of anisole is a strong ortho, para-director, meaning the reaction would predominantly yield 4-methoxybenzophenone and 2-methoxybenzophenone. By positioning the directing group on the acyl chloride and using an unsubstituted aromatic ring like benzene, we ensure the desired regioselectivity, yielding this compound as the sole major product.[1]

This guide will focus exclusively on the optimized synthesis route: the acylation of benzene with 3-methoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the initial phase of the reaction?

A: The initial phase of the Friedel-Crafts acylation, where the acyl chloride is added to the suspension of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), is highly exothermic.[2] Maintaining a low temperature, typically between 0-10°C, is crucial for several reasons:

  • Controlling Reaction Rate: It prevents the reaction from proceeding too rapidly, which could lead to a dangerous buildup of heat and pressure.

  • Minimizing Side Reactions: Elevated temperatures can promote undesirable side reactions, such as polysubstitution or degradation of starting materials and product.

  • Ensuring Stability: The acylium ion intermediate, formed by the reaction of the acyl chloride and Lewis acid, is more stable at lower temperatures, which favors a clean reaction.

Q2: What is the optimal reaction time after the initial addition of reagents?

A: After the controlled, low-temperature addition of the 3-methoxybenzoyl chloride solution, the reaction mixture is typically allowed to warm to room temperature and stirred for an additional 2 to 4 hours.[1][2] The optimal time depends on the scale of the reaction and the specific conditions. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is considered complete when the starting material (3-methoxybenzoyl chloride) is no longer visible on the TLC plate.[3] Stirring for an insufficient time will result in incomplete conversion and lower yield, while excessively long reaction times offer no benefit and may slightly increase the chance of minor byproduct formation.

Q3: My reaction yield is consistently low. What are the most common causes?

A: Low yields in Friedel-Crafts acylations are a common issue and can usually be traced back to a few key factors:

  • Moisture Contamination: The Lewis acid catalyst, anhydrous aluminum chloride, is extremely sensitive to moisture.[2] Any water in the glassware, solvents, or reagents will deactivate the catalyst. It is imperative to use flame- or oven-dried glassware and anhydrous grade solvents.

  • Inactive Catalyst: The AlCl₃ may be old or have been improperly stored. Using a fresh, unopened container of anhydrous aluminum chloride is recommended.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ (typically 1.1-1.3 equivalents). This is because the catalyst forms a complex with the ketone product, effectively removing it from the catalytic cycle.[2]

  • Incomplete Reaction: As mentioned in Q2, ensure the reaction has gone to completion by monitoring with TLC.[3]

Q4: Can I use a different solvent instead of benzene?

A: In this specific synthesis, benzene serves as both a reagent and a solvent. Using a large excess of benzene helps to ensure the complete reaction of the limiting reagent, 3-methoxybenzoyl chloride.[1] While other anhydrous, non-protic solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often used in Friedel-Crafts reactions, in this case, benzene is the reactant and its use as the solvent is standard practice for this transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture contamination: Deactivation of the AlCl₃ catalyst.[2] 2. Inactive catalyst: Old or improperly stored AlCl₃. 3. Insufficient catalyst: Less than 1.1 equivalents used.[1] 4. Incomplete reaction: Reaction time was too short.1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, unopened container of anhydrous aluminum chloride. 3. Use at least 1.1 equivalents of AlCl₃ relative to the 3-methoxybenzoyl chloride. 4. Monitor the reaction progress by TLC and continue stirring until the starting material is consumed.[3]
Formation of Dark, Tarry Byproducts 1. Reaction temperature too high: The initial addition of reagents was not adequately cooled, or the reaction was heated unnecessarily. 2. Impure starting materials: Impurities in the benzene or 3-methoxybenzoyl chloride can lead to polymerization or other side reactions.1. Maintain the temperature between 0-10°C during the addition of the acyl chloride.[2] Do not heat the reaction mixture unless optimization studies show it is necessary. 2. Ensure the purity of your starting materials. Benzene can be distilled from a suitable drying agent if necessary.
Difficulty in Product Purification 1. Incomplete quenching: The aluminum chloride-ketone complex was not fully hydrolyzed during work-up. 2. Emulsion formation during extraction: Vigorous shaking can sometimes lead to stable emulsions.1. During work-up, pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] Ensure stirring is adequate to break up all complexes. 2. If an emulsion forms, try adding brine (saturated NaCl solution) to the separatory funnel to help break it. Gentle swirling instead of vigorous shaking can also help.

Optimizing Reaction Parameters: A Summary

The following table summarizes the key reaction parameters and their optimal ranges for the synthesis of this compound.

Parameter Optimal Range/Condition Rationale & Expert Insights
Stoichiometry (3-Methoxybenzoyl Chloride) 1.0 equivalentThis is the limiting reagent that determines the theoretical yield.
Stoichiometry (Benzene) Excess (serves as solvent)Using benzene as the solvent ensures it is in large excess, driving the reaction to completion.[1]
Stoichiometry (Aluminum Chloride) 1.1 - 1.3 equivalentsA stoichiometric amount is necessary as the catalyst complexes with the product ketone. Using slightly more than one equivalent ensures enough catalyst is available for the reaction.[1]
Addition Temperature 0 - 10°CCrucial for controlling the initial exothermic reaction and preventing the formation of byproducts.[2]
Reaction Temperature (Post-addition) Room Temperature (approx. 20-25°C)Allows the reaction to proceed to completion at a controlled rate without requiring heat, which could cause degradation.[1][2]
Reaction Time (Post-addition) 2 - 4 hoursThis is a typical timeframe to ensure full conversion. The reaction should be monitored by TLC to determine the exact endpoint.[1][3]

Experimental Protocol

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of benzene with 3-methoxybenzoyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • 3-Methoxybenzoyl Chloride

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolved HCl gas). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene. Cool the suspension to 0-5°C using an ice-water bath.

  • Reactant Addition: Prepare a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel.

  • Acylation Reaction: Add the 3-methoxybenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature is maintained between 0-10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by TLC.

  • Work-up and Quenching: Cool the flask again in an ice bath. Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using an eluent such as a hexane/ethyl acetate mixture) to yield the pure product.

Visualizing the Workflow & Mechanism

To further clarify the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl 3-Methoxybenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzene Benzene Sigma Sigma Complex (Carbocation Intermediate) Benzene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Work-up

Caption: The mechanism of Friedel-Crafts acylation for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture? (Anhydrous Conditions) Start->Check_Moisture Check_Catalyst Check Catalyst? (Activity & Stoichiometry) Check_Moisture->Check_Catalyst No Dry_Glassware Action: Use Flame-Dried Glassware & Anhydrous Solvents Check_Moisture->Dry_Glassware Yes Check_Time_Temp Check Reaction Time/Temp? (TLC Monitoring) Check_Catalyst->Check_Time_Temp No Fresh_Catalyst Action: Use Fresh AlCl₃ (>1.1 eq.) Check_Catalyst->Fresh_Catalyst Yes Optimize_Reaction Action: Optimize Stir Time Based on TLC Check_Time_Temp->Optimize_Reaction Yes Rerun Rerun Experiment Check_Time_Temp->Rerun No Dry_Glassware->Rerun Fresh_Catalyst->Rerun Optimize_Reaction->Rerun

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Managing the Stability and Storage of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable handling and storage of this compound. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying scientific principles that govern the stability of this compound, ensuring the integrity of your experiments and materials.

I. Core Principles of this compound Stability

This compound is a crystalline solid, appearing as white to pale yellow, with a chemical structure that lends it to applications as a UV filter and a photoinitiator.[1][2] Its stability is primarily influenced by its susceptibility to photodegradation and its reactivity with strong oxidizing agents, acids, and bases. Understanding these core principles is fundamental to preventing unwanted degradation and ensuring the reliability of your experimental results.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for anticipating its behavior in various experimental setups.

PropertyValueSource
Appearance White to pale yellow crystalline solid[1][2]
Molecular Formula C₁₄H₁₂O₂[1][3]
Molecular Weight 212.24 g/mol [3]
Solubility Moderately soluble in ethanol and acetone; limited solubility in water[2]
UV Absorption Exhibits UV-absorbing properties[1][2]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments with this compound, providing probable causes and actionable solutions.

Issue 1: Discoloration of the solid compound (yellowing or darkening).

  • Question: My solid this compound, which was initially a white or pale yellow powder, has developed a more intense yellow or brownish color over time. What is causing this, and is the material still usable?

  • Answer:

    • Probable Cause: The most likely cause of discoloration is photodegradation. Benzophenone derivatives are known to absorb UV light, which can lead to the formation of colored degradation products.[1][2] This process can be accelerated by exposure to sunlight or even ambient laboratory lighting over extended periods. Another possibility is slow oxidation upon prolonged exposure to air.

    • Troubleshooting Steps:

      • Assess the Extent of Degradation: A slight change in color may not significantly impact the purity for some applications. However, for sensitive assays, the presence of degradation products could interfere with your results.

      • Analytical Confirmation (Recommended): If your application is sensitive to impurities, it is advisable to re-analyze the material using techniques like High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any new peaks corresponding to degradation products.

      • Purification: If the material is deemed too impure, recrystallization from a suitable solvent (such as ethanol or a mixture of ethanol and water) can be performed to remove the colored impurities.

    • Preventative Measures:

      • Store the solid compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

      • Store the container in a dark, cool, and dry place, such as a desiccator cabinet away from windows or direct light sources.

      • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidation.

Issue 2: Unexpected Peaks in Chromatographic Analysis of a this compound Solution.

  • Question: I prepared a solution of this compound for an experiment, and upon analysis (e.g., by HPLC or GC), I'm seeing extra peaks that were not present in the initial analysis of the solid material. What could be the source of these new peaks?

  • Answer:

    • Probable Cause: The appearance of new peaks in a solution of this compound is often due to degradation in the solvent. The primary culprits are typically photodegradation, reaction with the solvent, or reaction with dissolved impurities in the solvent. Benzophenones in solution can undergo photoreactions, especially in protic or non-stabilized solvents.

    • Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the cause of solution instability.

    Troubleshooting unexpected peaks in solution.
    • Preventative Measures:

      • Always use fresh, high-purity, and, where appropriate, degassed solvents.

      • Prepare solutions fresh for each experiment and avoid long-term storage of solutions, especially at room temperature.

      • Store solutions in amber vials or wrapped in foil to protect them from light.

      • If working with aqueous solutions, use buffered systems to control the pH and be aware of potential hydrolysis, especially at extreme pH values.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. A recommended storage temperature is below 30°C. For sensitive applications, storage in a desiccator at 2-8°C is advisable.

  • Q2: How long can I store this compound?

  • Q3: Is this compound sensitive to air or moisture?

    • A3: While not highly reactive with atmospheric oxygen or moisture under normal conditions, prolonged exposure can lead to slow oxidation or hydrolysis. It is recommended to keep the container tightly sealed when not in use. For very sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Stability in Solution

  • Q4: What solvents are recommended for preparing stable solutions of this compound?

    • A4: this compound has good solubility in common organic solvents like ethanol and acetone.[2] For analytical purposes, HPLC-grade acetonitrile or methanol are also suitable. When preparing solutions, it is crucial to use high-purity solvents and to protect the solutions from light to prevent photodegradation.

  • Q5: How stable is this compound in aqueous solutions?

    • A5: this compound has limited solubility in water.[2] In aqueous solutions, its stability can be influenced by pH. While specific hydrolysis kinetics for this compound are not extensively documented, as a general precaution, prolonged exposure to strongly acidic or basic aqueous solutions should be avoided to minimize the risk of hydrolysis of the ether linkage.

Degradation and Incompatibilities

  • Q6: What are the likely degradation pathways for this compound?

    • A6: The most probable degradation pathway is photodegradation, initiated by the absorption of UV light. This can lead to the formation of various photoproducts. While specific studies on this compound are limited, research on related benzophenones suggests that degradation can proceed through the formation of excited triplet states and reaction with hydroxyl radicals.[5] Thermal decomposition at elevated temperatures and oxidative degradation in the presence of strong oxidizing agents are also possible.

  • Q7: What substances are incompatible with this compound?

    • A7: this compound should not be stored or mixed with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions. It may also be incompatible with strong acids and strong bases, which could catalyze its degradation. A general workflow for assessing chemical compatibility is provided below.

    Assessing chemical compatibility.

IV. Experimental Protocols

Protocol 1: Standard Procedure for Storage of Solid this compound

  • Container: Use an amber glass bottle with a tight-fitting, chemically resistant cap. If an amber bottle is not available, wrap a clear glass bottle completely in aluminum foil.

  • Atmosphere: For routine use, ensure the cap is tightly sealed after each use. For long-term storage of high-purity material, consider flushing the headspace of the container with a stream of dry nitrogen or argon before sealing.

  • Location: Store the container in a designated cabinet for organic solids, away from direct sunlight, heat sources, and incompatible chemicals (e.g., oxidizing agents).

  • Temperature: Maintain the storage area at a cool, ambient temperature (below 30°C). For enhanced stability, especially for reference standards, storage at 2-8°C is recommended.

  • Labeling: Clearly label the container with the chemical name, date received, and date opened.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution

  • Solvent Selection: Choose a high-purity, spectroscopic grade solvent in which this compound is readily soluble (e.g., methanol, ethanol, or acetonitrile).

  • Glassware: Use clean, dry amber volumetric flasks or vials.

  • Preparation: Accurately weigh the desired amount of this compound and dissolve it in the chosen solvent. If necessary, sonicate briefly to ensure complete dissolution.

  • Storage: If the solution is not for immediate use, store it in the tightly capped amber container at 2-8°C.

  • Duration: It is strongly recommended to prepare solutions fresh. If short-term storage is necessary, do not exceed a few days, and re-verify the solution's integrity by a quick analytical check if in doubt.

V. References

  • BENZOPHENONE 3 - Ataman Kimya. --INVALID-LINK--

  • Certificate of Analysis - MedchemExpress.com. --INVALID-LINK--

  • 3-Carboethoxy-3'-methoxybenzophenone | 750633-62-6 - Sigma-Aldrich. --INVALID-LINK--

  • 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem. --INVALID-LINK--

  • This compound | 6136-67-0 - Manchester Organics. --INVALID-LINK--

  • This compound | 6136-67-0 - ChemicalBook. --INVALID-LINK--

  • Alkyl-substituted benzophenones studied in this work - ResearchGate. --INVALID-LINK--

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity | Request PDF - ResearchGate. --INVALID-LINK--

  • Technical Data Sheet MFSORB 202. --INVALID-LINK--

  • TECHNICAL DATA SHEET Product: Benzophenone-3 End Use. --INVALID-LINK--

  • Proper Disposal of 3-Methoxy-4'-methylbenzophenone: A Comprehensive Guide for Laboratory Professionals - Benchchem. --INVALID-LINK--

  • CAS 6136-67-0: this compound | CymitQuimica. --INVALID-LINK--

  • 4-chloro-3′-methoxybenzophenone AldrichCPR - Sigma-Aldrich. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. --INVALID-LINK--

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. --INVALID-LINK--

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. --INVALID-LINK--

  • 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t -Butyl Methoxydibenzoylmethane - ResearchGate. --INVALID-LINK--

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. --INVALID-LINK--

  • Photodegradation of the endocrine-disrupting chemicals benzophenone-3 and methylparaben using Fenton reagent: Optimization of factors and mineralization/biodegradability studies | Request PDF - ResearchGate. --INVALID-LINK--

  • Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s | Request PDF - ResearchGate. --INVALID-LINK--

  • Process for the manufacture of hydroxyalkoxybenzophenones - European Patent Office - EP 0721929 B1. --INVALID-LINK--

  • 2,2',4-Trihydroxy-4'-methoxybenzophenone | 7392-62-3 | Benchchem. --INVALID-LINK--

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - NIH. --INVALID-LINK--

  • How To Find The Oxidizing and Reducing Agent - YouTube. --INVALID-LINK--

  • CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents. --INVALID-LINK--

  • Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment - PubMed. --INVALID-LINK--

  • Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. --INVALID-LINK--

  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs - PMC - PubMed Central. --INVALID-LINK--

  • Oxidizing and Reducing Agents - Chemistry LibreTexts. --INVALID-LINK--

  • Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile | Request PDF - ResearchGate. --INVALID-LINK--

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF - ResearchGate. --INVALID-LINK--

  • Oxidizing Agents - Organic Chemistry Portal. --INVALID-LINK--

  • Application Notes and Protocols: Wavelength-Dependent Photoactivity of 4-Methoxy-3'-methylbenzophenone - Benchchem. --INVALID-LINK--

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. | Semantic Scholar. --INVALID-LINK--

  • How to Identify REDUCING & OXIDIZING AGENTS IN 20 seconds (JAMB & WAEC STUDENTS) - YouTube. --INVALID-LINK--

  • Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents - E3S Web of Conferences. --INVALID-LINK--

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. --INVALID-LINK--

References

Technical Support Center: Navigating the Photostability Challenges of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the photostability of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the photochemical intricacies of these widely used compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental endeavors and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Benzophenone Photostability

This section addresses the foundational concepts and common queries regarding the photochemical behavior of benzophenone and its derivatives.

Q1: What is the primary mechanism behind the photodegradation of benzophenone derivatives?

A1: The photodegradation of benzophenone derivatives is primarily initiated by the absorption of ultraviolet (UV) radiation. Upon absorbing a photon, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process called intersystem crossing (ISC), the molecule transitions to a longer-lived triplet excited state (T₁).[1][2] This triplet state is the key reactive intermediate responsible for the subsequent photochemical reactions.[1]

The primary degradation pathways stemming from the triplet state include:

  • Hydrogen Abstraction: The triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule (like a solvent or another organic molecule) to form a ketyl radical.[2][3]

  • Energy Transfer: The excited triplet state can transfer its energy to other molecules, including ground-state oxygen, leading to the formation of reactive oxygen species (ROS).[4][5]

  • Photoreduction: In the presence of hydrogen donors, two ketyl radicals can combine to form benzopinacol, a common photodegradation product.[1]

Q2: What are reactive oxygen species (ROS) and what is their role in the photodegradation of benzophenones?

A2: Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen. In the context of benzophenone photochemistry, the most significant ROS are singlet oxygen (¹O₂) and the superoxide radical (O₂⁻).[4][5] These are primarily formed when the triplet excited state of benzophenone transfers its energy to ground-state molecular oxygen (³O₂).[4][5]

The role of ROS in photodegradation is multifaceted:

  • Singlet Oxygen (¹O₂): This species can directly react with the benzophenone molecule itself or other organic molecules in the system, leading to oxidative degradation.[6][7]

  • Superoxide Radical (O₂⁻): This radical can initiate a cascade of further radical reactions, contributing to the degradation of the parent compound and the formation of various photoproducts.[4][5]

  • Hydroxyl Radicals (•OH): The excited triplet state of benzophenones may also form hydroxyl radicals via reaction with dissolved oxygen present in water.[8] These are highly potent oxidizing agents that can lead to the mineralization of benzophenone derivatives into smaller molecules like CO₂.[8]

Q3: How do different substituents on the benzophenone core affect its photostability?

A3: The nature and position of substituents on the aromatic rings of the benzophenone molecule significantly influence its photostability. Substituents can alter the energy levels of the excited states and the efficiency of intersystem crossing, thereby affecting the triplet quantum yield (ΦT).[9]

  • Electron-donating groups (e.g., -OH, -OCH₃): These groups can, in some cases, enhance photostability by providing an intramolecular hydrogen bonding pathway, which can facilitate rapid deactivation of the excited state. For instance, 2-hydroxy-4-methoxybenzophenone (oxybenzone) is used as a photoprotective agent.[10]

  • Electron-withdrawing groups (e.g., -Cl): These groups can influence the electronic properties of the excited state and may affect the rate of photodegradation.[11]

The lifetime of the higher triplet excited state (Tn) of substituted benzophenones has been found to be in the range of 110-450 ps, depending on the nature of the substituents.[12]

Q4: Can the solvent environment impact the photostability of benzophenone derivatives?

A4: Absolutely. The solvent plays a critical role in the photochemical behavior of benzophenone derivatives. The polarity of the solvent can influence the nature of the lowest excited triplet state.[11] In non-polar solvents, the n-π* triplet state is typically lower in energy and is highly reactive in hydrogen abstraction reactions. In more polar solvents, the π-π* triplet state may become lower in energy, which is generally less reactive in hydrogen abstraction.[11]

Furthermore, solvents can act as hydrogen donors, directly participating in the photoreduction of benzophenone. For example, the photoreduction of benzophenone in isopropyl alcohol is a classic photochemical reaction.[1][3]

Section 2: Troubleshooting Guides for Experimental Challenges

This section provides practical, step-by-step guidance for addressing specific issues that may arise during experiments involving benzophenone derivatives.

Guide 1: Unexpectedly Rapid Degradation of Benzophenone Derivative During Experiment

Problem: You observe a significantly faster than expected degradation of your benzophenone derivative during a photochemical experiment, leading to inconsistent results.

Potential Causes & Troubleshooting Steps:

  • Inadvertent Presence of Hydrogen Donors: The most common cause of rapid degradation is the presence of unintended hydrogen donors in your experimental setup.

    • Action: Scrutinize all components of your reaction mixture. Solvents like alcohols (even trace amounts), ethers, and some polymers can act as efficient hydrogen donors. Consider using aprotic, non-hydrogen-donating solvents such as acetonitrile or benzene if your experimental design allows. Ensure all glassware is scrupulously clean and free of organic residues.

  • Dissolved Oxygen and ROS Formation: The presence of dissolved oxygen can lead to the formation of highly reactive ROS, accelerating degradation.[4][8]

    • Action: Deoxygenate your solutions prior to and during irradiation. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution for at least 30 minutes before the experiment. Maintaining an inert atmosphere throughout the experiment is crucial.

  • Incorrect Wavelength or Intensity of Irradiation: The wavelength and intensity of the light source directly impact the rate of photodegradation.

    • Action: Verify the emission spectrum of your light source to ensure it overlaps with the absorption spectrum of your benzophenone derivative.[13] Use a calibrated radiometer or lux meter to accurately measure and control the light intensity.[14] Consider using appropriate filters to isolate specific wavelengths if necessary.

Experimental Workflow: Diagnosing Rapid Degradation

Caption: Troubleshooting workflow for rapid degradation of benzophenone derivatives.

Guide 2: Identification of Unknown Photoproducts in Reaction Mixture

Problem: After your photochemical experiment, analytical techniques like HPLC or GC-MS reveal the presence of unexpected peaks, indicating the formation of unknown photoproducts.

Potential Causes & Troubleshooting Steps:

  • Photoreduction Products: In the presence of hydrogen donors, the primary photoproduct is often the corresponding pinacol (e.g., benzopinacol from benzophenone).[1]

    • Action: Compare the retention time and mass spectrum of your unknown peak with a standard of the expected pinacol. The formation of hydroxylated species is also possible.[8]

  • Products of ROS-Mediated Oxidation: If your experiment was not rigorously deoxygenated, the photoproducts could be the result of oxidation by ROS.[6][7]

    • Action: Analyze for common oxidation products such as hydroxylated benzophenones or ring-opened products. The presence of carboxylic acids can also indicate advanced oxidation.[8]

  • Solvent Adducts: The excited benzophenone can sometimes react with the solvent to form adducts.

    • Action: Carefully analyze the mass spectra of the unknown peaks for fragments corresponding to the benzophenone derivative and the solvent molecule.

Protocol: Quenching Experiment to Identify Reactive Intermediates

To determine whether the formation of photoproducts is mediated by the triplet state or ROS, a quenching experiment can be performed.

Materials:

  • Your benzophenone derivative solution

  • Triplet quencher (e.g., sorbic acid)[8]

  • ROS scavenger (e.g., isopropyl alcohol for hydroxyl radicals, sodium azide for singlet oxygen)[8]

  • Photoreactor with a suitable light source

  • Analytical instrument (HPLC or GC-MS)

Procedure:

  • Prepare three identical samples of your benzophenone derivative solution.

  • To the first sample, add an appropriate concentration of the triplet quencher.

  • To the second sample, add the ROS scavenger.

  • The third sample will serve as the control with no quencher or scavenger.

  • Irradiate all three samples under identical conditions.

  • Analyze the samples using your established analytical method.

Interpretation of Results:

ObservationImplication
Degradation is significantly reduced in the presence of the triplet quencher.The triplet excited state is the primary reactive intermediate.[8]
Degradation is significantly reduced in the presence of the ROS scavenger.Reactive oxygen species play a major role in the degradation pathway.[8]
Degradation is inhibited by both types of quenchers.Both the triplet state and ROS contribute to the photodegradation.[8]
Guide 3: Loss of UV-Filtering Efficacy in a Formulation

Problem: A formulation containing a benzophenone derivative as a UV filter shows a time-dependent decrease in its UV absorbance, indicating a loss of photoprotective efficacy.

Potential Causes & Troubleshooting Steps:

  • Photodegradation of the Benzophenone Derivative: The UV filter itself may be degrading upon exposure to UV radiation.

    • Action: Conduct a photostability study of the formulation according to ICH Q1B guidelines.[15][16] This involves exposing the formulation to a controlled dose of UV and visible light and then assaying the concentration of the benzophenone derivative.

  • Interaction with Other Formulation Components: Other ingredients in the formulation could be acting as photosensitizers or hydrogen donors, accelerating the degradation of the benzophenone derivative.[17]

    • Action: Systematically evaluate the photostability of the benzophenone derivative in the presence of each individual component of the formulation to identify any destabilizing interactions.

  • Formation of Less-Absorbing Photoproducts: The photodegradation products may have a lower molar absorptivity in the UV region of interest compared to the parent compound.

    • Action: Use a diode-array detector with your HPLC to obtain the UV-Vis spectrum of the degradation products. This will help determine if they still contribute to UV absorption.

Protocol: In-Vitro Photostability Testing of a UV Filter Formulation

Objective: To assess the photostability of a benzophenone derivative in a final formulation according to ICH Q1B guidelines.[15][16]

Materials:

  • The final formulation containing the benzophenone derivative.

  • A suitable substrate (e.g., polymethyl methacrylate (PMMA) plates).[18]

  • A solar simulator or a photostability chamber compliant with ICH Q1B.

  • A suitable solvent for extracting the formulation from the substrate.

  • HPLC with a UV detector.

Procedure:

  • Sample Preparation:

    • Apply a uniform film of the formulation onto the PMMA plate.

    • Prepare a "dark control" sample by wrapping a similarly prepared plate in aluminum foil to protect it from light.[13]

  • Irradiation:

    • Place the sample and the dark control in the photostability chamber.

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[15][16]

  • Extraction and Analysis:

    • After irradiation, extract the formulation from both the exposed and dark control plates using a suitable solvent.

    • Quantify the concentration of the benzophenone derivative in both extracts using a validated HPLC method.

Data Analysis:

  • Calculate the percentage of the benzophenone derivative remaining in the exposed sample compared to the dark control. A significant decrease indicates photolability.

Decision Matrix for Photostability Outcomes

G start Start: Photostability Test Complete decision Is degradation significant? start->decision protective_packaging Action: Use protective packaging. decision->protective_packaging Yes labeling Action: Add 'Protect from light' label. decision->labeling Minor no_action No specific action required for light sensitivity. decision->no_action No

Caption: Decision matrix based on photostability testing results.[15]

References

Technical Support Center: Benzophenone Synthesis via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting the Decomposition of the Aluminum Chloride Complex

Welcome to the technical support center for benzophenone synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who utilize the Friedel-Crafts acylation reaction. We will delve into one of the most critical and often challenging steps: the workup and decomposition of the stable aluminum chloride-benzophenone complex.

This resource provides in-depth, experience-based insights, detailed troubleshooting FAQs, and validated protocols to help you navigate common issues, optimize your yield, and ensure the purity of your final product.

Understanding the Core Challenge: The AlCl₃-Ketone Complex

In the Friedel-Crafts acylation of benzene with benzoyl chloride, aluminum chloride (AlCl₃) is much more than a simple catalyst.[1][2][3] Due to the Lewis basicity of the carbonyl oxygen in the benzophenone product, a stable dative bond is formed with the Lewis acidic aluminum chloride.[4][5]

This interaction forms a distinct, often colorful, and viscous complex that sequesters the AlCl₃. Consequently, a stoichiometric amount (or slight excess) of AlCl₃ is required for the reaction to proceed to completion, as the complex effectively removes it from the catalytic cycle.[3][4] The primary goal of the reaction "workup" or "quenching" is to hydrolyze this stable complex, thereby liberating the free benzophenone product.[4][6]

Reaction and Complex Formation Mechanism

The overall process involves the initial generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic benzene ring. The final product immediately complexes with the AlCl₃ present.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Product Complexation BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Benzene Benzene AcyliumIon->Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion BenzophenoneComplex_pre Protonated Benzophenone SigmaComplex->BenzophenoneComplex_pre - H⁺ Benzophenone Benzophenone Product BenzophenoneComplex_pre->Benzophenone Deprotonation FinalComplex Benzophenone-AlCl₃ Complex Benzophenone->FinalComplex + AlCl₃ AlCl3_2 AlCl₃

Caption: Mechanism of Benzophenone Synthesis and Complex Formation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup phase of benzophenone synthesis.

Category 1: Issues During Reaction Quenching (Hydrolysis)

Q: My reaction mixture became extremely hot and violently released a gas when I added water. What happened and how can I prevent this?

A: You've encountered the highly exothermic hydrolysis of aluminum chloride. Anhydrous AlCl₃ reacts vigorously with water, releasing significant heat and generating hydrogen chloride (HCl) gas.[7] This can cause the solvent to boil suddenly and create a dangerous aerosol of corrosive acid.

Root Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Rapid Addition of Water The reaction AlCl₃ + 6H₂O -> [Al(H₂O)₆]³⁺ + 3Cl⁻ is extremely exothermic. Adding water directly to the reaction flask concentrates this heat release.NEVER add water directly to the reaction flask. The standard and safest procedure is to slowly pour or decant the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[8] This provides a large heat sink to absorb the energy safely.
Insufficient Cooling If the receiving vessel (ice bath) is too small, it cannot dissipate the heat effectively.Use a large beaker with a substantial amount of crushed ice, ensuring the final temperature of the mixture remains low (0-10 °C) during the entire addition.
Formation of HCl Gas The reaction produces HCl gas, which can build up pressure if the vessel is not adequately vented.[7][9]Always perform this procedure in a well-ventilated fume hood. The slow addition to an open beaker of ice prevents dangerous pressure buildup.

Q: After quenching, I have a thick, gelatinous white precipitate that makes separation impossible. What is this and how do I get rid of it?

A: This precipitate is aluminum hydroxide (Al(OH)₃), formed from the reaction of the aluminum salts with water. It is notoriously difficult to filter and prevents clean separation of the aqueous and organic layers.

Root Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Quenching with Water Alone Aluminum salts are poorly soluble in neutral water and will precipitate as Al(OH)₃.Quench with dilute acid instead of plain water/ice. A common practice is to pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8][10]
Insufficient Acid If not enough acid is used, the pH will rise as the AlCl₃ is consumed, leading to Al(OH)₃ precipitation.The HCl keeps the aluminum species soluble by forming the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, which is stable in acidic solution.[11] A typical ratio is ~100 mL of concentrated HCl per 1.5 L of water/ice for a ~1 mole scale reaction.[8]
Category 2: Issues During Extraction & Workup

Q: I'm struggling with a persistent emulsion between the organic and aqueous layers. How can I break it?

A: Emulsions are common in this workup, often stabilized by fine particulates of aluminum salts or other interfacial impurities.

Root Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Vigorous Shaking Overly aggressive shaking of the separatory funnel can create a stable emulsion that is slow to separate.Use gentle, swirling inversions to mix the layers instead of vigorous shaking.
Precipitated Aluminum Salts Finely divided aluminum hydroxide particles can act as emulsifying agents.Ensure the aqueous layer is sufficiently acidic (pH < 2) to keep all aluminum salts dissolved. If an emulsion forms, adding more dilute HCl can help break it.
High Concentration Highly concentrated solutions can be more prone to emulsion formation.If possible, dilute the mixture with more of your organic solvent and additional acidic water.
Ionic Strength The densities of the two phases may be too similar.Add a saturated solution of sodium chloride (brine). This significantly increases the ionic strength and density of the aqueous layer, forcing a cleaner separation.
Category 3: Issues with Product Yield and Purity

Q: My final yield of benzophenone is very low. Where could I have lost my product?

A: Low yields are a frequent problem and can stem from multiple stages of the experiment.[1]

Troubleshooting Workflow for Low Yield:

G Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LossWorkup Loss During Workup? Start->LossWorkup LossPurification Loss During Purification? Start->LossPurification Moisture Moisture in Reagents/Glassware? IncompleteReaction->Moisture Check BadAlCl3 Inactive AlCl₃? IncompleteReaction->BadAlCl3 Check Temp Incorrect Temperature? IncompleteReaction->Temp Check IncompleteHydrolysis Incomplete Complex Hydrolysis? LossWorkup->IncompleteHydrolysis Check EmulsionLoss Product Trapped in Emulsion? LossWorkup->EmulsionLoss Check PoorExtraction Insufficient Extractions? LossWorkup->PoorExtraction Check Recrystallization Too much recrystallization solvent? LossPurification->Recrystallization Check PrematureCrystals Premature crystallization during hot filtration? LossPurification->PrematureCrystals Check

Caption: Troubleshooting logic for low benzophenone yield.

Q: My final product is an off-white or yellow solid, not pure white crystals. How do I improve its purity?

A: The color is likely due to residual complexed material or side products. A robust purification step is essential.

Root Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Incomplete Hydrolysis If the AlCl₃ complex is not fully decomposed, it can impart color to the crude product.[12]Ensure the workup is thorough. After separation, wash the organic layer again with dilute HCl, followed by water, a sodium bicarbonate wash (to remove acid), and finally brine.
Trapped Impurities Crude product solidifies with impurities trapped in the crystal lattice.Recrystallization is the most effective method for purification. Ethanol is a common and effective solvent for recrystallizing benzophenone.[8][13]
Side Reactions High reaction temperatures can lead to the formation of colored, tarry side products.[1]Maintain strict temperature control during the initial reaction. If the crude product is very dark, using a small amount of activated charcoal during recrystallization can help remove colored impurities.[13]

Experimental Protocols

Protocol 1: Standard Reaction Workup and Complex Decomposition

This protocol assumes a reaction performed with ~0.5 mol of benzoyl chloride. Adjust volumes accordingly.

  • Prepare the Quenching Mixture: In a 2 L beaker suitable for vigorous stirring, prepare a slurry of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid. Place this beaker in a larger container to act as a secondary ice bath.

  • Cool the Reaction Mixture: Once the Friedel-Crafts reaction is deemed complete, cool the reaction flask in an ice bath.

  • Slow Addition: Under vigorous stirring, slowly and carefully decant or pour the cold reaction mixture into the acidic ice slurry. The rate of addition should be controlled to keep the temperature of the quenching mixture below 15 °C.

  • Complete Hydrolysis: Continue stirring the mixture for 15-20 minutes after the addition is complete. Any remaining solids should dissolve, and the mixture should separate into two distinct layers: a lower aqueous layer and an upper organic layer (assuming a solvent less dense than water, like benzene or toluene).

  • Separation: Transfer the entire mixture to a separatory funnel. Drain and collect the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of the organic solvent (e.g., 2 x 50 mL of toluene) to recover any dissolved product.

  • Washing: Combine all organic extracts. Wash sequentially with:

    • 100 mL of 2M HCl

    • 100 mL of water

    • 100 mL of 5% sodium bicarbonate solution (Caution: CO₂ evolution!)

    • 100 mL of saturated brine

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude benzophenone.

Protocol 2: Recrystallization of Crude Benzophenone
  • Solvent Selection: Place the crude benzophenone solid into an Erlenmeyer flask. For every 10 g of crude product, have approximately 20-30 mL of ethanol ready.

  • Dissolution: Add a minimal amount of ethanol to the flask and heat the mixture gently on a hot plate to boiling. Add more hot ethanol in small portions until the solid has just completely dissolved.[13][14]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal). This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to obtain pure, white benzophenone.

Safety Considerations

  • Aluminum Chloride (Anhydrous): AlCl₃ is highly corrosive and reacts violently with water.[7][15] Always handle it in a dry environment (e.g., fume hood, glove box) and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][16]

  • Reagents and Solvents: Benzene is a known carcinogen and should be handled with extreme care in a fume hood. Benzoyl chloride is a lachrymator. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Workup Procedure: The quenching process is highly exothermic and releases HCl gas. It must be performed in a fume hood with proper cooling and slow addition.[7]

References

Technical Support Center: Solvent Effects on the Photochemical Efficiency of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the photochemical properties of 3-methoxybenzophenone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the profound influence of solvent choice on the photochemical efficiency of this compound. While extensive data exists for benzophenone and its 4-methoxy isomer, specific quantitative values for this compound are not as prevalent in the literature. This guide, therefore, synthesizes established principles of benzophenone photochemistry with data from closely related analogues to provide a robust framework for your experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical processes of this compound upon UV excitation?

A1: Upon absorption of UV radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to its benzophenone core, it undergoes highly efficient intersystem crossing (ISC) to the triplet state (T₁).[1] This triplet state is the key reactive intermediate in most of its photochemical reactions. The primary subsequent processes are typically hydrogen abstraction from a suitable donor (like a solvent molecule) or energy transfer to another molecule.

Q2: How does solvent polarity fundamentally alter the photochemical behavior of this compound?

A2: Solvent polarity is a critical determinant of the photochemical pathway and efficiency. It influences the relative energies of the lowest excited triplet states: the n,π* state (involving an electron from a non-bonding orbital on the carbonyl oxygen) and the π,π* state (involving an electron from a π-bonding orbital of the aromatic system).

  • In non-polar solvents (e.g., cyclohexane, benzene), the n,π* triplet state is generally the lowest in energy. This state exhibits high reactivity in hydrogen abstraction reactions.

  • In polar solvents (e.g., acetonitrile, methanol), the more polar π,π* triplet state is stabilized to a greater extent than the n,π* state.[1] This can lead to a state inversion where the π,π* state becomes the lowest triplet state. A lowest π,π* triplet state is typically less reactive in hydrogen abstraction, which can significantly reduce the quantum yield of photoreduction. For instance, the triplet quantum yield of 4-methoxybenzophenone is known to vary with solvent polarity due to this proximity of its n,π* and π,π* triplet states.[2]

Q3: Why is my photoreduction quantum yield for this compound low in a protic solvent like isopropanol?

A3: This is a common and insightful question. While protic solvents like isopropanol are excellent hydrogen donors for the photoreduction of benzophenones, their polarity can also lower the energy of the less reactive π,π* triplet state. If the π,π* state becomes the lowest excited state, the efficiency of hydrogen abstraction will decrease, leading to a lower photoreduction quantum yield. This effect is well-documented for other methoxy-substituted benzophenones.[1] Furthermore, the methoxy group, being electron-donating, can also influence the charge distribution in the excited state, further affecting its reactivity.

Q4: I am observing inconsistent results in my transient absorption spectroscopy experiments. What are the likely causes?

A4: Inconsistent transient absorption data for this compound can stem from several factors:

  • Oxygen Contamination: The triplet state of benzophenones is efficiently quenched by molecular oxygen. Inadequate deoxygenation of your solvent will lead to a shortened triplet lifetime and reduced transient signal intensity. Ensure thorough and consistent purging with an inert gas (e.g., argon or nitrogen) before and during the experiment.

  • Solvent Impurities: Trace impurities in the solvent, particularly those that can act as quenchers or hydrogen donors, can significantly affect the results. Always use high-purity, spectroscopic grade solvents.

  • Concentration Effects: At high concentrations, triplet-triplet annihilation can become a significant decay pathway, leading to non-exponential kinetics. It is advisable to work with solutions having an absorbance of 0.1-0.3 at the excitation wavelength.

  • Photoproduct Interference: Prolonged exposure to the excitation source can lead to the accumulation of photoproducts that may absorb at the same wavelengths as the transient species of interest, distorting the observed kinetics. Use a fresh sample for each measurement or a flow cell to mitigate this issue.

II. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no formation of benzopinacol in isopropanol. 1. Incorrect Triplet State Character: The lowest excited triplet state may be of π,π* character, which is less reactive in hydrogen abstraction. 2. Oxygen Quenching: Dissolved oxygen is quenching the triplet state before it can react. 3. Incorrect Wavelength: The excitation wavelength may not be efficiently populating the reactive excited state.1. Consider using a less polar solvent to favor the n,π* state. 2. Thoroughly deoxygenate the isopropanol solution by purging with argon or nitrogen for at least 20-30 minutes. 3. Ensure the excitation wavelength corresponds to a known absorption band of this compound.
Triplet lifetime is shorter than expected in an aprotic solvent. 1. Solvent Impurities: The solvent may contain quenching impurities (e.g., water, peroxides). 2. Self-Quenching: The concentration of this compound may be too high.1. Use freshly distilled or high-purity spectroscopic grade solvent. 2. Reduce the concentration of the sample to achieve an absorbance of ~0.1-0.2 at the excitation wavelength.
Inconsistent quantum yield measurements. 1. Fluctuations in Light Source Intensity: The output of the excitation lamp may not be stable. 2. Inaccurate Actinometry: The chemical actinometer may not have been prepared or used correctly. 3. Photoproduct Absorption: Photoproducts may be absorbing light, leading to inaccurate photon flux determination.1. Allow the lamp to warm up and stabilize before starting measurements. Use a power meter to monitor the lamp output. 2. Carefully prepare the actinometer solution and ensure accurate spectrophotometric measurements. 3. Limit the total photolysis to less than 10% conversion to minimize interference from photoproducts.

III. Experimental Protocols & Methodologies

Protocol 1: Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis

This protocol describes the comparative method using benzophenone as a standard, for which the triplet quantum yield is well-established to be near unity in non-polar solvents.[3]

Objective: To determine the triplet quantum yield of this compound relative to benzophenone.

Materials:

  • Nanosecond laser flash photolysis setup (e.g., Nd:YAG laser, 355 nm excitation)

  • This compound

  • Benzophenone (as standard)

  • Spectroscopic grade benzene

  • Quartz cuvettes (1 cm path length)

  • Gas-tight syringes and septa

  • Argon or nitrogen gas for deoxygenation

Procedure:

  • Solution Preparation: Prepare solutions of both this compound and benzophenone in benzene. The concentrations should be adjusted to have a similar optical density (typically 0.1-0.2) at the excitation wavelength (355 nm).

  • Deoxygenation: Transfer the solutions to quartz cuvettes, seal with septa, and deoxygenate by bubbling with a gentle stream of argon or nitrogen for at least 20 minutes.

  • Laser Flash Photolysis Measurement (Standard):

    • Place the deoxygenated benzophenone solution in the sample holder.

    • Excite the sample with the 355 nm laser pulse.

    • Record the transient absorption spectrum immediately after the laser flash to identify the triplet-triplet absorption maximum (around 535 nm for benzophenone).

    • Measure the maximum change in optical density (ΔODstd) at this wavelength.

  • Laser Flash Photolysis Measurement (Sample):

    • Replace the standard with the deoxygenated this compound solution.

    • Under identical experimental conditions (laser power, detector settings), excite the sample and record the maximum change in optical density (ΔODsample) at its triplet-triplet absorption maximum.

  • Calculation of Triplet Quantum Yield: The triplet quantum yield of the sample (ΦT(sample)) can be calculated using the following equation:

    ΦT(sample) = ΦT(std) * (ΔODsample / ΔODstd) * (εT(std) / εT(sample))

    Where:

    • ΦT(std) is the known triplet quantum yield of the standard (≈ 1.0 in benzene).

    • ΔOD are the end-of-pulse transient absorbances.

    • εT are the molar absorption coefficients of the triplet states. For structurally similar molecules, it is often assumed that εT(std) ≈ εT(sample), simplifying the calculation. This assumption should be noted in the results.

Protocol 2: Determination of Photoreduction Quantum Yield (ΦPR)

Objective: To determine the quantum yield of photoreduction of this compound in the presence of a hydrogen donor.

Materials:

  • This compound

  • Isopropanol (as hydrogen donor and solvent)

  • UV-Vis spectrophotometer

  • Photoreactor with a monochromatic light source (e.g., mercury lamp with appropriate filters)

  • Chemical actinometer (e.g., potassium ferrioxalate)

Procedure:

  • Actinometry: Determine the photon flux of the light source using a standard chemical actinometer like potassium ferrioxalate. This involves irradiating the actinometer solution for a known time and measuring the formation of Fe²⁺ ions spectrophotometrically.

  • Sample Preparation: Prepare a solution of this compound in isopropanol of a known concentration.

  • Photolysis: Irradiate a known volume of the sample solution under the same conditions as the actinometry for a specific period. Ensure the solution is well-stirred and deoxygenated.

  • Analysis: Monitor the disappearance of this compound using UV-Vis spectrophotometry by observing the decrease in its characteristic absorption band.

  • Calculation of Photoreduction Quantum Yield: The quantum yield (ΦPR) is calculated as:

    ΦPR = (moles of this compound reacted) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the actinometry results and the fraction of light absorbed by the sample.

IV. Visualizing the Photochemical Pathways and Experimental Workflow

Jablonski_Diagram Jablonski Diagram for this compound cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption (UV light) S1->S0 Fluorescence / Internal Conversion T1_n_pi T₁ (n,π) S1->T1_n_pi Intersystem Crossing (ISC) (Efficient in Non-polar Solvents) T1_pi_pi T₁ (π,π*) S1->T1_pi_pi ISC (Favored in Polar Solvents) T1_n_pi->S0 Phosphorescence / Non-radiative Decay Photoreduction\n(Ketyl Radical Formation) Photoreduction (Ketyl Radical Formation) T1_n_pi->Photoreduction\n(Ketyl Radical Formation) H-abstraction T1_pi_pi->S0 Phosphorescence / Non-radiative Decay

Caption: Key photophysical and photochemical pathways for this compound.

Troubleshooting_Workflow Troubleshooting Low Photochemical Efficiency Start Low Quantum Yield Observed Check_Solvent Is the solvent polar and/or protic? Start->Check_Solvent Check_Deoxygenation Was the solution adequately deoxygenated? Check_Solvent->Check_Deoxygenation No Hypothesis_State_Inversion Hypothesis: Lowest triplet is unreactive π,π* state. Check_Solvent->Hypothesis_State_Inversion Yes Check_Concentration Is the reactant concentration appropriate? Check_Deoxygenation->Check_Concentration Yes Hypothesis_Quenching Hypothesis: Triplet quenching by O₂. Check_Deoxygenation->Hypothesis_Quenching No Check_Purity Is the solvent of high purity? Check_Concentration->Check_Purity Yes Hypothesis_Annihilation Hypothesis: Triplet-triplet annihilation. Check_Concentration->Hypothesis_Annihilation No Check_Purity->Start Yes, issue persists. Re-evaluate experiment. Hypothesis_Impurity Hypothesis: Quenching by solvent impurities. Check_Purity->Hypothesis_Impurity No Solution_Solvent Action: Use a less polar solvent. Hypothesis_State_Inversion->Solution_Solvent Solution_Deoxygenation Action: Improve deoxygenation protocol. Hypothesis_Quenching->Solution_Deoxygenation Solution_Concentration Action: Lower the concentration (Abs < 0.3). Hypothesis_Annihilation->Solution_Concentration Solution_Purity Action: Use fresh, high-purity solvent. Hypothesis_Impurity->Solution_Purity

Caption: A logical workflow for troubleshooting low photochemical efficiency.

V. Quantitative Data Summary

While specific data for this compound is limited, the following table provides data for benzophenone and 4-methoxybenzophenone to illustrate the expected solvent effects. Researchers should determine these values experimentally for this compound for accurate analysis.

CompoundSolventTriplet Quantum Yield (ΦT)Comments
BenzophenoneBenzene~1.0High efficiency of ISC to the reactive n,π* triplet state.
BenzophenoneAcetonitrile~1.0[2]The n,π* state remains the lowest triplet state.
4-MethoxybenzophenoneAcetonitrileVaries with polarity[2]The n,π* and π,π* triplet states are close in energy; polarity can induce state inversion.
4-AminobenzophenoneCyclohexane (non-polar)0.82[2]High triplet quantum yield in a non-polar environment.
4-AminobenzophenoneN,N-Dimethylformamide (polar)0.1[2]Significant decrease in triplet quantum yield in a polar solvent.

VI. References

  • Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. (2009). PubMed. --INVALID-LINK--

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). ResearchGate. --INVALID-LINK--

  • Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. SCIREA Journal of Chemistry. --INVALID-LINK--

  • A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. (2025). Benchchem. --INVALID-LINK--

  • A Comparative Guide to the Quantum Yield Determination of 3-Methylbenzophenone. (2025). Benchchem. --INVALID-LINK--

  • The Photophysics of Substituted Benzophenones: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem. --INVALID-LINK--

  • Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. (2013). PubMed. --INVALID-LINK--

  • A Comparative Guide to the Quantum Yield of Benzophenone Derivatives. (2025). Benchchem. --INVALID-LINK--

  • Substituent effect on the photoreduction kinetics of benzophenone. (2013). PubMed. --INVALID-LINK--

  • Suppression of benzophenone-induced triplet quenching for enhanced TADF performance. (2019). Journal of Materials Chemistry C. --INVALID-LINK--

  • Technical Support Center: Photochemical Reactivity of 4-Methoxy-3'-methylbenzophenone. (2025). Benchchem. --INVALID-LINK--

References

Technical Support Center: Safe Handling and Disposal of 3-Methoxybenzophenone Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of 3-methoxybenzophenone (CAS: 6136-67-0) waste. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. Our approach is grounded in established safety principles and regulatory standards, explaining the causality behind each recommendation to empower users to make informed decisions during their experimental work.

Section 1: Core Safety Characteristics and Hazard Identification

Understanding the fundamental properties and hazards of a chemical is the first step in safe management. While this compound is a stable compound under normal conditions, it possesses hazards that demand careful handling.

FAQ: What are the primary hazards associated with this compound?

Based on data for structurally similar benzophenones, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is a combustible solid, and fine dust generated during handling can form explosive mixtures with air, presenting a fire or explosion hazard if an ignition source is present.[3] Upon combustion, it may produce hazardous gases such as carbon monoxide (CO) and carbon dioxide (CO2).[3][4][5]

Table 1: Key Chemical and Physical Properties
PropertyValueSource
CAS Number 6136-67-0[6][7]
Molecular Formula C₁₄H₁₂O₂[7][8]
Molecular Weight 212.24 g/mol [7]
Appearance White to pale yellow crystalline solid[8]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[4][8]
Incompatible Materials Strong oxidizing agents.[3][4]

Section 2: Safe Handling, Exposure Controls, and Storage

Proper handling protocols are not merely procedural; they are your primary defense against chemical exposure and laboratory accidents. The following guidelines are based on a hierarchy of controls, prioritizing engineering controls, followed by administrative controls and Personal Protective Equipment (PPE).

FAQ: What are the essential PPE and engineering controls for handling this compound?

The minimum required PPE includes chemical safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a standard lab coat.[5][9][10] All handling of the solid chemical that may generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[10]

Table 2: Exposure Control and PPE Specifications
Control TypeSpecificationRationale
Engineering Chemical Fume HoodPrevents inhalation of airborne dust particles which can cause respiratory irritation.[11]
Eye/Face Protection ANSI Z87.1-compliant safety gogglesProtects against eye contact with dust, which can cause serious irritation.[5]
Skin Protection Chemical-resistant gloves & lab coatPrevents skin contact, which can lead to irritation.[2] Contaminated clothing must be removed and washed before reuse.[9]
Respiratory NIOSH-approved respirator (if dust is generated outside a fume hood)Required only when engineering controls are insufficient to maintain exposure below permissible limits. A particle filter is typically recommended.[5][11]
FAQ: How should I properly store this compound containers and its generated waste?

Store the chemical and its waste in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][9] Containers must be kept tightly closed to prevent the release of dust.[11] Crucially, ensure storage is segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[3][4]

Section 3: Troubleshooting Guide for Common Scenarios

This section addresses specific issues that users may encounter, providing actionable solutions grounded in safety and compliance.

Q: What should I do in the event of a this compound spill? A: First, ensure the area is well-ventilated and restrict access. If the spill is large or you are not trained to handle it, alert your institution's Environmental Health & Safety (EHS) department immediately. For minor spills, wear your full PPE, avoid generating dust, and cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[10] Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.[9][10] Label the container clearly and dispose of it according to the protocol in Section 4.

Q: I accidentally mixed this compound waste with an unknown solvent. How do I dispose of it? A: Do not attempt to dispose of this waste stream through standard channels. The mixture must be treated as an unknown hazardous waste. Attach a "Hazardous Waste" label and list all potential components, including "Unknown Solvent." Contact your EHS department immediately. They will need to perform a waste characterization analysis before it can be safely transported and disposed of, as mixing with incompatible materials can create a significant safety risk.

Q: Can I dispose of items with "trace" amounts of this compound (e.g., weigh boats, contaminated gloves) in the regular trash? A: No. Any item that has come into direct contact with this compound is considered contaminated solid waste. These items must be collected in a designated, lined container for solid hazardous waste.[10] Improper disposal in regular trash can lead to regulatory violations and pose a risk to custodial staff.

Section 4: Step-by-Step Waste Disposal Protocol

Disposing of chemical waste is a regulated process that requires careful execution. All this compound waste must be treated as hazardous unless explicitly determined otherwise by your institution's EHS department.[10]

FAQ: Is this compound waste classified as hazardous?

Yes. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to see if it meets the criteria for being hazardous.[12][13] Given its irritant properties and combustible nature, this compound waste should be managed as a hazardous waste stream to ensure full compliance with EPA and OSHA regulations.[14][15]

Workflow for Waste Management

The following diagram outlines the decision-making process for the proper segregation and containerization of this compound waste.

Workflow for the safe disposal of this compound waste.
Detailed Disposal Steps

  • Segregation: At the point of generation, separate this compound waste from all other chemical waste streams. Do not mix it with incompatible materials.[10]

    • Solid Waste: Collect pure this compound, reaction byproducts, and contaminated materials (gloves, weigh paper, silica gel) in a dedicated container for solid hazardous waste.

    • Liquid Waste: If dissolved in a solvent, collect it in a container designated for that solvent class (e.g., "Non-Halogenated Organic Waste").

  • Containerization: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The container must be clearly labeled.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound Waste".

    • If in solution, list all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., Irritant, Combustible Solid).

    • The date when waste was first added (Accumulation Start Date).

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. Ensure the storage area has secondary containment to capture any potential leaks.[16]

  • Disposal: Once the container is full, or within the time limits specified by your institution and EPA regulations, arrange for pickup by your EHS department. They will coordinate with a licensed hazardous waste transporter for final disposal.[12][17]

FAQ: What are the approved final disposal methods for this chemical?

The preferred and most environmentally sound method for disposing of this compound is high-temperature incineration at a licensed hazardous waste treatment facility.[18][19] This process is equipped with afterburners and scrubbers to safely destroy the compound and neutralize harmful combustion byproducts. Dissolving the material in a combustible solvent may be part of the pre-treatment for this process.[18] Landfilling is not a recommended method.

Section 5: Regulatory Compliance Overview

The management of hazardous waste is strictly regulated to protect human health and the environment.

FAQ: Which government agencies regulate the disposal of this compound waste?

In the United States, two primary federal agencies oversee hazardous waste:

  • The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulations for the entire lifecycle of hazardous waste, from generation to disposal (40 CFR Parts 260-273).[12][13]

  • The Occupational Safety and Health Administration (OSHA): OSHA sets the standards for worker safety during the handling of hazardous materials and waste operations, including requirements for training, PPE, and emergency response plans (29 CFR 1910.1200 and others).[14][15]

It is critical to consult your institution's EHS department, as they will implement these federal regulations along with any additional state or local requirements.

References

Validation & Comparative

A Comparative Guide to 3-Methoxybenzophenone and 4-Methoxybenzophenone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of photochemistry and organic synthesis, substituted benzophenones are indispensable tools. Their utility as photosensitizers, UV absorbers, and synthetic intermediates is well-established.[1][2] However, the specific placement of substituents on the benzophenone scaffold can dramatically alter physicochemical properties and reactivity. This guide offers an in-depth, data-driven comparison of two common isomers, 3-methoxybenzophenone and 4-methoxybenzophenone, to inform experimental design and selection for researchers, chemists, and drug development professionals.

Structural Distinction: The Root of Divergent Properties

The core difference between these two compounds lies in the position of the electron-donating methoxy group (-OCH₃) on one of the phenyl rings. In 4-methoxybenzophenone (also known as p-methoxybenzophenone), the methoxy group is in the para position, directly opposite the carbonyl bridge. This placement allows for maximal electronic communication through resonance with the carbonyl group. In contrast, the meta position of the methoxy group in this compound (m-methoxybenzophenone) restricts this direct resonance effect, leading to significant differences in electronic structure, photochemistry, and reactivity.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The seemingly minor shift in substituent position manifests as measurable differences in physical and spectroscopic properties. These foundational data points are critical for practical handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Property Comparison

PropertyThis compound4-MethoxybenzophenoneRationale for Difference
CAS Number 6136-67-0[3]611-94-9[4][5]Unique identifiers for distinct chemical structures.
Appearance White to pale yellow solid[1]White to yellow-orange crystalline solid[2][5]Differences in crystal packing and electronic structure can affect color.
Melting Point ~40-42 °C60-63 °C[2][5]The greater symmetry of the 4-isomer allows for more efficient crystal lattice packing, requiring more energy to melt.
Boiling Point ~355 °C354-356 °C[2][5]Boiling points are similar as they are more dependent on molecular weight and intermolecular forces, which are comparable.
UV λmax ~286 nm, ~325 nm (in Ethanol)~288 nm (in various solvents)The para-methoxy group in the 4-isomer creates a more extended conjugated system, slightly red-shifting the π-π* transition.

Spectroscopic Insights:

The electronic differences are clearly visualized in their UV-Visible absorption spectra. While both absorb UV radiation, 4-methoxybenzophenone's structure facilitates a more efficient π-π* transition, which is crucial for its application as a UV absorber and photoinitiator.[2]

In ¹H NMR spectroscopy, the protons on the methoxy-substituted ring of 4-methoxybenzophenone experience a stronger shielding effect due to the electron-donating nature of the oxygen being in direct conjugation with the ring. This results in more upfield chemical shifts for these aromatic protons compared to those in the 3-isomer, where the electronic effect is primarily inductive.

Photochemical Behavior: The Critical Performance Metric

For many applications, the most important distinction between these isomers is their behavior upon absorbing UV light. Benzophenones are renowned for their high efficiency in undergoing intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This long-lived triplet state is the primary photoactive species responsible for their utility as photosensitizers.[6]

Triplet State Energy and Character

The nature of the lowest excited triplet state (T₁) is paramount. It can be either an n,π* state, localized on the carbonyl group, or a π,π* state, delocalized over the aromatic system.

  • This compound: The methoxy group in the meta position has a weaker electronic influence on the carbonyl group. Consequently, its lowest triplet state (T₁) retains a significant n,π * character , similar to unsubstituted benzophenone. This is crucial for reactions that rely on hydrogen abstraction, a hallmark of the n,π* triplet state.

  • 4-Methoxybenzophenone: The strong electron-donating methoxy group in the para position raises the energy of the n,π* state and lowers the energy of the π,π* state. This can lead to a π,π * lowest triplet state , especially in polar solvents.[7] A T₁ state with π,π* character is typically less reactive in hydrogen abstraction reactions but can still be an effective energy transfer agent.[7]

The triplet state energy of 4-methoxybenzophenone is approximately 288 kJ mol⁻¹ in organic solvents, but this can drop in aqueous solutions.[7] This solvent-dependent behavior highlights the importance of considering the reaction environment when selecting a photosensitizer.

Application Focus: Photoinitiation of Polymerization

A primary application for benzophenone derivatives is as Type II photoinitiators for UV curing of polymers.[8][9][10] In this process, the excited triplet state of the benzophenone abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals, which then initiate polymerization.[9]

G cluster_0 Step 1: Photoexcitation cluster_2 Step 3: H-Abstraction from Co-initiator cluster_3 Step 4: Polymerization Initiation BP Benzophenone (S₀) hv UV Light (hν) BP->hv BP_S1 Excited Singlet Benzophenone (S₁) hv->BP_S1 BP_T1 Excited Triplet Benzophenone (T₁) (Photoactive Species) BP_S1->BP_T1 Fast & Efficient ISC CoI Co-initiator (e.g., Amine, R₃N-CH₂R') BP_T1->CoI Hydrogen Abstraction Ketyl Ketyl Radical CoI_Rad Co-initiator Radical (R₃N-CHR') Monomer Monomer (e.g., Acrylate) CoI_Rad->Monomer Initiates Polymerization Polymer Propagating Polymer Chain

The choice between the 3- and 4-isomers depends on the desired reactivity and the specific monomer system. The higher n,π* character of This compound can make it a more efficient hydrogen abstractor and thus a more potent initiator in certain formulations. Conversely, the absorption profile of 4-methoxybenzophenone might be better matched to the emission spectrum of specific UV lamps.

Experimental Protocol: Comparative Analysis of Photoinitiation Efficiency

To objectively compare the performance of these two isomers, a standardized photopolymerization experiment can be conducted.

Objective: To quantify and compare the efficiency of this compound and 4-methoxybenzophenone as photoinitiators for the polymerization of a model acrylate monomer.

Materials:

  • This compound (Photoinitiator A)

  • 4-Methoxybenzophenone (Photoinitiator B)

  • Ethyl(dimethylamino)benzoate (EDB) (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • UV Curing Chamber (365 nm lamp)

  • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Glass slides and coverslips

Procedure:

  • Formulation Preparation: Prepare two separate formulations. For each, mix:

    • 94 wt% TMPTA

    • 5 wt% EDB

    • 1 wt% of either Photoinitiator A or Photoinitiator B.

    • Ensure complete dissolution by stirring in the dark.

  • Sample Preparation: Place a single drop of the formulation onto a glass slide. Place a coverslip over the drop to create a thin, uniform film.

  • Initial FTIR Scan: Take an FTIR spectrum of the uncured liquid sample. Pay close attention to the acrylate C=C bond peak at ~1635 cm⁻¹. This will be your reference (0% conversion).

  • UV Curing: Place the sample in the UV curing chamber at a fixed distance from the lamp. Expose the sample to UV light for a set time (e.g., 30 seconds).

  • Post-Cure FTIR Scan: Immediately after curing, take another FTIR spectrum of the now-solid polymer film.

  • Data Analysis: The degree of conversion is calculated by measuring the decrease in the area of the acrylate peak at ~1635 cm⁻¹ relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak at ~1720 cm⁻¹).

    Conversion (%) = [1 - (Area₁₆₃₅, cured / Area₁₇₂₀, cured) / (Area₁₆₃₅, uncured / Area₁₇₂₀, uncured)] x 100

  • Comparison: Repeat the experiment for multiple time points to generate a curing profile for each photoinitiator. The initiator that achieves a higher conversion in a shorter time is considered more efficient under these conditions.

G A Prepare Formulations (Initiator A & B) B Deposit Sample on Slide A->B C Acquire Initial FTIR Spectrum (t=0) B->C D Expose to UV Light (365 nm) C->D E Acquire Final FTIR Spectrum (t=final) D->E F Calculate % Conversion via Peak Area Analysis E->F G Compare Curing Profiles F->G

Synthetic Applications: The Paternò-Büchi Reaction

Beyond photoinitiation, these compounds are valuable in synthetic photochemistry, particularly in the Paternò-Büchi reaction . This [2+2] photocycloaddition between an excited carbonyl compound and an alkene forms a four-membered oxetane ring, a useful synthetic intermediate.[11][12][13][14]

The regioselectivity and stereoselectivity of this reaction are highly dependent on the electronic nature of the excited carbonyl.[14]

  • The n,π * triplet state of This compound will react as a diradical, where the initial bond forms at the carbonyl oxygen. The stability of the resulting radical intermediates dictates the final regiochemistry.

  • If the reaction proceeds through the π,π * triplet state of 4-methoxybenzophenone , the mechanism can involve more charge-transfer character, potentially altering the regiochemical outcome compared to its 3-isomer.

Therefore, the choice of isomer provides a handle to control the outcome of this powerful photochemical transformation.

Conclusion and Recommendations

While this compound and 4-methoxybenzophenone are structurally similar, their performance in photochemical applications is distinct.

  • Choose 4-Methoxybenzophenone when:

    • Applications require strong UV absorption, such as in photostabilizer or sunscreen formulations.[2][15]

    • The reaction mechanism benefits from a lower energy π,π* triplet state or when energy transfer to another molecule is the primary goal.

    • The emission spectrum of the light source is better matched to its slightly red-shifted absorption profile.

  • Choose this compound when:

    • The application, such as hydrogen abstraction-based photoinitiation or certain Paternò-Büchi reactions, specifically requires the reactivity of an n,π* triplet state.

    • A higher triplet energy, closer to that of unsubstituted benzophenone, is desired for sensitizing reactions with high-energy acceptors.

Ultimately, the optimal choice is application-dependent. The experimental data and mechanistic principles outlined in this guide provide the foundation for making an informed, rational decision, enabling researchers to harness the subtle yet powerful effects of isomeric substitution.

References

A Comparative Guide for Researchers: 3-Methoxybenzophenone vs. Benzophenone as a Photosensitizer

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of photochemistry, the benzophenone core structure is a cornerstone for designing efficient triplet photosensitizers. Its remarkable ability to undergo near-quantitative intersystem crossing (ISC) to a long-lived triplet state makes it an invaluable tool in organic synthesis, polymer science, and photobiology.[1] This guide provides an in-depth, objective comparison between the parent molecule, benzophenone (BP), and its derivative, 3-methoxybenzophenone (3-MeO-BP). We will dissect their photophysical properties, mechanistic nuances, and performance characteristics, supported by experimental data, to empower researchers in selecting the optimal sensitizer for their specific application.

Core Photophysical Properties: The Foundation of Performance

The efficacy of a photosensitizer is fundamentally dictated by its photophysical parameters. The introduction of a methoxy group at the meta-position of the benzophenone scaffold induces subtle yet significant changes in its electronic structure, which in turn modulates these key properties.

The primary role of a photosensitizer is to absorb light and efficiently transfer that energy to a substrate. This process begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁), followed by a rapid conversion to the triplet state (T₁) via intersystem crossing.[2] The energy and lifetime of this triplet state are paramount to its function.

Table 1: Comparative Photophysical Data of Benzophenone and Methoxy-Substituted Analogues

ParameterBenzophenone (BP)This compound (3-MeO-BP)4-Methoxybenzophenone (4-MeO-BP)Solvent
λmax (n→π) ~345 nmData not explicitly found, expected to be similar to BP~332 nmAcetonitrile
Triplet Energy (ET) ~69 kcal/mol (~290 kJ/mol)[1]~68 kcal/mol~66-69 kcal/mol (Solvent Dependent)[3]Various
Intersystem Crossing Quantum Yield (ΦISC) ≈ 1.0[1][4]Expected to be near unityVaries with solvent polarity[5]Non-polar
Lowest Triplet State Character 3(n,π)Predominantly 3(n,π)Can invert to 3(π,π) in polar solvents[3]Non-polar

Note: Explicit experimental values for this compound are less common in the literature than for the parent compound or the 4-methoxy isomer. However, its behavior is expected to be very similar to benzophenone due to the meta-substitution pattern.

Expert Analysis:

  • Triplet Energy (ET): Benzophenone possesses a high triplet energy of approximately 69 kcal/mol, originating from its lowest triplet state having n,π* character.[1] This high energy makes it capable of sensitizing a wide range of organic substrates, such as alkenes for [2+2] cycloadditions.[6][7] The methoxy group at the meta-position in 3-MeO-BP has a minimal electronic effect on the carbonyl chromophore, resulting in a triplet energy that is expected to be very close to that of benzophenone itself. This contrasts with 4-methoxybenzophenone, where the para-methoxy group can engage in resonance, leading to a more pronounced solvent-dependent effect on the triplet state character and energy. In polar solvents, the 3(π,π) state of 4-MeO-BP can become lower in energy than the 3(n,π) state, which can reduce its reactivity in hydrogen abstraction reactions.[3]

  • Intersystem Crossing (ΦISC): Benzophenone's defining feature is its intersystem crossing quantum yield, which approaches unity.[1][4] This near-perfect efficiency in populating the triplet state is the primary reason for its widespread use. The 3-methoxy substituent is not expected to significantly alter this property, and ΦISC for 3-MeO-BP is also presumed to be near unity.

Mechanism of Action: A Tale of Two Triplet States

The reactivity of the benzophenone triplet state is governed by its electronic configuration. The lowest triplet state (T₁) of benzophenone has n,π* character. This means the excitation involves promoting a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This leaves a half-vacant n-orbital on the oxygen, giving it a radical-like, electrophilic character, making it highly efficient at abstracting hydrogen atoms from suitable donors.

For this compound, the meta-substituent does not strongly conjugate with the carbonyl group. Therefore, it largely retains the 3(n,π*) character of its lowest triplet state, and its mechanism of action—whether through energy transfer or hydrogen abstraction/electron transfer—is expected to be qualitatively identical to that of benzophenone.

// Transitions for Sensitizer S0_sens -> S1_sens [label="1. Absorption (hν)", color="#4285F4"]; S1_sens -> T1_sens [label="2. Intersystem\nCrossing (ISC)", style=dashed, color="#EA4335"];

// Energy Transfer T1_sens -> S0_sens [style=invis]; T1_sens -> S0_sub [label="3. Triplet Energy\nTransfer (Dexter)", style=dashed, constraint=false, color="#EA4335"]; S0_sub -> T1_sub [style=invis];

// Substrate Reaction T1_sub -> Product [label="4. Reaction", color="#34A853"];

// Rank alignment {rank=same; S1_sens; S0_sub;} {rank=same; T1_sens; T1_sub;} {rank=same; S0_sens; Product;} } dot Caption: Generalized Jablonski diagram for photosensitization via energy transfer.

Performance in Applications: A Direct Comparison

Both benzophenone and this compound are effective photosensitizers for a variety of transformations.

  • [2+2] Photocycloadditions: Benzophenone is a classic sensitizer for the intramolecular [2+2] cycloaddition in the synthesis of cubane derivatives.[6][7] Its high triplet energy is sufficient to sensitize the diene precursor. Given its similar triplet energy, this compound would be an equally effective catalyst for such reactions.

  • Photopolymerization: Both compounds can act as photoinitiators (specifically, Type II photoinitiators).[8] Upon irradiation, the excited triplet state abstracts a hydrogen atom from a synergist (e.g., an amine), generating a ketyl radical and an amine-derived radical. The amine-derived radical then initiates the polymerization of monomers. The choice between BP and 3-MeO-BP would likely depend on secondary factors like solubility or absorption profile matching with the light source rather than a fundamental difference in efficiency.

  • DNA Damage Studies: Benzophenone is a well-known photosensitizer for inducing DNA damage, primarily through triplet-triplet energy transfer to thymine bases.[1][9] This leads to the formation of cyclobutane pyrimidine dimers. The methoxy group in 3-MeO-BP does not sterically hinder the interaction with DNA, so it would be expected to exhibit similar phototoxicity.

The primary difference in application often comes down to physical properties. The methoxy group can slightly increase the polarity and alter the solubility of the molecule in different media, which might be an advantage in certain solvent systems.

Experimental Protocol: Determining Triplet Quantum Yield (ΦT) by Laser Flash Photolysis

To quantitatively compare the efficiency of these photosensitizers, one must determine their triplet quantum yield. The comparative method using nanosecond laser flash photolysis is a precise and widely accepted technique.[10][11]

Objective: To determine the triplet quantum yield of this compound (ΦT(sample)) relative to benzophenone (ΦT(std)) as a standard.

Principle: This method assumes that for optically matched solutions under identical excitation conditions, the initial change in optical density (ΔOD) due to triplet-triplet absorption is directly proportional to the triplet quantum yield.[4] Benzophenone is an ideal standard in non-polar, deoxygenated solvents as its ΦT is known to be ~1.0.[10]

Materials:

  • Nanosecond laser flash photolysis (LFP) system with a pulsed laser source (e.g., Nd:YAG laser, 355 nm excitation).[12]

  • This compound (sample)

  • Benzophenone (standard)

  • Spectroscopic grade solvent (e.g., acetonitrile or benzene)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Inert gas (high-purity argon or nitrogen) for deoxygenation

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare stock solutions of both this compound and benzophenone in the chosen solvent.

    • Prepare working solutions by diluting the stock solutions. The concentration must be adjusted so that the absorbance of both the sample and standard solutions at the excitation wavelength (355 nm) is identical and typically low (e.g., A = 0.1-0.2) to avoid inner filter effects and triplet-triplet annihilation.

  • Deoxygenation:

    • Transfer the standard solution (benzophenone) to a quartz cuvette.

    • Seal the cuvette with a septum and deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 20-30 minutes. Molecular oxygen is an efficient quencher of triplet states and must be removed.

  • LFP Measurement (Standard):

    • Place the cuvette with the deoxygenated standard solution into the LFP sample holder.

    • Excite the sample with a single laser pulse (355 nm).

    • Record the transient absorption spectrum immediately after the laser flash to identify the wavelength of maximum triplet-triplet absorption (λmaxT-T). For benzophenone, this is typically around 525-535 nm.[3]

    • Measure the maximum change in optical density (ΔODstd) at this λmaxT-T immediately after the pulse (t=0).

  • LFP Measurement (Sample):

    • Thoroughly clean the cuvette and repeat step 2 with the this compound sample solution.

    • Place the sample cuvette in the LFP system. Crucially, ensure all experimental parameters (laser energy, detector settings, alignment) are identical to those used for the standard.

    • Excite the sample and record the transient absorption spectrum to find its λmaxT-T (expected to be very similar to benzophenone).

    • Measure the maximum change in optical density (ΔODsample) at its λmaxT-T.

  • Calculation:

    • The triplet quantum yield of the sample (ΦT(sample)) is calculated using the following equation:[4] ΦT(sample) = ΦT(std) × (ΔODsample / ΔODstd) × (εT(std) / εT(sample))

    • Where εT is the molar extinction coefficient of the triplet-triplet absorption at the respective λmaxT-T. For structurally similar molecules like these, it is often a reasonable first approximation to assume εT(std) ≈ εT(sample), simplifying the equation to: ΦT(sample) ≈ ΦT(std) × (ΔODsample / ΔODstd)

G cluster_prep Preparation cluster_measure LFP Measurement cluster_calc Calculation p1 Prepare optically matched solutions (Sample & Standard) p2 Deoxygenate with Ar or N₂ for 30 min p1->p2 m1 Excite with 355 nm laser pulse p2->m1 Place in LFP m2 Record transient absorption spectrum m1->m2 m3 Determine ΔODmax at λmax(T-T) m2->m3 c1 Calculate ΦT(sample) using comparative equation m3->c1 Repeat for Sample end c1->end start start->p1

Conclusion and Recommendations

For most photochemical applications, benzophenone and this compound can be considered functionally interchangeable. Both are elite photosensitizers characterized by:

  • High triplet energy (~69 kcal/mol).

  • Near-quantitative intersystem crossing quantum yield (ΦISC ≈ 1).

  • A reactive 3(n,π*) lowest triplet state, efficient in both energy transfer and hydrogen abstraction.

The decision to use one over the other should be based on practical, rather than photochemical, considerations:

  • Choose Benzophenone when a well-characterized, cost-effective, and universally available sensitizer is required. It serves as the benchmark against which others are measured.

  • Choose this compound when slight modifications to physical properties are desired. The methoxy group can enhance solubility in moderately polar organic solvents or slightly shift the UV absorption profile, which may be advantageous for matching specific light sources or formulating complex reaction mixtures.

Ultimately, both molecules are robust and reliable tools. The choice depends on the specific constraints and optimization goals of the experimental design. This guide provides the foundational data and protocols to make an informed decision and to verify the performance of the chosen sensitizer in your system.

References

A Comparative Analysis of Benzophenone Derivatives in Phototoxicity Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for compound-induced phototoxicity is a critical aspect of preclinical safety assessment. Benzophenone and its derivatives, a class of compounds widely used in sunscreens, pharmaceuticals, and industrial applications due to their UV-absorbing properties, present a complex case study in phototoxicity.[1] While some derivatives are photoprotective, others can become potent photosensitizers upon UV irradiation, leading to cellular damage.[2][3]

This guide provides an in-depth comparative analysis of the phototoxic potential of various benzophenone derivatives. Moving beyond a simple listing of facts, we will explore the underlying photochemical mechanisms, the crucial role of chemical structure in dictating phototoxic outcomes, and the standardized methodologies used to assess this phenomenon. This document is designed to serve as a practical resource, empowering you to make informed decisions in your research and development endeavors.

The Double-Edged Sword: Understanding Benzophenone Photochemistry

At its core, the phototoxicity of a benzophenone derivative is dictated by its ability to absorb ultraviolet (UV) radiation and subsequently trigger a cascade of damaging photochemical reactions. Upon absorbing a photon, the benzophenone molecule is elevated to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet excited state.[4] It is from this triplet state that the molecule can initiate phototoxic reactions through two primary mechanisms: Type I and Type II photosensitization.[5]

Type I and Type II Photosensitization: A Mechanistic Overview
  • Type I Mechanism: In this pathway, the excited triplet-state benzophenone derivative directly interacts with a substrate molecule, such as a lipid, protein, or DNA, through hydrogen or electron transfer. This results in the formation of free radicals, which can then react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide anion radicals.[5][6]

  • Type II Mechanism: Here, the excited triplet-state benzophenone derivative transfers its energy directly to ground-state molecular oxygen. This process generates highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can indiscriminately damage cellular components.[5][6]

The balance between these two pathways is influenced by the specific chemical structure of the benzophenone derivative and its surrounding microenvironment.[3]

Structure-Activity Relationships: Why Not All Benzophenones Are Created Equal

Minor alterations to the core benzophenone structure can have a profound impact on its phototoxic potential.[2][3] The presence, position, and nature of substituent groups on the phenyl rings influence the molecule's electronic properties, its ability to form a stable triplet state, and its propensity for generating ROS.

A key example of this structure-activity relationship can be observed in the comparison of benzophenone, ketoprofen, and several common UV filters.

DerivativeKey Structural FeaturePredominant Phototoxic MechanismRelative Phototoxic PotentialSupporting Observations
Benzophenone Unsubstituted diphenyl ketoneType I & Type IIHighExhibits significant ROS generation upon UV exposure.[7] Categorized as phototoxic in the 3T3 NRU assay.[7]
Ketoprofen Propionic acid group on one phenyl ringPrimarily Type I (free radical generation)Very HighKnown to cause photosensitivity in topical applications.[5][8] Shows significant ROS generation.[7] Its phototoxicity is linked to the benzophenone moiety.[9]
Oxybenzone (BP-3) Hydroxy and methoxy groupsReduced ROS generationLow to negligibleGenerally considered non-phototoxic in standard assays.[10] The hydroxyl group is thought to provide a pathway for rapid deactivation of the excited state.
Sulisobenzone (BP-4) Sulfonic acid groupNegligible ROS generationVery LowThe sulfonic acid group increases water solubility and may alter the photochemical properties, leading to negligible ROS production.[7]
Dioxybenzone (BP-8) Two hydroxyl and one methoxy groupNegligible ROS generationVery LowSimilar to sulisobenzone, shows negligible ROS generation in studies.[7]

A Head-to-Head Comparison: Ketoprofen vs. Oxybenzone

The contrasting phototoxic profiles of ketoprofen and oxybenzone provide a compelling illustration of the structure-activity relationship.

  • Ketoprofen , a nonsteroidal anti-inflammatory drug (NSAID), is notorious for inducing phototoxic and photoallergic reactions.[5][8] Its benzophenone core readily undergoes photoexcitation, leading to the generation of free radicals that can cause significant cellular and DNA damage.[5][11] The presence of the propionic acid moiety does not mitigate, and may even contribute to, its photosensitizing potential.

  • Oxybenzone (Benzophenone-3) , a widely used UV filter in sunscreens, is generally considered non-phototoxic.[10] While it possesses the same core benzophenone structure, the presence of a hydroxyl group at the 2-position is thought to facilitate rapid intramolecular hydrogen transfer. This provides an efficient non-radiative decay pathway from the excited state, effectively quenching its potential to generate ROS and cause phototoxicity. The photostability of oxybenzone can be further enhanced when combined with other UV filters like octocrylene.[12]

Experimental Assessment of Phototoxicity: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)

The 3T3 NRU phototoxicity test is the internationally recognized standard in vitro method for assessing the phototoxic potential of chemicals.[7] This assay compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UV-A radiation.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_exposure UV Exposure cluster_incubation Post-Exposure Incubation cluster_viability Viability Assessment cluster_analysis Data Analysis c1 Seed Balb/c 3T3 fibroblasts in 96-well plates c2 Incubate for 24 hours to allow cell attachment c1->c2 t2 Treat cells with the derivative for a defined period (e.g., 1 hour) c2->t2 t1 Prepare serial dilutions of the benzophenone derivative t1->t2 e1 Plate A: Expose to a non-cytotoxic dose of UV-A radiation t2->e1 e2 Plate B: Keep in the dark (no UV exposure) t2->e2 i1 Wash cells and replace with fresh culture medium e1->i1 e2->i1 i2 Incubate for another 24 hours i1->i2 v1 Incubate with Neutral Red dye i2->v1 v2 Extract the dye from viable cells v1->v2 v3 Measure absorbance to quantify cell viability v2->v3 a1 Calculate IC50 values for both UV-exposed and non-exposed conditions v3->a1 a2 Determine the Photo-Irritation Factor (PIF) a1->a2

Caption: Workflow of the 3T3 NRU Phototoxicity Test.

Data Interpretation

The primary endpoint of the 3T3 NRU assay is the Photo-Irritation Factor (PIF) , which is calculated as the ratio of the IC50 value (the concentration that causes 50% cell death) in the absence of UV radiation to the IC50 value in the presence of UV radiation.

  • PIF > 5: The substance is considered phototoxic.

  • 2 < PIF ≤ 5: The substance is considered possibly phototoxic.

  • PIF ≤ 2: The substance is considered non-phototoxic.

A secondary endpoint, the Mean Photo Effect (MPE) , can also be used for data analysis, particularly when an IC50 value cannot be determined.

Predictive Toxicology: In Silico Approaches to Phototoxicity Assessment

In recent years, computational or in silico models have emerged as valuable tools for the early prediction of chemical toxicity, including phototoxicity.[13] These methods offer a rapid and cost-effective means of screening large numbers of compounds before embarking on resource-intensive experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent type of in silico tool used for this purpose.[13] QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity (in this case, phototoxicity).[14]

How QSAR Models Work
  • Data Collection: A dataset of compounds with known phototoxicity data (e.g., from 3T3 NRU assays) is compiled.

  • Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its structural, physicochemical, and electronic properties.

  • Model Building: Statistical methods and machine learning algorithms are used to identify the descriptors that are most predictive of phototoxicity and to build a mathematical model.[14]

  • Validation: The model's predictive performance is rigorously evaluated using internal and external validation techniques to ensure its accuracy and reliability.[14]

For benzophenone derivatives, QSAR models can be trained to recognize the structural features associated with phototoxicity, such as specific substituent patterns or electronic properties, allowing for the prediction of the phototoxic potential of novel derivatives.[13]

Conclusion and Future Directions

The phototoxicity of benzophenone derivatives is a nuanced field where subtle changes in chemical structure can lead to dramatic differences in biological outcomes. This guide has provided a comparative framework for understanding and assessing this phenomenon, from the fundamental photochemical mechanisms to standardized experimental protocols and predictive in silico models.

For drug development professionals and researchers, a thorough understanding of these principles is paramount. The judicious use of predictive models like QSAR in the early stages of discovery, followed by confirmatory in vitro testing such as the 3T3 NRU assay for promising candidates, represents a robust and efficient strategy for mitigating the risk of phototoxicity. As our understanding of the intricate interplay between chemical structure and photobiological activity continues to grow, so too will our ability to design safer and more effective molecules for a wide range of applications.

References

A-Z Guide to Synthesis and Spectroscopic Validation of 3-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of precisely structured aromatic ketones like 3-methoxybenzophenone is a foundational technique. This guide offers an in-depth, scientifically rigorous comparison of synthesis methodologies, focusing on the widely utilized Friedel-Crafts acylation. Beyond mere procedural outlines, we delve into the causality of experimental choices and provide a comprehensive framework for the spectroscopic validation of the final product, ensuring the highest standards of scientific integrity.

Section 1: Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[1][2][3] In this context, it provides a reliable and high-yield pathway to this compound. The reaction involves the electrophilic substitution of a hydrogen atom on a benzene ring with an acyl group, catalyzed by a Lewis acid.[1][4]

Reaction Mechanism

The synthesis of this compound via Friedel-Crafts acylation proceeds by reacting 3-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][5] The methoxy group on the benzoyl chloride directs the reaction, while the choice of a strong Lewis acid is crucial for activating the acyl chloride.[4]

DOT Diagram: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_activation Step 1: Formation of the Acylium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation and Catalyst Regeneration 3-Methoxybenzoyl_chloride 3-Methoxybenzoyl Chloride Acylium_ion Acylium Ion (Electrophile) 3-Methoxybenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Tetrachloroaluminate [AlCl₄]⁻ Benzene Benzene Sigma_complex Arenium Ion (Sigma Complex) Benzene->Sigma_complex + Acylium Ion This compound This compound Sigma_complex->this compound + [AlCl₄]⁻ This compound->AlCl3 Catalyst Regenerated HCl HCl

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from 3-methoxybenzoyl chloride and benzene.

Materials:

  • 3-Methoxybenzoyl chloride

  • Benzene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Prepare a solution of 3-methoxybenzoyl chloride (1.0 equivalent) and anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise at 0°C with constant stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[5]

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.[6]

Section 2: Alternative Synthesis Routes

While Friedel-Crafts acylation is a primary method, other synthetic strategies can be employed.

Synthesis MethodStarting MaterialsCatalyst/ReagentReported YieldKey Considerations
Friedel-Crafts Acylation Benzene and 3-Methoxybenzoyl ChlorideAlCl₃ (Lewis Acid)HighRequires anhydrous conditions; potential for isomeric impurities.[1][6]
Grignard Reaction Phenylmagnesium bromide, 3-Methoxybenzoyl chlorideNi(CO)₄ (optional)HighSensitive to moisture and protic solvents; requires careful control of stoichiometry.[7]
Suzuki Coupling 3-Methoxybenzoyl chloride, Phenylboronic acidPd₂(dba)₃VariableTolerates a wide range of functional groups; catalyst can be expensive.
Oxidation of Diphenylmethane Derivatives 3-MethoxydiphenylmethaneVarious oxidizing agents (e.g., CrO₃, MnO₂, H₂O₂)VariableCan be less selective; may require harsh conditions.

Section 3: Spectroscopic Validation of this compound

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

DOT Diagram: Spectroscopic Validation Workflow

Validation_Workflow cluster_nmr NMR Analysis Synthesized_Product Synthesized this compound IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group ID NMR Nuclear Magnetic Resonance (NMR) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Confirmation Validation Structure and Purity Confirmed IR->Validation 1H_NMR ¹H NMR NMR->1H_NMR 13C_NMR ¹³C NMR NMR->13C_NMR MS->Validation 1H_NMR->Validation 13C_NMR->Validation

References

A Comparative Analysis of 3-Methoxybenzophenone and Other Leading UV Absorbers: Performance, Photostability, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of material science and dermatological formulations, the selection of an appropriate ultraviolet (UV) absorber is paramount to ensuring product integrity and efficacy. These molecules are the frontline defense against the degradative effects of UV radiation, which can compromise the chemical structure of active ingredients, degrade polymers, and induce harmful photochemical reactions in skin. This guide provides a detailed comparative analysis of 3-Methoxybenzophenone against a selection of widely used organic UV absorbers: Oxybenzone (Benzophenone-3), Avobenzone, Octocrylene, and Ecamsule (Mexoryl™ SX).

We will delve into their core performance metrics, including UV absorption spectra and photostability, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the rigorous evaluation of UV absorber performance, empowering researchers and formulation scientists to make informed, data-driven decisions.

The Contenders: A Structural Overview

The efficacy of a UV absorber is intrinsically linked to its molecular structure, which dictates its absorption spectrum and photochemical behavior. Below are the chemical structures of the UV absorbers under comparison.

G cluster_0 Benzophenones cluster_1 Other Key UV Absorbers MBP This compound Oxy Oxybenzone (BP-3) Avo Avobenzone Octo Octocrylene Ecam Ecamsule

Caption: Chemical classes of the compared UV absorbers.

Comparative Performance Analysis

The ideal UV absorber offers broad-spectrum coverage, high molar absorptivity (a measure of how strongly it absorbs light), and exceptional photostability, meaning it does not degrade upon exposure to UV radiation.

UV Absorption Characteristics

The primary function of a UV absorber is to absorb radiation in the UVA (320-400 nm) and/or UVB (280-320 nm) range. UVA rays penetrate deep into the skin, contributing to photoaging, while UVB rays are the primary cause of sunburn.[1] Broad-spectrum protection against both is the goal for most sunscreen applications.

UV AbsorberChemical NamePrimary UV RangePeak Absorption (λmax)
This compound (3-methoxyphenyl)(phenyl)methanoneUVA/UVB~288 nm, ~330 nm
Oxybenzone (BP-3) 2-Hydroxy-4-methoxybenzophenoneUVB / Short UVA (UVA-II)~288 nm, ~350 nm
Avobenzone Butyl MethoxydibenzoylmethaneUVA-I~357 nm[2]
Octocrylene 2-Ethylhexyl 2-cyano-3,3-diphenylacrylateUVB / Short UVA (UVA-II)~304 nm[3]
Ecamsule (Mexoryl™ SX) Terephthalylidene Dicamphor Sulfonic AcidUVA~345 nm[4][5]

Analysis:

  • Benzophenones (this compound & Oxybenzone): Both provide broad-spectrum protection, absorbing significantly in the UVB and UVA-II regions.[6] Oxybenzone is one of the most widely used organic UVA filters. This compound's structure suggests a similar absorption profile, functioning to absorb harmful UV radiation and dissipate it as thermal energy.[7]

  • Avobenzone: It is considered a gold standard for UVA protection, covering the long-wave UVA-I range that many other filters miss.[2][8] However, it provides no UVB protection, requiring combination with other filters.[2]

  • Octocrylene: Primarily a UVB absorber, its spectrum extends slightly into the UVA-II range.[9][10][11] Its main value often lies in its ability to photostabilize other, less stable absorbers.[9][11]

  • Ecamsule: A highly effective and photostable UVA filter developed by L'Oréal.[12][13] It provides excellent protection across the UVA spectrum.[4][5]

Photostability: The Achilles' Heel of UV Absorbers

Photostability is a critical parameter. A UV absorber that degrades upon exposure not only loses its protective capacity but can also form potentially harmful by-products.[14]

UV AbsorberPhotostability Profile
This compound Benzophenone derivatives are generally known for their excellent photostability.[5] The mechanism involves rapid dissipation of absorbed energy as heat, preventing photochemical reactions.[7][15]
Oxybenzone (BP-3) Considered highly stable, which is why it is often used not just as a UV filter but also as a photostabilizer in cosmetic formulas to protect the product itself from UV degradation.[6]
Avobenzone Notoriously photounstable. Without a stabilizing agent, it can lose over 50% of its efficacy within the first hour of UV exposure.[2] This degradation occurs through a process called keto-enol tautomerization.[2]
Octocrylene Highly photostable, losing only about 10% of its SPF protection after 95 minutes of exposure.[3] It is frequently used to stabilize Avobenzone, preventing its rapid degradation.[2][9][11]
Ecamsule (Mexoryl™ SX) Exceptionally photostable; it does not degrade significantly when exposed to light.[4][5][13][16] This is a key advantage over Avobenzone.[5]

Analysis: The benzophenone family, including this compound and oxybenzone, demonstrates superior intrinsic photostability. This is a significant advantage in formulating long-lasting and reliable photoprotective products. Avobenzone's poor photostability is a major drawback, necessitating complex formulation strategies and the inclusion of stabilizers like Octocrylene to be effective.[2][8] Ecamsule stands out for being specifically engineered for photostability, providing reliable UVA protection over time.[12][13]

Experimental Protocols for Performance Evaluation

To ensure scientific rigor, performance claims must be substantiated by robust experimental data. The following protocols outline standardized, self-validating methodologies for assessing the key performance indicators of UV absorbers.

Protocol 1: In Vitro Determination of UV Absorption Spectrum

This protocol determines the wavelength of maximum absorbance (λmax) and the effective absorption range of a UV absorber.

Workflow: UV-Vis Spectrophotometry

Caption: Workflow for determining the UV absorption spectrum.

Methodology:

  • Solution Preparation: Prepare a concentrated stock solution of the UV absorber in a suitable solvent (e.g., ethanol or isopropanol). Create a series of dilutions to fall within the linear range of the spectrophotometer (typically absorbance < 1.0).

  • Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.

  • Blanking: Use the pure solvent as a reference blank to zero the instrument.

  • Measurement: Place the diluted sample in a quartz cuvette and scan the absorbance across the UV range (e.g., 250 nm to 450 nm).

  • Data Analysis: Plot absorbance versus wavelength. The peak of the curve indicates the λmax. The effective absorption range is typically defined as the wavelengths at which the absorbance is above a certain threshold (e.g., >0.1).

Protocol 2: In Vitro Photostability Assessment

This protocol evaluates the degradation of a UV absorber when exposed to a controlled dose of UV radiation, based on principles outlined in the ICH Q1B guideline.[17]

Workflow: Photostability Testing

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis A Prepare two identical sets of samples in quartz cuvettes B Wrap one set in aluminum foil (Dark Control) A->B C Place both sets in a photostability chamber B->C D Irradiate with a calibrated Xenon Arc Lamp (ICH Q1B standard) C->D E Measure UV-Vis spectrum of both sets post-exposure D->E F Alternatively, quantify concentration using HPLC D->F Optional G Calculate % Degradation E->G F->G

Caption: Experimental workflow for in vitro photostability testing.

Methodology:

  • Sample Preparation: Prepare a solution of the UV absorber at a known concentration in a UV-transparent solvent. Prepare multiple identical samples in quartz cuvettes. Wrap half of the samples completely in aluminum foil to serve as dark controls.[17]

  • Irradiation: Place both the exposed and control samples in a photostability chamber equipped with a calibrated light source, such as a Xenon arc lamp, that mimics the solar spectrum (as per ICH Q1B).[17][18] Expose the samples to a defined dose of UV radiation (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17]

  • Post-Exposure Analysis:

    • Spectrophotometry: Measure the full UV-Vis absorption spectrum of both the irradiated and dark control samples. A decrease in the peak absorbance of the irradiated sample compared to the control indicates photodegradation.

    • Chromatography (HPLC): For more precise quantification, analyze the concentration of the parent UV absorber in both irradiated and control samples using a validated HPLC method.

  • Calculation: The percentage of photodegradation is calculated as: [(Initial Conc. - Final Conc.) / Initial Conc.] * 100

Protocol 3: Standardized In Vitro SPF Determination

The Sun Protection Factor (SPF) is a measure of UVB protection. While historically determined through expensive and ethically complex in vivo tests on human subjects, standardized in vitro methods are now available and provide reproducible results.[18][19][20] The ISO 23675:2024 standard provides a reliable protocol.[21][22][23]

Methodology (Based on ISO 23675:2024):

  • Substrate: Use polymethylmethacrylate (PMMA) plates, which have a surface topography designed to mimic skin.[21]

  • Sample Application: Apply a precise amount of the test formulation (e.g., 1.3 mg/cm²) uniformly across the PMMA plate.[24] Automated robotic spreading is recommended to ensure reproducibility.[21][23]

  • Drying/Incubation: Allow the film to dry for a defined period under controlled conditions.

  • Spectrophotometric Measurement: Use a spectrophotometer with an integrating sphere to measure the UV transmittance through the sunscreen-coated plate at multiple points across the UV spectrum (290-400 nm).[18][24]

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that incorporates the Erythemal Action Spectrum (how damaging UV light is at each wavelength) and the solar emission spectrum.[24]

Conclusion and Future Outlook

This comparative analysis reveals that This compound , like other benzophenone derivatives such as Oxybenzone, offers a compelling combination of broad-spectrum UV absorption and high intrinsic photostability. This makes it a robust candidate for applications requiring long-term, reliable performance without the need for additional photostabilizing agents.

In contrast, while Avobenzone provides excellent UVA-I coverage, its inherent instability is a significant formulation challenge that must be actively managed.[2] Octocrylene serves as a competent UVB filter and a crucial enabler for Avobenzone.[9] Ecamsule represents a significant advancement in UVA protection, offering both broad coverage and exceptional photostability, though its use is proprietary.[12][13]

For the research and drug development professional, the choice of a UV absorber is a multi-faceted decision. While performance metrics like absorption range and photostability are critical, factors such as solubility, regulatory approval, safety profile, and formulation compatibility must also be considered. The protocols detailed herein provide a framework for the rigorous, empirical evaluation necessary to select the optimal UV absorber for any given application, ensuring both product stability and end-user safety.

References

A Comparative Study of Triplet States in Methoxybenzophenone Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxybenzophenone isomers—ortho-, meta-, and para-substituted—serve as a compelling case study in the nuanced world of photochemistry. As derivatives of benzophenone, a quintessential photosensitizer, these isomers are of significant interest to researchers in fields ranging from polymer chemistry and materials science to pharmacology and drug development.[1][2] The position of the methoxy group on the phenyl ring profoundly influences the electronic structure and, consequently, the photophysical behavior of the molecule, particularly the properties of its triplet excited state.[2]

The triplet state, a quantum state where two unpaired electrons have parallel spins, is a cornerstone of photochemical reactivity.[1] Its relatively long lifetime, compared to the singlet excited state, allows it to participate in a variety of chemical processes, including energy transfer, hydrogen abstraction, and photosensitization.[1][3] Understanding how isomeric changes affect triplet state characteristics such as energy, lifetime, and quantum yield is paramount for designing molecules with tailored photochemical functionalities. For instance, in drug development, a molecule's potential for photosensitization, which is mediated by its triplet state, is a critical factor in assessing phototoxicity.

This guide provides an in-depth, comparative analysis of the triplet states of ortho-, meta-, and para-methoxybenzophenone. We will delve into the underlying photophysical principles, present available experimental data, and provide detailed protocols for the characterization of these crucial excited states. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the photochemical potential of substituted benzophenones.

The Crucial Role of the Triplet State in Benzophenone Photochemistry

Upon absorption of ultraviolet (UV) light, a benzophenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).[1] Benzophenones are renowned for their high efficiency in undergoing intersystem crossing (ISC), a spin-forbidden but highly efficient process in this class of molecules, to populate the lower-energy triplet state (T₁).[1][4] This high triplet quantum yield (ΦT), often approaching unity in non-polar solvents, is a hallmark of benzophenone photochemistry.[4]

The nature of the lowest excited singlet and triplet states is critical. For benzophenone itself, the S₁ state is of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. The lowest triplet state, T₁, is also primarily of n,π* character. This n,π* triplet state is highly reactive in hydrogen abstraction reactions.

The introduction of a methoxy substituent, a strong electron-donating group, can significantly perturb the electronic landscape of the benzophenone core. The position of this substituent—ortho, meta, or para—determines the extent of its electronic influence, thereby modulating the energies and characters of the excited states and, consequently, the triplet state properties.

Comparative Analysis of Methoxybenzophenone Isomers

The photophysical properties of the methoxybenzophenone isomers are dictated by the position of the methoxy group, which influences the relative energies of the n,π* and π,π* excited states.

Para-Methoxybenzophenone (4-Methoxybenzophenone)

The para-isomer is the most extensively studied of the three. The methoxy group at the para position is in direct conjugation with the carbonyl group, leading to a significant charge transfer character in the π,π* excited state. This has a profound effect on the nature of the lowest triplet state.

In non-polar solvents like cyclohexane, the triplet state of 4-methoxybenzophenone retains a predominantly n,π* character, with a transient absorption spectrum maximum around 525 nm, similar to benzophenone.[5][6] However, in polar solvents, the energy of the π,π* state is lowered to a greater extent than the n,π* state. This can lead to a phenomenon known as "state inversion," where the lowest triplet state (T₁) acquires a π,π* character.[5][6] This inversion is accompanied by a shift in the transient absorption maximum to around 450 nm and 680 nm in aqueous solutions.[5][6]

The triplet energy of 4-methoxybenzophenone in non-polar organic solvents is approximately 288 kJ mol⁻¹ (7-10). In water, this value drops to about 275 kJ mol⁻¹ due to the stabilization of the more polar π,π* triplet state.[5][6] The room-temperature phosphorescence quantum yield also shows strong solvent dependence, decreasing significantly in polar solvents as the triplet state character shifts from n,π* to π,π*.[5][6]

Ortho-Methoxybenzophenone (2-Methoxybenzophenone) and Meta-Methoxybenzophenone (3-Methoxybenzophenone)

Direct and comprehensive experimental data on the triplet state properties of the ortho- and meta-isomers are less readily available in the literature compared to the para-isomer. However, we can infer their behavior based on fundamental principles of substituent effects.

  • Ortho-Isomer: The methoxy group in the ortho position can cause steric hindrance, potentially leading to a greater twist in the phenyl ring relative to the carbonyl group. This could disrupt conjugation and influence the relative energies of the n,π* and π,π* states. The proximity of the methoxy group to the carbonyl group might also facilitate intramolecular interactions.

  • Meta-Isomer: The methoxy group in the meta position is not in direct conjugation with the carbonyl group. Therefore, its electronic effect is primarily inductive rather than resonant. It is expected that the perturbation of the excited state energies will be less pronounced compared to the para-isomer. Consequently, the lowest triplet state of this compound is more likely to retain its n,π* character, even in moderately polar solvents. It is reasonable to assume that the triplet quantum yield of this compound is close to that of benzophenone, which is near unity in non-polar solvents, as the meta-substitution is not expected to significantly alter the rate of intersystem crossing.[4]

A qualitative comparison suggests that the energetic ordering of the triplet states and their sensitivity to solvent polarity will differ across the three isomers, leading to distinct photochemical reactivities.

Quantitative Data Summary

The following table summarizes the available quantitative data for the triplet states of methoxybenzophenone isomers. The lack of readily available data for the ortho and meta isomers is noted.

IsomerTriplet Energy (T₁)Triplet Lifetime (τT)Triplet Quantum Yield (ΦT)Solvent
o-Methoxybenzophenone Not readily availableNot readily availableNot readily available-
m-Methoxybenzophenone Not readily availableNot readily availableExpected to be near unity in non-polar solvents-
p-Methoxybenzophenone ~288 kJ/molVaries with solvent and concentration~0.004 (phosphorescence quantum yield in acetonitrile)Non-polar organic solvents
~275 kJ/mol< 1 x 10⁻⁶ (phosphorescence quantum yield in water)Water

Experimental Protocols for Triplet State Characterization

The characterization of triplet states relies on specialized spectroscopic techniques that can probe these transient species. The two most powerful methods are nanosecond transient absorption spectroscopy and phosphorescence spectroscopy.

Nanosecond Transient Absorption (TA) Spectroscopy

Objective: To detect the triplet excited state, measure its absorption spectrum, and determine its lifetime.

Principle: This pump-probe technique uses a short laser pulse (the "pump") to excite the sample and generate the triplet state. A second, weaker light source (the "probe") is passed through the sample at a specific time delay after the pump pulse. The absorption of the probe light by the transient triplet state is measured as a function of wavelength and time.[1]

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the methoxybenzophenone isomer in a spectroscopic-grade solvent of choice (e.g., cyclohexane for non-polar environments, acetonitrile for polar aprotic environments).

    • The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 cm path length cuvette.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.

  • Instrumentation Setup:

    • A typical nanosecond TA setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing excitation at 355 nm or an excimer laser at 308 nm).

    • A high-intensity lamp (e.g., a xenon arc lamp) serves as the probe light source.

    • The probe light is passed through a monochromator to select the desired wavelength.

    • A fast detector, such as a photomultiplier tube (PMT) or an intensified charge-coupled device (ICCD) camera, is used to measure the change in probe light intensity.

    • A digital oscilloscope records the signal from the detector as a function of time.

  • Data Acquisition:

    • Record the baseline probe intensity before the laser flash.

    • Fire the laser to excite the sample.

    • Record the change in probe light intensity over time.

    • To obtain the transient absorption spectrum, repeat the measurement at different probe wavelengths.

    • To determine the triplet lifetime, monitor the decay of the transient absorption signal at the wavelength of maximum absorption.

  • Data Analysis:

    • The change in absorbance (ΔA) is calculated from the change in probe light intensity.

    • The triplet lifetime (τT) is determined by fitting the decay of the transient absorption signal to a first-order or second-order exponential decay function.

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum and lifetime, from which the triplet state energy can be determined.

Principle: Phosphorescence is the radiative decay from the lowest triplet state (T₁) to the ground singlet state (S₀).[1] Because this is a spin-forbidden transition, phosphorescence lifetimes are much longer than fluorescence lifetimes. Measurements are typically performed at low temperatures (e.g., 77 K) in a rigid glass to minimize non-radiative decay processes.[7]

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the methoxybenzophenone isomer in a solvent that forms a clear, rigid glass at low temperatures (e.g., a 4:1 mixture of ethanol and methanol).

    • The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding aggregation.

    • Place the sample solution in a quartz tube suitable for low-temperature measurements.

  • Instrumentation Setup:

    • A spectrofluorometer equipped with a phosphorescence accessory is required.

    • This accessory typically includes a means of cooling the sample (e.g., a liquid nitrogen dewar) and a way to discriminate between fluorescence and phosphorescence (e.g., a rotating shutter or pulsed light source with a delayed detection gate).

  • Data Acquisition:

    • Cool the sample to 77 K in the liquid nitrogen dewar.

    • Excite the sample at a wavelength where it absorbs strongly.

    • Record the emission spectrum after a short time delay to ensure that all fluorescence has decayed. This is the phosphorescence spectrum.

    • To measure the phosphorescence lifetime (τp), record the decay of the phosphorescence intensity over time after the excitation source is turned off.

  • Data Analysis:

    • The triplet state energy (ET) can be estimated from the highest energy (shortest wavelength) peak of the phosphorescence spectrum.

    • The phosphorescence lifetime is determined by fitting the decay curve to an exponential function.

Visualizing the Photophysical Processes and Experimental Workflows

Diagrams are invaluable tools for visualizing complex scientific concepts. Below are Graphviz diagrams illustrating the key photophysical pathways and experimental workflows discussed in this guide.

Jablonski Diagram for a Methoxybenzophenone

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption (UV) S1->S0 Fluorescence T1 T₁ (n,π* or π,π*) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating the key photophysical pathways for a methoxybenzophenone molecule upon UV excitation.

Experimental Workflow for Transient Absorption Spectroscopy

TAS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Dissolve sample in solvent deoxygenate Deoxygenate (Ar/N₂ bubbling) prep->deoxygenate pump Excite with Pump Laser Pulse deoxygenate->pump probe Probe with Delayed Light Pulse pump->probe detect Detect Change in Probe Intensity probe->detect spectrum Construct Transient Absorption Spectrum detect->spectrum lifetime Determine Triplet Lifetime (τT) detect->lifetime

Caption: A logical workflow diagram for the characterization of triplet states using nanosecond transient absorption spectroscopy.

Experimental Workflow for Phosphorescence Spectroscopy

Phospho_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Dissolve sample in glass-forming solvent cool Cool to 77K (Liquid N₂) prep->cool excite Excite with UV Light cool->excite detect Detect Emission (with time delay) excite->detect spectrum Record Phosphorescence Spectrum (ET) detect->spectrum lifetime Measure Phosphorescence Lifetime (τp) detect->lifetime

Caption: A streamlined workflow for the determination of triplet state energy and lifetime via phosphorescence spectroscopy.

Conclusion and Future Directions

The isomeric position of the methoxy group in methoxybenzophenone exerts a significant influence on the properties of the triplet excited state. The para-isomer, in particular, exhibits a fascinating solvent-dependent triplet state character, transitioning from n,π* in non-polar media to π,π* in polar environments. While comprehensive quantitative data for the ortho- and meta-isomers remain elusive in the current literature, the principles of substituent effects suggest that their photophysical behavior will also be distinct, albeit with a less pronounced influence from the meta-substituent.

This guide has provided a framework for understanding and comparing these isomers, supported by detailed experimental protocols. For researchers in drug development and materials science, a thorough characterization of the triplet states of all three isomers would be highly valuable. Future work should focus on systematically measuring the triplet energies, lifetimes, and quantum yields of ortho- and meta-methoxybenzophenone across a range of solvents. Such data would not only complete the comparative picture but also provide a more robust foundation for the rational design of novel photosensitizers and photochemically active materials. Computational studies, such as time-dependent density functional theory (TD-DFT), could also provide valuable insights into the electronic structures and properties of the excited states of these isomers, complementing experimental investigations.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxybenzophenone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides an in-depth, procedural framework for the proper disposal of 3-methoxybenzophenone (CAS No. 6136-67-0), ensuring the protection of personnel and the environment. By moving beyond mere procedural lists to explain the rationale behind these essential practices, we aim to foster a culture of safety and build unwavering trust in our shared scientific endeavors.

Understanding the Hazard Profile of this compound

This compound is a white to pale yellow crystalline solid.[1] Like other benzophenone derivatives, it is prudent to handle it as a substance that may cause skin, eye, and respiratory tract irritation.[2] The primary concerns with benzophenones as a class often revolve around potential, albeit in some cases low-level, toxicity and their environmental impact, particularly in aquatic ecosystems.[3][4]

Inferred Hazard Classification:

Based on data from analogous compounds, this compound should be treated as hazardous waste. The disposal of its containers must also be managed as hazardous waste.[5]

Hazard StatementPrecautionary StatementSource (Analogous Compounds)
May cause skin irritation.P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[5]
Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, a thorough understanding of immediate safety measures is critical. The causality behind these precautions is to minimize exposure and mitigate any potential adverse effects.

Personal Protective Equipment (PPE):

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with dust particles or splashes. This is in accordance with OSHA's eye and face protection regulations under 29 CFR 1910.133.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[2]

  • Respiratory Protection: In a well-ventilated area or under a chemical fume hood, respiratory protection is not typically required for small quantities. However, if dust is generated, a NIOSH-approved respirator should be used.[2]

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Waste Identification and Segregation

  • Classification: All unused, expired, or contaminated this compound must be classified as hazardous waste.[9]

  • Segregation: It is crucial to segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, it should be kept away from strong oxidizing agents.

Step 2: Waste Accumulation and Storage

  • Container Selection: Use a dedicated, properly labeled, and sealed waste container that is compatible with the chemical. The container should be in good condition and show no signs of leakage or degradation.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").[10]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel and located at or near the point of generation.[10]

Step 3: Final Disposal

  • Licensed Disposal Vendor: The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company. These vendors are equipped to handle and treat chemical waste in an environmentally responsible manner, typically through high-temperature incineration or other approved methods.

  • Documentation: Maintain a detailed record of the waste generated, including the quantity and date of accumulation, as required by your institution's Chemical Hygiene Plan and RCRA regulations.[11]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep up the powder, avoiding the generation of dust.[6]

    • Place the spilled material into a labeled hazardous waste container.[6]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, ensuring a systematic and compliant approach.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_handling Safe Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Unwanted this compound (solid or contaminated material) classify Classify as Hazardous Waste start->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe collect Collect in a designated, compatible, and sealed container ppe->collect label_waste Label container: 'Hazardous Waste', Chemical Name, Hazard Warnings collect->label_waste store Store in a designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from incompatible materials (e.g., strong oxidizers) store->segregate inspect Regularly inspect container for leaks or damage segregate->inspect contact_vendor Arrange for pickup by a licensed hazardous waste disposal vendor inspect->contact_vendor document Complete all required waste disposal documentation contact_vendor->document end Final Disposal via Incineration or other approved method document->end

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHOXYBENZOPHENONE
Reactant of Route 2
Reactant of Route 2
3-METHOXYBENZOPHENONE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。